2,6-Difluoro-3,5-dimethoxybenzoic acid
Description
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Properties
IUPAC Name |
2,6-difluoro-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKXIHJVTQDRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)C(=O)O)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593833 | |
| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-56-4 | |
| Record name | 2,6-Difluoro-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Difluoro-3,5-dimethoxybenzoic acid CAS number
A Technical Guide to the Physicochemical Characterization of 2,6-Difluoro-3,5-dimethoxybenzoic Acid for Drug Discovery Applications
Abstract
This guide provides a comprehensive framework for the detailed physicochemical characterization of 2,6-Difluoro-3,5-dimethoxybenzoic acid. As a novel entity featuring a highly substituted, electron-rich aromatic core, this compound presents significant potential as a building block in medicinal chemistry. The strategic incorporation of difluoro and dimethoxy groups on the benzoic acid scaffold is anticipated to modulate key drug-like properties, including acidity (pKa), lipophilicity (LogP), and metabolic stability. Understanding these fundamental properties is not merely an academic exercise; it is a critical prerequisite for successful drug design, enabling rational optimization of formulation, bioavailability, and pharmacokinetic profiles. This document outlines a validated, multi-technique approach for elucidating the compound's structural identity, purity, and core physicochemical parameters, providing researchers and drug development professionals with the necessary protocols and scientific rationale to unlock its full potential.
Introduction & Strategic Importance
The Role of Fluorinated Aromatics in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry strategy. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins.[1] For instance, the ortho-difluoro substitution pattern, as seen in this compound, can enforce a specific torsional angle on the carboxylic acid group, potentially pre-organizing the molecule for optimal receptor interaction.[2]
Structural Analysis and Predicted Physicochemical Impact
The subject molecule, this compound, combines several key functional groups whose interplay will define its chemical behavior:
-
Benzoic Acid Core: Provides a handle for amide bond formation and an ionizable center, critical for solubility and salt formation.
-
Ortho-Difluoro Substituents (C2, C6): These electron-withdrawing groups are expected to significantly increase the acidity of the carboxylic acid (lower the pKa) compared to benzoic acid (pKa ≈ 4.2).[3] This modulation is crucial as it dictates the charge state of the molecule at physiological pH.
-
Meta-Dimethoxy Substituents (C3, C5): These electron-donating groups can influence the electron density of the aromatic ring and participate in hydrogen bonding. Their presence also increases the molecular weight and may impact lipophilicity and solubility.
Comprehensive Characterization Workflow
A thorough characterization is a non-negotiable first step in the evaluation of any new chemical entity. The workflow must be logical and hierarchical, beginning with the confirmation of identity and purity, followed by the determination of fundamental physical properties that govern biological behavior.
Caption: Workflow for the physicochemical characterization of a novel compound.
Identity and Purity Confirmation
Before measuring any physical property, the identity and purity of the material must be unequivocally established. Using impure material for downstream assays leads to erroneous, irreproducible data and is a waste of resources.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the gold standard for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the unambiguous determination of the molecular formula. This is the first and most critical checkpoint to ensure the correct compound has been synthesized.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 1:100 in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.
-
Acquisition: Acquire data in both positive and negative ion modes. The [M-H]⁻ ion is expected to be prominent in negative mode for a carboxylic acid.
-
Analysis: Compare the measured monoisotopic mass of the most abundant ion with the theoretically calculated mass. The mass error should be less than 5 ppm.
Data Presentation: Molecular Identity
| Parameter | Calculated | Observed |
|---|---|---|
| Molecular Formula | C₉H₈F₂O₄ | - |
| Molecular Weight | 218.15 g/mol | - |
| Monoisotopic Mass | 218.0387 | Enter experimental value |
| Observed Ion [M-H]⁻ | 217.0315 | Enter experimental value |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While HRMS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, confirming the structure. For this specific molecule, a multi-nuclear approach is mandatory. ¹H NMR identifies the aromatic and methoxy protons, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR is essential to verify the fluorine environments.
Experimental Protocol: Multi-Nuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. Integrate peaks to confirm proton counts.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to distinguish between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The presence of a single peak would confirm the chemical equivalence of the two fluorine atoms.
-
Analysis: Correlate the observed chemical shifts, coupling constants (especially JCF and JHF), and integrations with the proposed structure.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for quantifying chemical purity. By separating the main compound from any impurities, it provides a precise percentage of purity based on the relative peak areas detected by a UV detector. A purity level of ≥95% is the minimum standard for proceeding with physicochemical property measurements.
Experimental Protocol: Reverse-Phase HPLC-UV
-
System: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A gradient of Mobile Phase A (Water + 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile + 0.1% Trifluoroacetic Acid).
-
Gradient: Start with a 5-minute hold at 95% A, then ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all components are detected.
-
Analysis: Integrate all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Fundamental Physicochemical Properties
Melting Point (MP)
Causality: The melting point is a simple yet powerful indicator of purity and the energetic stability of the crystal lattice. A sharp, well-defined melting point is characteristic of a pure crystalline solid, whereas a broad melting range often indicates the presence of impurities.
Experimental Protocol: Capillary Method
-
Sample Preparation: Finely grind a small amount of the dry solid.
-
Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Observation: Heat the sample at a slow rate (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
Data Presentation: Thermal Properties
| Property | Observed Value |
|---|---|
| Melting Point | Enter experimental range (°C) |
| Appearance | White to off-white solid |
Aqueous Solubility
Causality: Aqueous solubility is a master variable in drug development. Insufficient solubility is a primary cause of poor oral bioavailability and formulation challenges. This property must be determined early to guide formulation strategies. The shake-flask method is a globally recognized standard for its reliability.
Experimental Protocol: OECD 105 Shake-Flask Method
-
Setup: In triplicate, add an excess of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately with mobile phase, and determine the concentration using a pre-validated HPLC-UV method against a calibration curve.
-
Analysis: The average concentration from the triplicate samples represents the equilibrium solubility.
Acidity Constant (pKa)
Causality: The pKa determines the extent of ionization of a molecule at a given pH. For an acidic compound, this value dictates its solubility (salts are typically more soluble) and its ability to cross biological membranes (neutral forms are more permeable). Given the strong electron-withdrawing nature of the fluorine atoms, the pKa of this compound is expected to be significantly lower than that of simple benzoic acid.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.
-
Titration: While monitoring the pH with a calibrated electrode, perform a slow, stepwise titration with a standardized solution of 0.1 M NaOH.
-
Data Plotting: Plot the pH versus the volume of titrant added.
-
Analysis: The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Specialized software can be used to calculate the pKa from the titration curve for higher accuracy.
Lipophilicity (LogP / LogD)
Causality: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. LogP is the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acidic molecule, LogD at pH 7.4 (LogD₇.₄) is more physiologically relevant than LogP.
Experimental Protocol: OECD 107 Shake-Flask Method
-
Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Mix a known volume of the octanol stock with a known volume of water (pre-saturated with octanol) or pH 7.4 PBS (for LogD).
-
Equilibration: Agitate the mixture vigorously for several hours to allow for complete partitioning, then allow the layers to separate fully (centrifugation may be required).
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using HPLC-UV.
-
Calculation:
-
LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]𝓌ₐₜₑᵣ )
-
LogD₇.₄ = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ )
-
Data Presentation: Key Physicochemical Parameters
| Parameter | Method | Observed Value |
|---|---|---|
| Aqueous Solubility | Shake-Flask (pH 7.4) | Enter value (mg/mL) |
| pKa | Potentiometric Titration | Enter value |
| LogP | Shake-Flask (Octanol/Water) | Enter value |
| LogD₇.₄ | Shake-Flask (Octanol/PBS) | Enter value |
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Ferguson, D., et al. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E, 66(7). [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Provides general data for benzoic acid). [Link]
-
OECD. (1995). Test Guideline 105: Water Solubility. OECD Publishing. [Link]
-
OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. (Provides detailed protocols for pKa and solubility determination). [Link]
Sources
An In-depth Technical Guide to 2,6-Difluoro-3,5-dimethoxybenzoic Acid: Molecular Structure and Weight
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a detailed exploration of 2,6-Difluoro-3,5-dimethoxybenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to its specific substitution pattern, this molecule presents unique electronic and steric properties that are valuable for the design of novel therapeutic agents. This document will cover its molecular structure, molecular weight, and key physicochemical properties, offering insights into its potential applications.
Molecular Identity and Structure
This compound is a substituted aromatic carboxylic acid. The core of the molecule is a benzene ring, which is functionalized with two fluorine atoms, two methoxy groups, and one carboxylic acid group.
The systematic IUPAC name for this compound is This compound .
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₉H₈F₂O₄ |
| IUPAC Name | This compound |
| SMILES | COC1=C(C(=C(C(=C1F)C(=O)O)F)OC) |
| InChI Key | LLRUPRYHYIFLJS-UHFFFAOYSA-N[1] |
Molecular Geometry and Conformation
The molecular structure of this compound is characterized by a planar benzene ring. The substituents, however, are not perfectly coplanar with the ring due to steric hindrance. The two fluorine atoms at positions 2 and 6 are ortho to the carboxylic acid group, which significantly influences the molecule's conformation and reactivity.
The presence of the bulky methoxy groups at positions 3 and 5, adjacent to the fluorine atoms, further contributes to steric strain. This can lead to a twisting of the carboxylic acid group out of the plane of the benzene ring. The dihedral angle between the plane of the benzene ring and the carboxylic acid group is a critical parameter that affects the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding.
Molecular Weight
The molecular weight of a compound is a fundamental property that is crucial for stoichiometric calculations in chemical synthesis and for the characterization of the molecule.
Calculation of Molecular Weight
The molecular formula of this compound is C₉H₈F₂O₄. The molecular weight is calculated by summing the atomic weights of all the atoms in the molecule.
Atomic Weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Fluorine (F): 18.998 u
-
Oxygen (O): 15.999 u
Calculation:
-
(9 × 12.011) + (8 × 1.008) + (2 × 18.998) + (4 × 15.999) = 108.099 + 8.064 + 37.996 + 63.996 = 218.155 g/mol
For the isomer 2,4-Difluoro-3,5-dimethoxybenzoic acid, the molecular weight is reported as 218.1542264 g/mol .[1]
Summary of Molecular Weight Data:
| Parameter | Value | Source |
| Molecular Formula | C₉H₈F₂O₄ | - |
| Calculated Molar Mass | 218.155 g/mol | Calculated |
| Monoisotopic Mass | 218.03906 u | Calculated |
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, its physicochemical properties are predicted based on its structure and data from similar compounds.
| Property | Predicted Value | Notes |
| pKa | ~2.5 - 3.5 | The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). |
| LogP | 1.5 - 2.5 | The presence of fluorine and methoxy groups will influence the lipophilicity. |
| Boiling Point | ~363 °C | The isomer 2,4-Difluoro-3,5-dimethoxybenzoic acid has a predicted boiling point of 363.514°C at 760 mmHg.[1] |
| Density | ~1.4 g/cm³ | The isomer 2,4-Difluoro-3,5-dimethoxybenzoic acid has a predicted density of 1.377 g/cm³.[1] |
Experimental Considerations
Synthesis
A generalized synthetic approach for this type of polysubstituted aromatic compound could involve a multi-step process starting from a simpler, commercially available fluorinated or methoxylated benzene derivative. The sequence of reactions would be critical to achieve the desired substitution pattern. A possible, though unverified, synthetic workflow is outlined below.
Disclaimer: This is a generalized and hypothetical synthetic pathway. The actual synthesis would require careful optimization of reaction conditions and purification methods. A literature search for the synthesis of closely related isomers, such as 3,5-Dimethoxy-2,4-difluorobenzoic acid, reveals that multi-step syntheses from tetrafluorinated precursors are often employed.
Spectroscopic Analysis
The structure of this compound could be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Would show signals for the methoxy protons and the aromatic proton. The coupling patterns would be informative of the substitution pattern.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon atoms attached to fluorine would show characteristic C-F coupling.
-
¹⁹F NMR: This would be a key technique to confirm the presence and environment of the two fluorine atoms.
-
Mass Spectrometry: Would confirm the molecular weight and provide information about the fragmentation pattern.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid group, as well as C-F and C-O stretches.
Applications in Drug Development
Substituted benzoic acids are important scaffolds in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy groups can also modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Given its structure, this compound could be a valuable building block for the synthesis of:
-
Enzyme inhibitors
-
Receptor antagonists or agonists
-
Novel heterocyclic compounds with potential biological activity
The specific substitution pattern may offer advantages in terms of selectivity and potency for certain biological targets.
Conclusion
This compound is a polysubstituted aromatic compound with potential applications in drug discovery and materials science. While experimental data for this specific isomer is limited, its molecular structure and weight can be confidently determined. Its predicted physicochemical properties suggest it is a molecule with interesting electronic and steric features. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
Sources
solubility of 2,6-Difluoro-3,5-dimethoxybenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2,6-Difluoro-3,5-dimethoxybenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document extrapolates its expected solubility profile in various organic solvents based on fundamental chemical principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into solubility prediction, experimental determination, and the key molecular features governing the dissolution of this compound. A detailed, field-proven protocol for empirical solubility determination is also presented.
Introduction: Understanding this compound
This compound is a substituted aromatic carboxylic acid. Its molecular structure, characterized by a benzene ring functionalized with two fluorine atoms, two methoxy groups, and a carboxylic acid group, suggests a unique combination of polarity, hydrogen bonding capability, and aromatic character. These features are critical determinants of its solubility in different solvent systems, a crucial parameter for its application in pharmaceutical formulations, synthetic chemistry, and material science. The strategic placement of electron-withdrawing fluorine atoms and electron-donating methoxy groups influences the electronic properties and intermolecular interactions of the molecule, thereby impacting its solubility.
Below is a diagram illustrating the molecular structure of this compound and its key functional groups.
A Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
This technical guide provides an in-depth exploration of the anticipated spectroscopic profile of 2,6-Difluoro-3,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally related molecules. While direct experimental data for this specific compound is not widely published, this guide offers a robust, theory-grounded framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction: The Structural and Chemical Landscape
This compound is a polysubstituted aromatic carboxylic acid. Its structure presents a unique combination of electron-withdrawing fluorine atoms and electron-donating methoxy groups, which are expected to significantly influence its chemical reactivity and spectroscopic properties. The fluorine atoms at the 2 and 6 positions provide steric hindrance around the carboxylic acid group, potentially affecting its acidity and intermolecular interactions. Understanding the spectroscopic signature of this molecule is crucial for its identification, purity assessment, and for elucidating its role in various chemical and pharmaceutical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy and aromatic protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~6.8 | Triplet | 1H | Ar-H |
| ~3.9 | Singlet | 6H | -OCH₃ |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet in the downfield region of the spectrum.
-
Aromatic Proton (Ar-H): The single aromatic proton at the C4 position is flanked by two methoxy groups and is meta-coupled to the two fluorine atoms. This will likely result in a triplet multiplicity due to coupling with the two equivalent fluorine atoms.
-
Methoxy Protons (-OCH₃): The two methoxy groups at the C3 and C5 positions are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a sharp singlet, integrating to six protons.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule, with the carbon signals split by the neighboring fluorine atoms.
| Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~165 | Singlet | -COOH |
| ~160 | Triplet | C-F (C2, C6) |
| ~155 | Singlet | C-OCH₃ (C3, C5) |
| ~110 | Triplet | C-H (C4) |
| ~105 | Singlet | C1 |
| ~56 | Singlet | -OCH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is typically found in the 165-185 ppm range and is not expected to show any C-F coupling.
-
Fluorine-Bearing Carbons (C2, C6): These carbons will exhibit a large one-bond C-F coupling constant, resulting in a triplet multiplicity.
-
Methoxy-Bearing Carbons (C3, C5): These carbons are equivalent and will appear as a singlet.
-
Aromatic C-H Carbon (C4): This carbon will show a smaller two-bond C-F coupling, likely appearing as a triplet.
-
C1 Carbon: The carbon atom attached to the carboxylic acid group will be a singlet.
-
Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will appear as a singlet in the upfield region.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -110 to -130 | Singlet or narrow multiplet | Ar-F |
Interpretation and Rationale:
The two fluorine atoms at the C2 and C6 positions are chemically equivalent. Their chemical shift will be in the typical range for aryl fluorides. The multiplicity will depend on the coupling to the meta proton (H4), which is expected to be small.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is a sensitive nucleus, and a good quality spectrum can be obtained with a small number of scans.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Interpretation and Rationale:
-
O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.
-
C=O Stretch: A strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.
-
C=C Stretch: Aromatic ring stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The aryl ether C-O stretching will result in a strong band.
-
C-F Stretch: The C-F stretching vibrations will produce strong absorptions in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Background Correction: A background spectrum should be recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 204 | [M]⁺ (Molecular Ion) |
| 187 | [M - OH]⁺ |
| 159 | [M - COOH]⁺ |
| 131 | [M - COOH - CO]⁺ |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 204, corresponding to the molecular weight of the compound (C₉H₈F₂O₄).
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH). Subsequent loss of carbon monoxide (CO) from the benzoyl cation is also a common fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
Visualizations
Molecular Structure and NMR Assignments
Caption: Predicted NMR assignments for this compound.
General Workflow for Spectroscopic Analysis
Caption: General experimental workflow for spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The interpretations are grounded in established principles of NMR, IR, and MS, and are supported by comparative data from analogous structures. This document serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds, enabling them to anticipate and interpret experimental data with a high degree of confidence.
References
An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of plausible and efficient synthesis pathways for 2,6-Difluoro-3,5-dimethoxybenzoic acid, a highly functionalized aromatic molecule with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct synthetic reports for this specific isomer, this document outlines two robust strategies: a multi-step pathway involving sequential aromatic functionalization and a more direct route via directed ortho-lithiation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated aromatic compounds are of paramount importance in modern fine chemical synthesis. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[1] These modifications are particularly valuable in the pharmaceutical sector, where they can enhance a drug candidate's efficacy, bioavailability, and resistance to metabolic degradation.[1] this compound, with its unique substitution pattern of electron-withdrawing fluorine atoms and electron-donating methoxy groups, represents a versatile scaffold for the development of novel therapeutic agents and advanced materials.
This guide explores two primary synthetic strategies to access this target molecule, providing the necessary detail for practical implementation in a laboratory setting.
Pathway I: Multi-step Synthesis via Aromatic Functionalization
This pathway is predicated on the sequential introduction and modification of functional groups on a commercially available, appropriately substituted benzene derivative. This approach offers a high degree of control over the substitution pattern and builds upon well-established, scalable reaction classes. A plausible route, inspired by the synthesis of the isomeric 3,5-dimethoxy-2,4-difluorobenzoic acid, is outlined below.[2]
Retrosynthetic Analysis and Strategy
The core of this strategy involves the strategic manipulation of directing group effects to install the desired substituents in the correct positions. A logical starting material is 1,3-difluorobenzene, which can be dinitrated, followed by nucleophilic aromatic substitution of the nitro groups with methoxide, reduction of the remaining nitro group to an amine, and finally, conversion of the amine to a carboxylic acid via a Sandmeyer-type reaction sequence.
Visualizing Pathway I
Caption: Multi-step synthesis of this compound.
Step-by-Step Experimental Protocols
-
Rationale: The fluorine atoms are ortho, para-directing but deactivating. Nitration is expected to occur at the positions para to each fluorine and meta to the other, leading to the desired 1,5-dinitro product. The strong activating effect of the nitro group directs the second nitration.
-
Protocol:
-
Prepare a nitrating mixture by cautiously adding 2.0 equivalents of concentrated sulfuric acid to 2.0 equivalents of concentrated nitric acid, maintaining the temperature below 10 °C in an ice bath.
-
In a separate flask, cool 1.0 equivalent of 1,3-difluorobenzene in an excess of concentrated sulfuric acid to 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 1,3-difluorobenzene, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 2,4-difluoro-1,5-dinitrobenzene.
-
-
Rationale: The nitro groups strongly activate the ring towards nucleophilic aromatic substitution. The fluorine atoms ortho and para to the nitro groups are susceptible to displacement by a nucleophile like methoxide.
-
Protocol:
-
Prepare a solution of sodium methoxide by dissolving 2.2 equivalents of sodium metal in anhydrous methanol under an inert atmosphere.
-
Add 1.0 equivalent of 2,4-difluoro-1,5-dinitrobenzene to the sodium methoxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with aqueous HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product. Purify by column chromatography.
-
-
Rationale: The nitro group is selectively reduced to an amine, which is a precursor for the diazonium salt. A common method is the use of a metal in acidic medium.
-
Protocol:
-
Suspend 1.0 equivalent of the dinitro compound in ethanol.
-
Add an excess (e.g., 5 equivalents) of tin powder, followed by the slow addition of concentrated hydrochloric acid while stirring vigorously.
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and make it strongly basic with a concentrated solution of sodium hydroxide.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-difluoro-3,5-dimethoxyaniline.
-
-
Rationale: The amino group is converted to a diazonium salt, which is a versatile intermediate. The Sandmeyer reaction with copper(I) cyanide introduces a nitrile group, which can be readily hydrolyzed to a carboxylic acid.
-
Protocol:
-
Dissolve 1.0 equivalent of 2,6-difluoro-3,5-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of 1.1 equivalents of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide in a solution of potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent. Purify by column chromatography.
-
-
Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Protocol:
-
Reflux the 2,6-difluoro-3,5-dimethoxybenzonitrile with an excess of aqueous sulfuric acid or sodium hydroxide solution until the reaction is complete.
-
Cool the reaction mixture.
-
If basic hydrolysis was used, acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Pathway II: Directed Ortho-Lithiation and Carboxylation
This pathway offers a more convergent and potentially shorter route to the target molecule. It relies on the ability of the substituents on the aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic aryl anion that can then be trapped with an electrophile, such as carbon dioxide.
Retrosynthetic Analysis and Strategy
The key is the regioselective lithiation of a suitable precursor. A plausible starting material is 1,5-difluoro-2,4-dimethoxybenzene. The methoxy groups are powerful ortho-directing groups. The position between the two methoxy groups is sterically hindered. Lithiation is therefore anticipated to occur at one of the positions ortho to a methoxy group and also ortho to a fluorine atom.
Visualizing Pathway II
Sources
The Emerging Potential of 2,6-Difluoro-3,5-dimethoxybenzoic Acid in Medicinal Chemistry: A Technical Guide
Introduction: A Scaffold of Strategic Design
In the landscape of modern drug discovery, the rational design of small molecules with precisely tuned physicochemical and pharmacological properties is paramount. The benzoic acid scaffold has long been a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1][2][3][4] The strategic functionalization of this core structure can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile. This technical guide delves into the potential applications of a uniquely substituted benzoic acid derivative: 2,6-Difluoro-3,5-dimethoxybenzoic acid .
This molecule is distinguished by a specific substitution pattern that combines the bioisosteric and electron-withdrawing properties of fluorine atoms with the electronic and steric influence of methoxy groups. The ortho-difluoro substitution is a known strategy to modulate the acidity of the carboxylic acid and to influence the conformation of the molecule, which can be critical for target engagement.[5] Concurrently, the meta-dimethoxy substitution pattern can enhance binding to target proteins through hydrogen bonding and hydrophobic interactions, while also affecting the molecule's solubility and metabolic fate.[6][7][8][9][10]
While this compound is not yet a widely studied compound, its structural motifs are present in various biologically active molecules. This guide will, therefore, extrapolate from the known roles of its constituent parts and related compounds to build a comprehensive overview of its potential in medicinal chemistry. We will explore its synthesis, propose potential therapeutic applications with a focus on oncology and infectious diseases, and provide detailed, actionable experimental protocols for its evaluation.
Physicochemical Properties and Structural Rationale
The unique arrangement of substituents on the benzoic acid ring of this compound imparts a distinct set of physicochemical properties that are highly relevant for its potential as a drug candidate.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₉H₈F₂O₄ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 218.15 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| pKa | ~2.5 - 3.0 | The ortho-difluoro substitution significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2), which can influence its ionization state at physiological pH and its ability to act as a hydrogen bond donor. |
| cLogP | ~1.5 - 2.0 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Crucial for interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from the oxygens of the carboxylic acid and methoxy groups) | Provides multiple points for hydrogen bonding with protein active sites. |
The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups creates a unique electronic distribution on the aromatic ring. This can influence the molecule's reactivity and its ability to participate in various non-covalent interactions with protein targets.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available precursor, 2,6-Difluoro-3,5-dimethoxyaniline .[11] The conversion of the aniline functionality to a carboxylic acid can be achieved via a Sandmeyer-type reaction, a well-established and versatile method in organic synthesis.[6][7]
Caption: Proposed synthetic pathway for this compound starting from the corresponding aniline.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Step 1: Diazotization of 2,6-Difluoro-3,5-dimethoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-Difluoro-3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water and heat to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour.
-
Cool the mixture to room temperature and extract the product, 2,6-Difluoro-3,5-dimethoxybenzonitrile, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid
-
To the crude 2,6-Difluoro-3,5-dimethoxybenzonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto ice.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Applications in Medicinal Chemistry
The unique structural features of this compound suggest its potential as a scaffold for the development of novel therapeutics in several key areas.
As a Precursor for Novel Quinolone-like Antibacterial Agents
The fluoroquinolone class of antibiotics, which are characterized by a fluorinated quinolone core, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[12][13][14][15] The synthesis of a related compound, 3,5-Dimethoxy-2,4-difluorobenzoic acid, has been reported as a key intermediate for an impurity of moxifloxacin, a fourth-generation fluoroquinolone. This suggests that this compound could serve as a valuable building block for the synthesis of novel quinolone analogues with potentially improved activity or a modified spectrum of action.
Caption: Proposed mechanism of action for quinolone-like derivatives of this compound.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture the bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
As a Scaffold for Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The 2,6-difluoro-3,5-dimethoxyphenyl moiety has been identified as a key component in the development of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11] This suggests that this compound could serve as a starting point for the design of novel kinase inhibitors. The carboxylic acid group can be converted to a variety of amides and other functional groups to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors.
Caption: A general workflow for the development of kinase inhibitors from this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.
-
Compound Preparation: Create a serial dilution of the test compound in DMSO. A 10-point, 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the kinase of interest and incubate for a short period to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate at 30 °C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Then, add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Outlook and Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of ortho-difluoro and meta-dimethoxy substituents on a benzoic acid core provides a unique set of physicochemical properties that can be exploited for the design of novel therapeutics. The proposed applications in the development of antibacterial agents and kinase inhibitors are based on sound scientific precedent from structurally related molecules.
The synthetic pathway outlined in this guide, starting from a commercially available precursor, offers a practical route to access this compound and its derivatives for further investigation. The provided experimental protocols for biological evaluation serve as a starting point for researchers to explore the therapeutic potential of this intriguing molecule. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the exploration of novel chemical space is essential. This compound stands as a prime candidate for such exploration, offering a wealth of opportunities for the development of the next generation of medicines.
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A Prospective Analysis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid Derivatives as Biologically Active Agents: A Technical Guide
Abstract
The strategic incorporation of fluorine and methoxy functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide delves into the untapped potential of 2,6-difluoro-3,5-dimethoxybenzoic acid and its derivatives as a scaffold for novel drug discovery. While direct biological data for this specific substitution pattern is nascent in publicly available literature, this document serves as a comprehensive roadmap for researchers and drug development professionals. We will explore rational synthetic strategies, propose a robust biological evaluation cascade, and discuss potential mechanisms of action by drawing parallels from structurally related compounds. This prospective analysis is designed to empower researchers to unlock the therapeutic promise of this unique chemical space.
Introduction: The Rationale for Fluorination and Methoxylation in Drug Design
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its synthetic tractability and ability to engage in crucial interactions with biological targets make it an ideal starting point for drug design. The deliberate introduction of fluorine and methoxy substituents can dramatically enhance the therapeutic potential of the parent molecule.
-
Fluorine Substitution: The incorporation of fluorine atoms is a well-established strategy to modulate a molecule's physicochemical properties.[2] Fluorine's high electronegativity can alter the acidity of the carboxylic acid group, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[2] Difluorination, in particular, can have a pronounced effect on the molecule's conformation and electronic distribution.
-
Methoxy Substitution: Methoxy groups are hydrogen bond acceptors and can significantly impact a compound's solubility and lipophilicity. They can also play a direct role in target engagement, fitting into specific hydrophobic pockets within an active site. The dimethoxy substitution pattern, as proposed here, offers a distinct electronic and steric profile that warrants investigation.
The combination of these functional groups on a benzoic acid core presents a compelling opportunity for the development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic properties.
Proposed Synthetic Pathways
The synthesis of this compound and its derivatives can be approached through several established organic chemistry methodologies. While a definitive synthesis for this specific isomer is not widely reported, plausible routes can be extrapolated from the synthesis of related compounds.
Synthesis of this compound
A potential synthetic route could commence from a readily available tetra-substituted benzene derivative, followed by functional group interconversions. For instance, a plausible, albeit challenging, route could be adapted from the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, which starts from 2,3,4,5-tetrafluorobenzoic acid.[3] A hypothetical route for the target compound is outlined below.
Sources
review of 2,6-Difluoro-3,5-dimethoxybenzoic acid and its analogs
An In-Depth Technical Guide to 2,6-Difluoro-3,5-dimethoxybenzoic Acid and its Analogs in Drug Discovery
Abstract
Fluorinated benzoic acids represent a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that enhance drug efficacy and metabolic stability. Within this class, the this compound scaffold and its close analogs have emerged as privileged structures for developing targeted therapeutics. The strategic placement of two ortho-fluorine atoms provides conformational control and influences electronic properties, while the meta-dimethoxy groups offer points for hydrogen bonding and further functionalization. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this scaffold. We delve into the strategic advantages these molecules offer, with a particular focus on their successful application in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, showcasing the scaffold's potential in oncology and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their own discovery programs.
The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy to optimize molecular properties. The fluorine atoms on the 2,6-difluorobenzoic acid core are not merely passive substituents; they exert profound effects on the molecule's reactivity and biological interactions.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity.
-
Lipophilicity and Bioavailability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
The 2,6-difluoro substitution pattern, in particular, locks the conformation of the benzoic acid, which can reduce the entropic penalty upon binding to a target. This pre-organization makes the scaffold an excellent starting point for fragment-based drug design and lead optimization. These compounds serve as indispensable organic synthesis building blocks in both academic and industrial research laboratories.[2][3]
Physicochemical Properties of Key Analogs
The properties of benzoic acid derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. Below is a comparison of the parent compound with several methoxy-substituted analogs.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 157-160 | 385-00-2 |
| 2,6-Difluoro-3-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | 136-138 | 886498-30-2[4] |
| 2,6-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | N/A | 123843-65-2[5] |
| 2,6-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 185-188 | 1466-76-8 |
Synthetic Strategies for Substituted Difluorobenzoic Acids
The synthesis of polysubstituted aromatic compounds like this compound requires a carefully planned synthetic route. While a direct synthesis for this specific molecule is not widely published, general methodologies for related structures provide a clear blueprint. The key is the sequential introduction of functional groups onto a commercially available precursor.
A common approach involves starting with a readily available fluorinated aromatic precursor and introducing other substituents through reactions like nitration, reduction, and diazotization.[6] For instance, the synthesis of 2,4-Dichloro-3,5-difluorobenzoic acid proceeds from 4-chloro-3,5-difluorobenzonitrile through a sequence of nitration, reduction, diazotization, and chlorination.[6]
General Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a polysubstituted difluorobenzoic acid, highlighting the key transformations involved.
Caption: A conceptual workflow for synthesizing substituted difluorobenzoic acids.
Case Study: The 2,6-Dichloro-3,5-dimethoxyphenyl Moiety in Potent FGFR Inhibitors
The true potential of this scaffold is exemplified by its use in developing inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers, making it a prime therapeutic target.[7]
A series of compounds based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core have been identified as highly potent FGFR inhibitors.[7] The 2,6-dichloro-3,5-dimethoxyphenyl group, a close analog of our topic of interest, is crucial for this activity. This moiety anchors the inhibitor deep within the ATP-binding pocket of the FGFR kinase domain. The ortho-chloro groups (analogous to fluoro groups) likely provide conformational restriction and favorable interactions, while the meta-dimethoxy groups engage in key hydrogen bonds.
FGFR Signaling and Inhibition
The diagram below illustrates a simplified FGFR signaling pathway and highlights the point of inhibition by small molecule kinase inhibitors.
Caption: Simplified FGFR signaling pathway and mechanism of kinase inhibition.
Structure-Activity Relationship (SAR) Data
Structure-based optimization of the indazole series led to the identification of highly potent compounds. The data below, adapted from published research, demonstrates the impact of substitutions on inhibitory activity.[7]
| Compound | R-Group on Indazole-4-carboxamide | FGFR1 IC₅₀ (nM) |
| 10a | Phenyl | Potent |
| 13a | 3-(4-methylpiperazin-1-yl)phenyl | 30.2 |
The addition of the methylpiperazinylphenyl group in compound 13a significantly enhanced potency, demonstrating that the core scaffold provides a solid foundation for building high-affinity ligands by exploring solvent-exposed regions.[7]
Detailed Experimental Protocol: Synthesis of a Key Indazole Intermediate
To provide a practical and trustworthy methodology, the following protocol is adapted from the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid, a key intermediate in the development of FGFR inhibitors.[7]
Protocol: Hydrolysis of an Indazole Ester to Carboxylic Acid
Objective: To synthesize the core carboxylic acid intermediate required for subsequent amide coupling reactions.
Materials:
-
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide starting material (e.g., compound 7 in the reference)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Deionized water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the starting carboxamide (1.0 eq) in THF (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: In a separate beaker, dissolve lithium hydroxide (4.0 eq) in deionized water (approx. 1.3 mL per mmol of substrate). Add this aqueous solution to the THF solution.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Note: The use of LiOH in a mixed THF/water solvent system provides a strong nucleophile (hydroxide) that is soluble enough to attack the amide carbonyl, leading to hydrolysis. Heating accelerates this typically slow process.
-
-
Workup: Cool the reaction mixture to room temperature (25 °C).
-
Acidification: Slowly acidify the mixture by adding 1N HCl dropwise while stirring. Continue adding acid until the pH is acidic (pH ~2-3), which will cause the carboxylic acid product to precipitate out of the solution.
-
Causality Note: The carboxylate salt formed under basic conditions is soluble. Acidification protonates it, yielding the neutral carboxylic acid, which is much less soluble in the aqueous/THF mixture and precipitates.
-
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any inorganic salts. Dry the product under vacuum to yield the final 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid.
Broader Applications and Future Directions
While the application in FGFR inhibition is a prominent example, the unique electronic and structural features of the this compound scaffold suggest its utility in a broader range of therapeutic areas. Derivatives of related fluorinated and methoxylated benzoic acids have shown diverse biological activities, including:
-
Anti-cancer Properties: Hydrazone derivatives of 2,6-difluorobenzoic acid have been investigated for their anti-cancer properties.[8]
-
Enzyme Inhibition: The ability of this scaffold to fit into well-defined enzymatic pockets suggests potential for developing inhibitors for other kinases, proteases, or metabolic enzymes.[8]
-
Agrochemicals: 2,6-Difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron and serves as an intermediate in the synthesis of other agrochemicals.[2]
Future research should focus on exploring the structure-activity relationships of this specific scaffold against a wider array of biological targets. The combination of conformational rigidity from the 2,6-difluoro pattern and the hydrogen-bonding capabilities of the 3,5-dimethoxy groups provides a compelling platform for the design of novel, selective, and potent bioactive molecules.
Conclusion
This compound and its analogs are more than simple chemical building blocks; they are strategically designed scaffolds with significant potential in drug discovery and development. The inherent properties conferred by the specific arrangement of fluoro and methoxy substituents provide medicinal chemists with a powerful tool to enhance metabolic stability, binding affinity, and overall drug-like properties. The successful development of potent FGFR inhibitors based on a closely related core validates this approach and illuminates a path forward for leveraging this scaffold against other high-value therapeutic targets. As synthetic methodologies become more refined and our understanding of structure-activity relationships deepens, this versatile chemical core is poised to play an increasingly important role in the creation of next-generation therapeutics.
References
-
Ningbo Inno Pharmachem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2,6-Difluorobenzoic Acid. pharmachemintermediate.com. [Link]
-
Ningbo Inno Pharmachem Co., Ltd. (n.d.). The Versatility of 2,6-Difluorobenzoic Acid in Specialty Chemical Applications. pharmachemintermediate.com. [Link]
-
Raczuk, E. et al. (n.d.). Derivative of 2,6-difluorobenzoic acid and 6-bromoindole—hydrazide–hydrazone with anti-cancer properties. ResearchGate. [Link]
-
(2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
T. M., Mohammad, et al. (2010). 2,6-Difluorobenzoic acid. ResearchGate. [Link]
-
Bolla, G. et al. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]
-
PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
-
Wang, Y. et al. (2018). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 23(10), 2445. [Link]
-
Fun, H. K. et al. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. pharmachemintermediate.com. [Link]
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- 7. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
detailed synthesis protocol for 2,6-Difluoro-3,5-dimethoxybenzoic acid
Application Note & Detailed Protocol
Topic: High-Yield Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid via Directed ortho-Metalation
Abstract
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its synthesis, however, requires a regioselective method to introduce the carboxylic acid moiety onto the electron-rich, sterically hindered aromatic core. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The strategy hinges on a directed ortho-metalation (DoM) of the readily accessible 1,5-difluoro-2,4-dimethoxybenzene precursor. This is followed by carboxylation via quenching of the generated aryllithium intermediate with carbon dioxide. This protocol details the reaction mechanism, step-by-step experimental procedures, purification, and characterization, offering researchers a reliable and scalable method to access this valuable compound.
Scientific Principle & Rationale
The synthetic challenge lies in the selective C-H functionalization of the poly-substituted benzene ring. Direct electrophilic aromatic substitution would likely yield a mixture of products due to competing directing effects of the fluorine and methoxy substituents. The chosen strategy, Directed ortho-Metalation (DoM), circumvents this issue by employing a powerful lithiation reaction that is guided by the existing functional groups.
Causality of Experimental Design:
-
Choice of Precursor: The synthesis commences with 1,5-difluoro-2,4-dimethoxybenzene. This precursor is strategically chosen because the C-H bond at the C6 position is the most kinetically acidic proton. Its acidity is enhanced by the cumulative inductive (-I) and weak directing effects of the adjacent fluorine atom at C1 and, more significantly, the powerful ortho-directing methoxy group at C2.
-
Directed ortho-Metalation (DoM): The methoxy groups are potent Directed Metalation Groups (DMGs). They can coordinate to the lithium atom of n-butyllithium (n-BuLi), delivering the base to the adjacent ortho position for deprotonation.[1] This results in the formation of a thermodynamically stable aryllithium intermediate with high regioselectivity.
-
Reaction Conditions: The reaction is conducted at -78 °C in an anhydrous aprotic solvent like tetrahydrofuran (THF). The cryogenic temperature is critical to prevent side reactions, such as the degradation of the organolithium intermediate or unwanted nucleophilic attack on the solvent. An inert atmosphere (argon or nitrogen) is mandatory to prevent the highly reactive n-BuLi and the aryllithium intermediate from reacting with atmospheric oxygen and moisture.
-
Carboxylation: The aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbon atom of carbon dioxide (CO₂), which is introduced as a gas or solid (dry ice). This step forms a lithium carboxylate salt.[2][3] This method is a highly efficient and atom-economical way to forge a C-C bond and install the carboxylic acid functionality.[4]
-
Aqueous Workup: The reaction is quenched with water and subsequently acidified (e.g., with HCl). This protonates the lithium carboxylate salt to yield the final desired product, this compound, which typically precipitates from the aqueous solution.
Overall Reaction Scheme:
A visual representation of the chemical transformation.
Detailed Synthesis Protocol
Materials & Equipment
| Reagents & Materials | Grade/Purity | Supplier | Notes |
| 1,5-Difluoro-2,4-dimethoxybenzene | >98% | Sigma-Aldrich, etc. | Starting Material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros, Sigma-Aldrich | Pyrophoric; handle with care |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros, Sigma-Aldrich | Use freshly distilled or from a solvent purification system |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) or Gas | Local Supplier | Use freshly crushed, high-purity dry ice |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Fisher Scientific | For acidification |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying |
| Equipment | |||
| Three-neck round-bottom flask | Flame-dried before use | ||
| Septa, glass stoppers, nitrogen/argon inlet | For inert atmosphere | ||
| Magnetic stirrer and stir bar | |||
| Syringes and needles | For reagent transfer | ||
| Dry ice/acetone bath | To maintain -78 °C | ||
| Separatory funnel, Buchner funnel | For workup and filtration | ||
| Rotary evaporator | For solvent removal |
Step-by-Step Experimental Procedure
Safety Note: This procedure involves pyrophoric n-butyllithium and cryogenic temperatures. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and cryogenic gloves when handling the cold bath.
-
Reaction Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Immediately assemble the flask with a thermometer adapter, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Preparation of Starting Material Solution:
-
To the cooled flask, add 1,5-difluoro-2,4-dimethoxybenzene (e.g., 5.00 g, 28.7 mmol).
-
Using a cannula or syringe, add 100 mL of anhydrous THF.
-
Stir the mixture until the starting material is fully dissolved.
-
-
Lithiation:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
While maintaining vigorous stirring, slowly add n-butyllithium (2.5 M in hexanes, 12.6 mL, 31.6 mmol, 1.1 eq) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
A color change to pale yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
-
Carboxylation:
-
Carefully and quickly add several pieces of freshly crushed dry ice (approx. 20 g) to the reaction mixture. Alternatively, bubble dry CO₂ gas through the solution for 30 minutes via a long needle.
-
A vigorous effervescence may be observed upon addition. The reaction is exothermic.
-
After the addition of CO₂, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature while stirring overnight (approx. 12-16 hours).
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the layers and wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-polar byproducts. Discard the organic washes.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. A white precipitate of the product should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (2 x 20 mL).
-
-
Purification:
-
Dry the crude product in a vacuum oven at 50 °C.
-
For higher purity, the product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (based on 1,5-difluoro-2,4-dimethoxybenzene) |
| Melting Point | ~160-165 °C (literature values may vary) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, -COOH), ~7.0 (t, 1H, Ar-H), ~3.9 (s, 6H, 2x -OCH₃) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): ~ -115 to -125 (s, 2F) |
| MS (ESI-) | m/z: 217.0 [M-H]⁻ |
References
-
Cammidge, A. N. & Kocienski, P. J. C–H Carboxylation of Aromatic Compounds through CO2 Fixation. Angewandte Chemie International Edition, 2017 , 56(39), 11654-11679. Available from: [Link]
-
Organic Chemistry Portal. Carboxylation of Organometallics. Organic Chemistry Portal. Available from: [Link]
-
Yoo, W. J., et al. Carbon Dioxide as the C1 Source for Direct C−H Functionalization of Aromatic Heterocycles. Organic Letters, 2010 , 12(15), 3442-3445. Available from: [Link]
-
Schlosser, M. Directed ortho metalation. Aromatic tricyclics built from benzene and its derivatives by one-pot annelations. Pure and Applied Chemistry, 1988 , 60(11), 1627-1634. Available from: [Link]
-
Majhi, B., et al. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc, 2009 , (vi), 167-173. Available from: [Link]
-
National Center for Biotechnology Information. 2,6-Difluoro-benzoic acid. PubChem Compound Database. Available from: [Link]
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Purification of 2,6-Difluoro-3,5-dimethoxybenzoic Acid: A Guide to Achieving High Purity for Research and Development
An Application Note and Protocol for Researchers
Abstract
2,6-Difluoro-3,5-dimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The stringent purity requirements for these applications necessitate robust and efficient purification strategies. Synthesis of this compound can yield a crude product containing unreacted starting materials, homo-coupled byproducts, and other impurities that can interfere with subsequent reactions or biological assays. This document provides a comprehensive guide detailing three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. We explain the fundamental principles behind each method, offer detailed, field-proven protocols, and discuss the rationale for procedural choices, enabling researchers to obtain this compound of high purity.
Introduction and Physicochemical Profile
The unique substitution pattern of this compound—featuring electron-withdrawing fluorine atoms ortho to the carboxylic acid and electron-donating methoxy groups—imparts specific chemical properties that are critical to consider during purification. The fluorine atoms increase the acidity of the carboxyl group, while the overall polarity is influenced by all four substituents. Achieving purity greater than 99% is often essential for reliable downstream applications, making the selection of an appropriate purification strategy a critical step in the research and development workflow.
Physicochemical Data for this compound:
| Property | Value (Estimated/Calculated) | Rationale & Notes |
| Molecular Formula | C₉H₈F₂O₄ | - |
| Molecular Weight | 218.15 g/mol | - |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids. |
| Melting Point | 140-160 °C (Est.) | Based on analogues like 2,6-difluoro-3-methoxybenzoic acid (136-138 °C) and 2,6-difluorobenzoic acid (157-161 °C).[1][2] |
| pKa | ~3.5 (Est.) | The pKa of 3,5-dimethoxybenzoic acid is 3.96.[3] The two electron-withdrawing fluorine atoms are expected to lower the pKa, making it a stronger acid. |
| Solubility | Soluble in MeOH, EtOH, Acetone, EtOAc; Poorly soluble in water; Insoluble in hexanes. | General solubility profile for substituted benzoic acids. The sodium salt is highly soluble in water.[3] |
Strategic Approach to Purification
A multi-step purification strategy is often the most effective. A typical workflow involves an initial, high-capacity cleanup using acid-base extraction, followed by a high-purity polishing step like recrystallization. Column chromatography is generally reserved for challenging separations where impurities are structurally very similar to the product.
Caption: General workflow for the purification of this compound.
Technique 1: Acid-Base Extraction
Principle and Application
Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones based on their differing solubilities in aqueous and organic solvents.[4] For a carboxylic acid, the process involves deprotonation with a base to form a water-soluble carboxylate salt.[5] This salt partitions into the aqueous phase, leaving neutral impurities in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate.[6][7]
This method is exceptionally effective as a first-pass purification for removing non-acidic impurities, such as unreacted aryl halides or boronic esters from coupling reactions.
Caption: Mechanism of acid-base extraction for carboxylic acid purification.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[7]
-
Expert Insight: NaHCO₃ is a weak base, sufficient for deprotonating this relatively strong carboxylic acid. It is preferred over strong bases like NaOH, which could react with other functional groups or lead to emulsion formation.
-
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure. Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction of the acid. The organic layer, containing neutral impurities, can now be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (verify with pH paper). A precipitate of the pure carboxylic acid will form.[7]
-
Isolation: Allow the slurry to stir in the ice bath for 15-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the purified solid under vacuum.
Technique 2: Recrystallization
Principle and Application
Recrystallization is a powerful technique for achieving high purity of solid compounds.[8] It operates on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility decreases, leading to the formation of a crystal lattice. The slow, ordered process of crystal growth tends to exclude impurity molecules, which remain dissolved in the solvent (the mother liquor).[9]
This method is ideal for removing structurally similar byproducts that may not have been fully separated by extraction.
Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection: The choice of solvent is critical. For many aromatic carboxylic acids, a mixture of a soluble solvent (like ethanol or acetone) and an anti-solvent (like water or hexanes) works well.[10] An ethanol/water system is a good starting point.
-
Dissolution: Place the crude or semi-purified acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.
-
Induce Saturation: While the solution is hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated at the boiling point but not supersaturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adherent mother liquor. Dry the crystals under vacuum to remove all residual solvent.
Technique 3: Column Chromatography
Principle and Application
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[11] The carboxylic acid group makes the target compound quite polar. It will adhere to the silica gel more strongly than non-polar impurities.
This technique is most useful when acid-base extraction and recrystallization fail to remove a persistent impurity, particularly one with a polarity similar to the product.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column packed with silica gel using a slurry method with the initial mobile phase.
-
Mobile Phase (Eluent) Selection: A good starting eluent system is a mixture of hexanes and ethyl acetate. To ensure the carboxylic acid remains protonated and moves cleanly down the column without excessive tailing, add a small amount (0.5-1%) of acetic acid to the eluent mixture.
-
Expert Insight: The added acetic acid suppresses the deprotonation of the target compound on the slightly acidic silica surface, leading to sharper bands and better separation.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with a low-polarity mixture (e.g., 90:10 hexanes:ethyl acetate + 1% acetic acid). Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and will be removed during this process.
Summary of Techniques and Expected Outcomes
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 85-95% | >90% | High capacity, fast, removes baseline impurities.[12][13] | Unreacted neutral starting materials, non-acidic byproducts. |
| Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid, excellent for final polishing.[8][13] | Structurally similar byproducts, residual solvents, colored impurities. |
| Column Chromatography | 95-99% | 70-90% | High resolution, separates compounds with similar polarity.[13] | Isomeric byproducts, impurities not separable by other means. |
Purity Assessment
After purification, the purity of this compound should be confirmed by one or more of the following methods:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
References
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- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
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- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
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- PubChem. (n.d.). 2,6-Difluoro-3-hydroxy-5-methylbenzoic Acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
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- Google Patents. (n.d.). SU1766250A3 - Method of benzoic acid purification.
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- (n.d.). 2,6-Difluoro-3-methoxybenzoic acid.
- (n.d.). Recrystallization of Benzoic Acid.
- Cheméo. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester - Chemical & Physical Properties.
- Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
- MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
- ChemicalBook. (n.d.). 2,6-Dimethoxybenzoic acid synthesis.
- BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- PubMed. (2010). 2,6-Difluoro-benzoic acid.
- Alachem Co., Ltd. (n.d.). 3,5-Difluoro-4-methoxybenzoic acid.
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Application Notes & Protocols: Leveraging 2,6-Difluoro-3,5-dimethoxybenzoic Acid in Advanced Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the synthetic utility of 2,6-Difluoro-3,5-dimethoxybenzoic acid. While specific literature on this building block is emerging, its structural motifs—a sterically hindered carboxylic acid, meta-positioned methoxy groups, and ortho-flanking fluorine atoms—suggest a unique reactivity profile. By drawing parallels with well-documented analogs, we present potential applications and detailed protocols for its use in amide synthesis, a cornerstone of medicinal chemistry. This guide is intended to empower researchers to harness the potential of this versatile building block in their synthetic endeavors.
Introduction: The Strategic Value of Fluorinated and Methoxy-Substituted Benzoic Acids
The introduction of fluorine atoms and methoxy groups into small molecules is a well-established strategy in drug discovery and materials science. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The trifluoromethyl group, for instance, is a prevalent substituent in numerous pharmaceuticals due to its strong electron-withdrawing nature and ability to improve pharmacokinetic profiles.[1][2][4] Similarly, the methoxy group is a common feature in both natural products and synthetic drugs, influencing ligand-target interactions, physicochemical properties, and ADME parameters.[5]
This compound combines these valuable features. The fluorine atoms positioned ortho to the carboxylic acid enhance the reactivity of the aromatic ring and can influence the conformation of derivatives.[6] The methoxy groups, being electron-donating, modulate the electronic properties of the ring. This unique substitution pattern makes it a promising scaffold for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.[7][8]
Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₄ | - |
| Molecular Weight | 218.15 g/mol | - |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and DMSO. | - |
The reactivity of this building block is governed by its three key functional groups:
-
Carboxylic Acid: The primary site for transformations such as amidation, esterification, and reduction. The flanking fluorine atoms may sterically hinder access to the carboxyl group, potentially requiring more robust coupling agents or reaction conditions.
-
Difluorinated Aromatic Ring: The two fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr), although the electron-donating methoxy groups may temper this effect.[9][10][11] The fluorine atoms themselves can act as leaving groups under certain SNAr conditions.[12][13]
-
Dimethoxy Groups: These groups are generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal the corresponding di-phenol, opening avenues for further derivatization.
Synthetic Applications and Protocols
The most immediate and widespread application of this compound is in the synthesis of amides, which are fundamental linkages in a vast array of biologically active molecules.
Application: Amide Synthesis for Bioactive Molecule Development
The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry.[14] The resulting N-substituted benzamides from this compound are expected to possess unique conformational and electronic properties conferred by the substitution pattern, making them attractive candidates for screening in drug discovery programs.
Below is a detailed, field-proven protocol for the synthesis of an amide using a common coupling agent, which is designed to be robust and adaptable for various amine coupling partners.
Protocol 1: Synthesis of N-Benzyl-2,6-difluoro-3,5-dimethoxybenzamide
This protocol details the coupling of this compound with benzylamine using HATU as a coupling agent.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (aq) (Brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask
-
Nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram:
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Note & Protocols: Strategic Derivatization of 2,6-Difluoro-3,5-dimethoxybenzoic Acid for Drug Discovery
Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), binding affinity, and bioavailability.[1][2][3] The 2,6-difluoro-3,5-dimethoxybenzoic acid scaffold represents a particularly valuable starting point for drug discovery programs. This molecule offers a unique convergence of structural and electronic features:
-
Ortho-Difluoro Substitution: The two fluorine atoms flanking the carboxylic acid group exert a powerful electron-withdrawing inductive effect, which can increase the acidity of the carboxyl group and influence its interactions within target binding sites.[4] This substitution pattern also creates a specific steric and conformational profile that can be exploited for selective target engagement.
-
Meta-Dimethoxy Substitution: The two electron-donating methoxy groups counterbalance the electronic effects of the fluorine atoms, creating a nuanced electronic environment on the aromatic ring. These groups can also serve as hydrogen bond acceptors.
-
A Versatile Chemical Handle: The carboxylic acid moiety is an ideal anchor point for derivatization, allowing for the exploration of vast chemical space through well-established synthetic transformations, most notably amide bond formation.
This guide provides a detailed examination of the derivatization of this compound, focusing on robust protocols for amide bond formation to generate diverse libraries of compounds for screening and lead optimization.
Core Derivatization Strategy: Amide Bond Formation
The conversion of the carboxylic acid to an amide is one of the most widely used reactions in drug discovery. It allows for the systematic introduction of a wide array of chemical functionalities by coupling the core scaffold with a diverse library of primary and secondary amines. This strategy is central to building Structure-Activity Relationships (SAR).
Workflow for Amide Library Synthesis
The overall process involves activating the carboxylic acid and then coupling it with an amine in a one-pot procedure.
Sources
Application Notes and Protocols: Electrophilic Fluorination of Dimethoxybenzoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance a compound's therapeutic profile. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. Fluorinated benzoic acid derivatives, in particular, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including treatments for cardiovascular diseases, neurological disorders, and oncology.
This guide provides a detailed experimental setup for the electrophilic fluorination of dimethoxybenzoic acid, a common scaffold in medicinal chemistry. We will focus on the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a widely used, stable, and effective electrophilic fluorinating agent.[1][2]
Mechanistic Insights: The Pathway of Electrophilic Aromatic Fluorination
The precise mechanism of electrophilic fluorination with N-F reagents like Selectfluor® has been a subject of discussion, with evidence supporting both a direct SN2 attack on the fluorine atom and a single-electron transfer (SET) pathway.[3][4] For the fluorination of electron-rich aromatic systems, the reaction is generally considered to proceed via an electrophilic aromatic substitution (SEAr) mechanism. The highly polarized N-F bond in Selectfluor® provides a source of electrophilic fluorine ("F+").
The reaction is often catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH), which protonates the substrate, further activating the aromatic ring towards electrophilic attack.[5] The regioselectivity of the fluorination is dictated by the directing effects of the substituents on the benzoic acid ring. Methoxy groups (-OCH₃) are strong activating and ortho-, para-directing groups, while the carboxylic acid group (-COOH) is a deactivating and meta-directing group. The interplay of these electronic effects will determine the position of fluorine incorporation.
Experimental Setup and Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the fluorination of a generic dimethoxybenzoic acid isomer. It is crucial to perform a thorough risk assessment before commencing any experimental work and to adhere to all institutional safety guidelines.
Safety Precautions
-
Selectfluor® is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and always work in a well-ventilated fume hood.[2]
-
Trifluoromethanesulfonic acid is a corrosive strong acid. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Materials and Equipment
| Reagents | Equipment |
| Dimethoxybenzoic acid isomer | Round-bottom flask with stir bar |
| Selectfluor® (F-TEDA-BF₄) | Schlenk line or nitrogen/argon manifold |
| Trifluoromethanesulfonic acid (TfOH) | Magnetic stir plate |
| Anhydrous acetonitrile (CH₃CN) | Syringes and needles |
| Dichloromethane (CH₂Cl₂) | Ice bath |
| Saturated sodium bicarbonate solution (NaHCO₃) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Thin-layer chromatography (TLC) plates and chamber |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) | Column chromatography setup or HPLC system |
| Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) | NMR spectrometer, Mass spectrometer |
Protocol 1: Electrophilic Fluorination of Dimethoxybenzoic Acid
This protocol is a general guideline and may require optimization for specific dimethoxybenzoic acid isomers.
1. Reaction Setup: a. To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add the dimethoxybenzoic acid (1.0 eq.). b. Place the flask under an inert atmosphere of nitrogen or argon. c. Add anhydrous acetonitrile via syringe to dissolve the starting material. d. Cool the reaction mixture to 0 °C using an ice bath.
2. Addition of Reagents: a. While stirring at 0 °C, slowly add trifluoromethanesulfonic acid (0.1-0.5 eq.) to the reaction mixture via syringe. b. In a separate vial, weigh out Selectfluor® (1.1-1.5 eq.) and dissolve it in a minimal amount of anhydrous acetonitrile. c. Add the Selectfluor® solution dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
3. Reaction Monitoring: a. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. b. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
4. Work-up Procedure: a. Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. b. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification: a. The crude product will likely be a mixture of constitutional isomers. b. Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. c. For challenging separations of isomers, high-performance liquid chromatography (HPLC) may be necessary.
Visualization of the Experimental Workflow
Caption: General workflow for the electrophilic fluorination of dimethoxybenzoic acid.
Characterization of Fluorinated Products
The successful synthesis and purification of the fluorinated dimethoxybenzoic acid isomers must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts and coupling patterns for the aromatic protons, which will be altered by the presence of the fluorine atom.
-
¹³C NMR: The carbon atom directly attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR: This is a crucial technique for confirming the presence of fluorine and can help distinguish between different isomers, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.
Discussion of Regioselectivity
The position of fluorination on the dimethoxybenzoic acid ring is a critical aspect of the synthesis. The directing effects of the substituents will lead to a mixture of constitutional isomers.
-
For 2,6-Dimethoxybenzoic Acid: The two methoxy groups strongly activate the para position (C4) and the ortho positions are blocked. The carboxylic acid group deactivates the ring and directs meta. Therefore, the major product is expected to be 4-fluoro-2,6-dimethoxybenzoic acid .
-
For 3,4-Dimethoxybenzoic Acid: The methoxy groups activate positions 2, 5, and 6. The carboxylic acid directs to position 5. The combined directing effects will likely lead to a mixture of 2-fluoro- , 5-fluoro- , and 6-fluoro-3,4-dimethoxybenzoic acid , with the relative ratios depending on the specific reaction conditions.
-
For 2,4-Dimethoxybenzoic Acid: The methoxy groups activate positions 3, 5, and 6. The carboxylic acid directs to positions 3 and 5. This will likely result in a mixture of 3-fluoro- , 5-fluoro- , and potentially some 6-fluoro-2,4-dimethoxybenzoic acid .
The separation of these isomers can be challenging and often requires careful optimization of chromatographic conditions.
Visualization of the Reaction Mechanism
Caption: Simplified mechanism of electrophilic aromatic fluorination.
Conclusion
The electrophilic fluorination of dimethoxybenzoic acid using Selectfluor® provides a reliable method for the synthesis of valuable fluorinated building blocks for drug discovery. Careful control of reaction conditions and a robust purification strategy are essential for isolating the desired isomers. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to incorporate fluorine into their molecular designs, ultimately contributing to the development of novel and effective therapeutics.
References
-
Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Shamma, T., Buchholz, H., & Olah, G. A. (1999). Israel Journal of Chemistry, 39(3‐4), 207-212. [Link]
-
Selectfluor: mechanistic insight and applications. Singh, R. P., & Shreeve, J. M. (2004). Accounts of chemical research, 37(1), 31-44. [Link]
-
Electrophilic Fluorination with N-F Reagents. Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Chemical reviews, 96(5), 1737-1756. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Selectfluor. Wikipedia. [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Vincent, S. P., Burkart, M. D., Tsai, C. Y., Zhang, Z., & Wong, C. H. (1999). The Journal of Organic Chemistry, 64(15), 5264-5279. [Link]
-
The development of Selectfluor® as a commercial electrophilic fluorinating agent. University of Manchester. [Link]
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- 2. REF Case study search [impact.ref.ac.uk]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: A Scalable Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this fluorinated aromatic compound imparts desirable properties such as enhanced metabolic stability and binding affinity to its derivatives[1][2]. We present a robust and scalable protocol centered on the directed ortho-lithiation of 1,3-difluoro-2,5-dimethoxybenzene, followed by carboxylation. This guide emphasizes the causality behind procedural choices, critical safety protocols for handling organolithium reagents at scale, and detailed methodologies for reaction execution, work-up, and purification to ensure high yield and purity.
Scientific Principles and Strategic Rationale
The successful scale-up of any chemical synthesis requires a deep understanding of the underlying reaction mechanisms and a strategic approach that prioritizes safety, efficiency, and reproducibility.
Choice of Synthetic Strategy: Directed Ortho-Metalation
The selected synthetic route involves a directed ortho-metalation (DoM) reaction. This strategy is exceptionally effective for the regioselective functionalization of aromatic rings.
-
Mechanism and Regioselectivity: The reaction begins with the deprotonation of the most acidic aromatic proton of 1,3-difluoro-2,5-dimethoxybenzene using a strong base, n-butyllithium (n-BuLi). The methoxy (-OCH₃) groups are known directing metalating groups (DMGs), which coordinate to the lithium reagent, guiding deprotonation to an adjacent (ortho) position[3]. Concurrently, the two electron-withdrawing fluorine atoms significantly increase the acidity of the proton situated between them (the C6 proton). This combined electronic and coordinating effect ensures that lithiation occurs with high regioselectivity at the C6 position, leading to the formation of the key 2,6-difluoro-3,5-dimethoxyphenyllithium intermediate[4][5].
-
Carboxylation: This organolithium intermediate is a potent nucleophile. It is subsequently quenched with solid carbon dioxide (dry ice), which serves as the electrophile. The nucleophilic aryl lithium attacks the electrophilic carbon of CO₂, forming a stable lithium carboxylate salt[6]. This salt remains unreactive until it is protonated during the acidic work-up to yield the final carboxylic acid product.
Key Scale-Up Considerations
Transitioning from bench-scale to pilot or manufacturing scale introduces significant challenges, particularly for reactions involving highly reactive organolithium reagents.
-
Thermal Management: The lithiation reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, degradation of the product, and severe safety hazards, including runaway reactions. Therefore, the use of a jacketed reactor with a powerful cooling system, combined with slow, subsurface addition of the n-BuLi, is mandatory for maintaining strict temperature control (typically at -78 °C).
-
Reagent Handling: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air or moisture[7][8][9]. All transfers must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using techniques like cannula transfer or pressure-equalizing dropping funnels. All glassware and solvents must be rigorously dried to prevent quenching of the reagent and potential fire hazards[10][11].
-
Mixing and Mass Transfer: Efficient mixing is crucial to ensure homogenous temperature distribution and prevent localized "hot spots" during reagent addition. Mechanical overhead stirring is required for larger volumes, as magnetic stirring becomes ineffective.
-
Work-up and Purification: Quenching the reaction with a large excess of dry ice also requires careful temperature control. The subsequent purification by recrystallization must be optimized at scale to ensure efficient removal of impurities while maximizing product recovery.
Visualized Workflow and Mechanism
Overall Synthesis Workflow
Caption: High-level workflow for the scale-up synthesis of this compound.
Core Reaction Mechanism
Caption: Simplified reaction mechanism showing lithiation, carboxylation, and protonation steps.
Detailed Scale-Up Protocol
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves underneath neoprene or Nomex gloves)[8][11].
-
Inert Atmosphere: All operations involving n-BuLi must be performed under an inert atmosphere of Argon or Nitrogen. All glassware must be oven- or flame-dried before use[7][9].
-
Emergency Preparedness: Do not work alone[8][9]. Ensure a Class D fire extinguisher (for combustible metals) and a powdered lime or sand bucket are immediately accessible. Know the location of the safety shower and eyewash station[11].
-
Quenching: Have a quenching station ready for any residual organolithium reagent. This typically involves a flask with an inert solvent like heptane, which can be used to safely dilute and then slowly react the reagent with a proton source like isopropanol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Equivalents | Amount (1 mol scale) |
| 1,3-Difluoro-2,5-dimethoxybenzene | C₈H₈F₂O₂ | 174.15 | >98% | 1.0 | 174.2 g |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | 1.1 | 440 mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | <50 ppm H₂O | - | 2.0 L |
| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | Solid | ~5.0 | ~220 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | - | As needed for pH ~1 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | - | ~2.0 L |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Aqueous | - | ~500 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | - | As needed |
Step-by-Step Experimental Procedure
-
Reactor Setup: Assemble a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a gas inlet/outlet for Argon, and a pressure-equalizing dropping funnel. Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry Argon.
-
Charging the Reactor: Charge the reactor with 1,3-Difluoro-2,5-dimethoxybenzene (174.2 g, 1.0 mol) and anhydrous THF (2.0 L). Begin stirring to dissolve the starting material.
-
Cooling: Cool the reactor jacket to -78 °C using a cryostat (a dry ice/acetone bath is a common lab-scale alternative but less controlled for scale-up)[7]. Ensure the internal temperature of the solution reaches -75 °C to -78 °C.
-
Lithiation: Transfer the n-BuLi solution (440 mL, 1.1 mol) to the pressure-equalizing dropping funnel via cannula under positive Argon pressure. Add the n-BuLi dropwise to the stirred reaction mixture over a period of 60-90 minutes. Crucially, ensure the internal temperature does not rise above -70 °C during the addition. A slight yellow-orange color may develop.
-
Reaction: After the addition is complete, continue to stir the mixture at -78 °C for an additional 2 hours to ensure complete formation of the aryllithium intermediate.
-
Carboxylation (Quench): In a separate, dry container, crush approximately 220 g of dry ice into a fine powder. While maintaining vigorous stirring, carefully and portion-wise add the crushed dry ice to the reaction mixture. This step is exothermic; add the dry ice at a rate that keeps the internal temperature below -60 °C. Once all the dry ice is added, a thick white slurry will form.
-
Work-up: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight with continued stirring.
-
Acidification: Slowly and carefully pour the reaction mixture into a larger beaker containing crushed ice and enough concentrated HCl to bring the aqueous pH to ~1. This step should be performed in a well-ventilated fume hood as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 700 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 500 mL) and then with saturated brine (1 x 500 mL) to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~160-165 °C (Estimated based on similar structures[12]) |
| ¹H NMR | Consistent with this compound structure |
| ¹⁹F NMR | Two equivalent fluorine atoms, singlet or multiplet depending on coupling |
| MS (ESI-) | [M-H]⁻ at m/z ~217.03 |
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Wet solvent/glassware; Inactive n-BuLi; Insufficient reaction time. | Ensure all materials are scrupulously dry. Titrate n-BuLi before use. Increase stirring time post-addition. |
| Dark-colored Product | Reaction temperature too high, causing side reactions. | Improve cooling efficiency and slow down the n-BuLi addition rate significantly. |
| Incomplete Reaction | Insufficient n-BuLi added; Poor mixing. | Use a slight excess of freshly titrated n-BuLi (1.1-1.2 eq). Ensure overhead stirrer provides vigorous agitation. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. The cornerstone of this process is the highly regioselective directed ortho-lithiation reaction. By implementing stringent safety measures, particularly concerning the handling of pyrophoric n-butyllithium, and maintaining strict control over reaction parameters like temperature and addition rates, this synthesis can be safely and efficiently performed on a larger scale to produce high-purity material suitable for advanced applications in drug discovery and materials science.
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Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
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UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
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Hendrix, K., & Lambert, T. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54834. [Link]
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Schwindeman, J. A., et al. (2018). Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]
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University of California, Riverside EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
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Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]
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Interaction of Organolithium Compounds and Salts of Carboxylic Acids. (n.d.). ElectronicsAndBooks. [Link]
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Jorgenson, M. J. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. ACS Publications. [Link]
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Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. [Link]
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Ningbo Inno Pharmachem Co., Ltd. (2025, October 11). Understanding the Synthesis and Applications of 2,6-Difluorobenzoic Acid. [Link]
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Ozerskaya, A. V., et al. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. [Link]
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Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]
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Zaeem. (n.d.). Organolithium compounds and their preparation.pptx. Slideshare. [Link]
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Andrey K. (2014, July 2). Organolithium Reactions with Carboxylic Acids. YouTube. [Link]
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Wang, X., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]
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Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. ResearchGate. [Link]
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Szafert, S., & Szafert, W. (2011). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [Link]
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Application Note: Strategies and Protocols for the Amide Coupling of Sterically Hindered 2,6-Difluoro-3,5-dimethoxybenzoic Acid
Abstract
Amide bond formation is a cornerstone of modern drug discovery and medicinal chemistry.[1] However, the coupling of sterically hindered carboxylic acids, such as 2,6-difluoro-3,5-dimethoxybenzoic acid, with amines presents significant synthetic challenges. The ortho-difluoro substitution pattern creates a sterically demanding environment around the carboxyl group, which can severely impede the reaction kinetics with standard coupling protocols.[2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on successfully navigating these challenges. We will dissect the underlying chemical principles, compare various coupling strategies, and provide detailed, field-proven protocols for achieving high-yield amide synthesis with this valuable building block.
The Synthetic Challenge: Steric and Electronic Factors
The successful coupling of this compound is predicated on overcoming two primary obstacles:
-
Steric Hindrance: The two fluorine atoms at the C2 and C6 positions act as bulky guards, physically blocking the approach of the amine nucleophile to the activated carbonyl center. This steric shield is the most significant barrier to efficient amide bond formation.
-
Electronic Effects: The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect, which increases the acidity of the carboxyl proton. While this facilitates deprotonation, the overall electronic environment of the aromatic ring, influenced by both the electron-withdrawing fluorine atoms and the electron-donating methoxy groups, can modulate the reactivity of the carbonyl carbon.
These factors necessitate the use of highly efficient coupling reagents and carefully optimized reaction conditions that can overcome the high activation energy barrier of the reaction.
Selection of an Optimal Coupling Strategy
The choice of coupling reagent is the most critical parameter for achieving success with this substrate. While numerous reagents exist, they are not equally effective against sterically hindered acids.
Uronium/Aminium Salts: The Reagents of Choice
For challenging couplings, uronium- or aminium-based reagents are highly recommended due to their superior reactivity.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as one of the most powerful coupling reagents for hindered substrates.[4] It reacts with the carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior acyl-transfer agent compared to the HOBt found in analogous reagents like HBTU, leading to faster reaction rates and reduced side reactions, including epimerization in chiral systems.[5]
-
HBTU/TBTU: These are also effective reagents but are generally considered slightly less reactive than HATU for the most demanding substrates.[5]
Carbodiimides: A Cost-Effective but Milder Option
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a common, water-soluble carbodiimide.[4] On its own, it forms an O-acylisourea intermediate which is susceptible to intramolecular rearrangement to a non-reactive N-acylurea, a common failure mode with hindered acids. To be effective, EDC must be used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, HOAt .[6] The additive traps the O-acylisourea to form a more stable and reactive active ester, improving yields. However, for this compound, this method may still result in sluggish reactions and lower yields compared to HATU.
Acyl Halide Formation: A Robust, Two-Step Alternative
When all other methods fail, particularly with very weak amine nucleophiles, converting the carboxylic acid to a highly reactive acyl halide is a nearly foolproof strategy.[2]
-
Acyl Fluoride Formation: The in-situ generation of an acyl fluoride using a mild fluorinating agent is an excellent modern alternative. Acyl fluorides are highly reactive yet often more selective and less prone to side reactions than acyl chlorides.[2][7]
-
Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride will convert the acid to the corresponding acyl chloride, which can then be reacted with the amine, typically in the presence of a base to scavenge the HCl byproduct.[8]
Table 1: Comparison of Coupling Reagent Strategies
| Reagent/Strategy | Class | Advantages | Disadvantages | Recommendation for Topic |
| HATU | Uronium Salt | Highest reactivity, fast reaction times, low epimerization.[4][5] | High cost, moisture sensitive. | Primary Recommendation |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproduct.[4] | Lower reactivity, risk of N-acylurea formation, may require longer reaction times or heat.[6][9] | Viable alternative, but may require optimization. |
| SOCl₂ / Amine | Acyl Halide | Highly reactive intermediate, very robust.[8] | Harsh conditions, generation of HCl, requires a two-step process. | "Rescue" strategy for failed couplings. |
| BTFFH / Amine | Acyl Halide | Mild conditions for in-situ acyl fluoride formation, high yields for hindered substrates.[2] | Specialized reagent, higher cost. | Excellent "rescue" strategy. |
Optimizing Critical Reaction Parameters
Beyond the coupling reagent, several other factors must be carefully controlled.
-
Base Selection: A non-nucleophilic, sterically hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices.[10] Their role is to deprotonate the carboxylic acid to form the carboxylate salt, which is the active nucleophile that attacks the coupling reagent, and to neutralize any acidic byproducts generated during the reaction. Typically, 2-3 equivalents of base are used.
-
Solvent: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is an excellent choice due to its high polarity and ability to dissolve most reactants.[11] Dichloromethane (DCM) and Acetonitrile (MeCN) are also commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.[10]
-
Temperature & Stoichiometry: Most couplings can be run at room temperature. The reaction is typically initiated by adding the coupling reagent at 0 °C to control any initial exotherm, then allowed to warm to room temperature.[12] A slight excess of the amine (1.1-1.2 equiv) and coupling reagent (1.1-1.2 equiv) relative to the carboxylic acid is standard practice to drive the reaction to completion.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling with HATU (Recommended)
This protocol is the preferred method for coupling this compound due to its high efficiency and reliability with hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF (to make a ~0.1 M solution)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the acid.
-
Reagent Addition: Add the amine (1.1 equiv) followed by DIPEA (2.5 equiv) to the solution and stir for 5 minutes.
-
Activation: In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at room temperature. Note: Some procedures recommend pre-activation by stirring the acid, base, and HATU for 15-30 minutes before adding the amine. Both sequences are generally effective.[10]
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water. This will often precipitate the product. If an oil forms, extract the aqueous mixture with an organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), water, and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Two-Step Coupling via Acyl Chloride
This protocol is a robust alternative for particularly unreactive amines where other methods have failed.
Step 2a: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoyl Chloride
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0 equiv) or Oxalyl Chloride (1.5 equiv)
-
Anhydrous DCM or Toluene
-
Catalytic DMF (1-2 drops)
Procedure:
-
Setup: To a dry flask equipped with a reflux condenser and gas trap, add the carboxylic acid.
-
Reagent Addition: Suspend the acid in the chosen solvent. Add the catalytic DMF, followed by the dropwise addition of thionyl chloride at room temperature.
-
Reaction: Heat the mixture to reflux (40-80°C depending on solvent) for 2-4 hours, until gas evolution ceases.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess SOCl₂. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2b: Amidation of the Acyl Chloride
Materials:
-
Crude 2,6-Difluoro-3,5-dimethoxybenzoyl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Anhydrous DCM
Procedure:
-
Setup: In a separate dry flask under an inert atmosphere, dissolve the amine and TEA in anhydrous DCM.
-
Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography or recrystallization.
Visualization of Key Processes
Diagram 1: Workflow for Coupling Strategy Selection
This diagram illustrates the decision-making process for selecting the appropriate coupling method for this compound.
Caption: Decision workflow for amide coupling.
Diagram 2: Simplified Mechanism of HATU-Mediated Activation
This diagram shows the key steps in the activation of the carboxylic acid by HATU to form the reactive intermediate.
Caption: Acid activation by HATU reagent.
Conclusion
The amide coupling of this compound is a challenging but achievable transformation. Success hinges on recognizing the severe steric hindrance imposed by the ortho-fluoro substituents and selecting a sufficiently powerful coupling reagent. The use of uronium salts, particularly HATU, in combination with a non-nucleophilic base like DIPEA and an anhydrous polar aprotic solvent like DMF, represents the most reliable and high-yielding strategy. For cases of extreme difficulty, conversion to a highly reactive acyl halide intermediate provides a robust fallback option. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this versatile building block.
References
-
Shashank, D. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
-
Ulven, T. & Tautermann, C. S. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.
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Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents.
-
Ishihara, K. et al. (2006). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 71(17), 6464–6471.
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Aapptec. (n.d.). Coupling Reagents.
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
BenchChem. (2025). The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation.
-
Qin, H. et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(30), 7236-7242.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Handa, S. et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 54(11), 2549-2562.
-
Ghaffari, M. F. et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 12444.
-
Bode, J. W. & Schäfer, G. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives.
-
Handa, S. et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ResearchGate.
-
Kumar, S. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry.
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
-
Langer, P. et al. (2019). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry, 15, 223-228.
-
BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
-
BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
-
Di Gioia, M. L. et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry.
-
ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
-
Ghorai, S. K. et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 53(34), 4526-4530.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
-
BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
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use of 2,6-Difluoro-3,5-dimethoxybenzoic acid in the synthesis of kinase inhibitors
Application Note & Protocol
Topic: Strategic Application of 2,6-Dihalo-3,5-dimethoxyphenyl Scaffolds in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Role of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a central goal. Success in this endeavor often hinges on the use of "privileged scaffolds"—molecular frameworks that are predisposed to bind to this class of enzymes. The 2,6-disubstituted phenyl ring is a prominent example of such a scaffold.
This application note details the strategic use of the 2,6-dihalo-3,5-dimethoxyphenyl moiety, a scaffold closely related to 2,6-difluoro-3,5-dimethoxybenzoic acid, in the synthesis of potent kinase inhibitors. We will explore the chemical rationale for its use and provide a detailed protocol for the synthesis of a key intermediate used in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
The 2,6-Dihalo-3,5-dimethoxyphenyl Moiety: A Scaffold for Enforcing Bioactive Conformation
The substitution pattern of the 2,6-dihalo-3,5-dimethoxyphenyl group is not arbitrary; it is a carefully designed architecture that confers several advantages for kinase binding:
-
Conformational Lock: The two bulky halogen atoms (chlorine or fluorine) at the ortho-positions (C2 and C6) create significant steric hindrance. This restricts the rotation of the bond connecting the phenyl ring to the rest of the inhibitor molecule. This "atropisomeric" constraint can lock the molecule into a specific, low-energy conformation that is highly complementary to the target kinase's binding site, minimizing the entropic penalty of binding.
-
Enhanced Potency: By pre-organizing the inhibitor into its bioactive shape, the binding affinity is often significantly increased, leading to higher potency.
-
Key Hydrogen Bonding: The methoxy groups at the meta-positions (C3 and C5) can act as crucial hydrogen bond acceptors, forming interactions with backbone amide protons in the hinge region of the kinase—a common and often essential binding motif for Type I and Type II kinase inhibitors.
-
Metabolic Stability: Halogenation can block sites of potential metabolism, improving the pharmacokinetic profile of the drug candidate.
A prime example of this strategy is in the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as potent inhibitors of FGFR, a receptor tyrosine kinase often dysregulated in various cancers.[1]
Case Study: Synthesis of a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Intermediate for FGFR Inhibitors
The following sections provide a detailed, step-by-step protocol for the synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid , a key intermediate that serves as a versatile anchor for further chemical elaboration.[1] The overall synthetic workflow is a robust multi-step process involving a key Suzuki coupling reaction to construct the core biaryl scaffold.
Visualization of the Synthetic Workflow
The following diagram outlines the key transformations in the synthesis of the target intermediate.
Caption: Multi-step synthesis of the indazole intermediate.
Detailed Experimental Protocols
The protocols described below are adapted from published literature and are intended for execution by trained chemists in a controlled laboratory setting.[1] All necessary safety precautions should be taken.
Protocol 1: Synthesis of Methyl 4-amino-5-bromo-3-methylbenzoate (Intermediate B)
| Parameter | Value/Description |
| Objective | To regioselectively brominate the starting aniline derivative. |
| Scale | 50.0 mmol |
| Vessel | 250 mL round-bottom flask with magnetic stirrer |
Materials:
-
Methyl 4-amino-3-methylbenzoate (50.0 mmol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (55.0 mmol, 1.1 equiv)
-
Acetonitrile (MeCN), 100 mL
Procedure:
-
Dissolve Methyl 4-amino-3-methylbenzoate in acetonitrile in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 100 mL of saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the title compound.
Senior Scientist's Note: The use of NBS allows for a mild and selective bromination of the electron-rich aromatic ring. The amino group strongly activates the ortho and para positions. Since the para position is blocked, bromination occurs selectively at the ortho position that is not sterically hindered by the methyl group.
Protocol 2: Synthesis of the Key Intermediate 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (Intermediate F)
This protocol outlines the final two key steps: the palladium-catalyzed Suzuki coupling and the subsequent saponification.
| Parameter | Value/Description |
| Objective | To construct the core biaryl scaffold and hydrolyze the ester to the final carboxylic acid. |
| Scale | 10.0 mmol (starting from Intermediate E) |
| Vessel | 100 mL Schlenk flask for Suzuki; 100 mL round-bottom for saponification |
Materials:
-
Intermediate E (from previous steps) (10.0 mmol, 1.0 equiv)
-
(2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (12.0 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.5 mmol, 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (30.0 mmol, 3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), 50 mL
-
Lithium Hydroxide (LiOH) (40.0 mmol, 4.0 equiv)
-
Tetrahydrofuran (THF) and Water (4:1 mixture), 50 mL
-
1N Hydrochloric Acid (HCl)
Procedure (Part A - Suzuki Coupling):
-
To the Schlenk flask, add Intermediate E, the boronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water (50 mL), and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is often used directly in the next step.
Senior Scientist's Note: The Suzuki coupling is a powerful C-C bond-forming reaction. Pd(dppf)Cl₂ is an excellent catalyst for this type of cross-coupling, known for its high efficiency and tolerance of various functional groups. Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst.
Procedure (Part B - Saponification):
-
Dissolve the crude product from Part A in the THF/water solvent mixture in a round-bottom flask.
-
Add lithium hydroxide and stir the mixture at 50 °C for 6 hours.
-
Cool the reaction to room temperature.
-
Acidify the reaction mixture carefully with 1N HCl until a precipitate forms (typically pH ~2-3).
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the final intermediate, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (F) .
Data Summary and Biological Activity
The synthesized intermediate (F) is a versatile building block. Amide coupling at the carboxylic acid position allows for the introduction of various side chains to optimize potency and selectivity against the target kinase.
Table 1: Summary of Expected Results
| Step | Product | Expected Yield | Purity (Typical) | Key Characterization |
| 1 | Intermediate B | 80-90% | >95% | ¹H NMR, LC-MS |
| 2-3 | Intermediate E | 65-75% (over 2 steps) | >90% | ¹H NMR, LC-MS |
| 4 | Intermediate F | 70-80% | >98% | ¹H NMR, ¹³C NMR, HRMS |
Table 2: Biological Activity of Final FGFR Inhibitors Derived from Intermediate F
The data below, from the cited literature, demonstrates the high potency achieved using this scaffold.[1] The final compounds were generated by coupling various amines to the carboxylic acid of Intermediate F.
| Compound Example | Modification at C4-Carboxyl | FGFR1 Enzymatic IC₅₀ (nM) |
| 10a | N-phenyl-carboxamide | 15.3 |
| 10c | N-(4-fluorophenyl)-carboxamide | 11.7 |
| 10e | N-(pyridin-3-yl)-carboxamide | 25.1 |
Overall Workflow: From Synthesis to Evaluation
The development of a kinase inhibitor is a comprehensive process that extends beyond chemical synthesis.
Caption: Integrated workflow for kinase inhibitor development.
Conclusion
The 2,6-dihalo-3,5-dimethoxyphenyl moiety represents a powerful and strategically important scaffold in the design of potent kinase inhibitors. Its ability to enforce a rigid, bioactive conformation provides a significant advantage in achieving high binding affinity. The synthetic route, centered around a robust Suzuki coupling, is versatile and enables the creation of diverse compound libraries for lead optimization. The detailed protocols and workflow provided herein serve as a practical guide for researchers engaged in the synthesis of next-generation targeted therapeutics.
References
-
PubChem. Pexidartinib. National Center for Biotechnology Information. Link
-
Wikipedia. Pexidartinib. Wikimedia Foundation. Link
-
Lamb, Y. N., & Scott, L. J. (2019). Pexidartinib: The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. Clinical Drug Investigation, 39(11), 1145–1150. Link
-
Machiraju, P. K., et al. (2020). Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. Bioorganic & Medicinal Chemistry Letters, 30(15), 127275. Link
-
ResearchGate. Pexidartinib mechanism of action. Link
-
PharmaCompass. Pexidartinib (PLX3397). Link
-
ChemicalBook. How to synthesize PLX3397 (Pexidartinib)?. Link
-
Chen, D., et al. (2019). Exploratory Process Development of Pexidartinib through the Tandem Tsuji–Trost Reaction and Heck Coupling. Synthesis, 51(13), 2564–2571. Link
-
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Link
-
PubMed. Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors. Link
-
Google Patents. CN111233857A - Synthetic method for continuously producing pexidartinib. Link
-
ResearchGate. Synthesis and structure of pexidartinib. Link
-
ResearchGate. Synthesis of pexidartinib (XXXVIII). Link
-
ResearchGate. Structures of CSF1R inhibitors advanced to clinical trials. Link
-
Semantic Scholar. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. Link
-
ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Link
-
BenchChem. Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide. Link
-
ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). Link
-
Amerigo Scientific. 2,6-Difluoro-4-methoxybenzoic acid (97%). Link
-
PubMed. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Link
-
Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 23(10), 2465. Link
-
PubMed. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Link
-
PubMed. Discovery of the macrocycle... a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor... Link
-
LookChem. Cas 131401-58-6, 3,6-difluoro-2-(2',5'-dimethoxybenzyl)benzoic acid. Link
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Introduction: Navigating the Challenges of Synthesizing Sterically Hindered Benzoates
An Application Guide for the Synthesis of Esters from 2,6-Difluoro-3,5-dimethoxybenzoic Acid
This compound is a valuable, polysubstituted aromatic building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties make it an attractive scaffold for drug candidates and functional materials. However, the very features that make this molecule interesting—the ortho-difluoro substitution—present a significant synthetic challenge for chemists.
The esterification of this carboxylic acid is a common and critical transformation. The two fluorine atoms flanking the carboxylic acid group create substantial steric hindrance, rendering traditional esterification methods, such as the acid-catalyzed Fischer esterification, largely ineffective.[1] Such methods, which rely on the direct nucleophilic attack of an alcohol on a protonated carbonyl, are exceedingly slow and often result in poor yields when applied to ortho-disubstituted benzoic acids.[1]
This application note provides detailed, field-proven protocols for the successful esterification of this compound. We will move beyond simplistic acid catalysis to explore robust coupling chemistries that are specifically designed to overcome the challenge of steric hindrance, ensuring high yields and purity. The primary focus will be on the Steglich esterification, a mild and highly effective method, with the Mitsunobu reaction presented as a powerful alternative.
Protocol 1: Steglich Esterification - The Method of Choice for Hindered Systems
The Steglich esterification, first reported in 1978, is a cornerstone of modern organic synthesis for its ability to form esters under exceptionally mild conditions.[2] It is particularly advantageous for sterically demanding substrates and those sensitive to acid.[3] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[2][4]
The Underlying Chemistry: An Activation-Acyl Transfer Cascade
The success of the Steglich esterification lies in its mechanism. The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. While this intermediate can be directly attacked by an alcohol, the reaction is significantly accelerated by DMAP. DMAP, a superior nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium salt.[4] This new intermediate is extremely electrophilic and readily undergoes reaction with the alcohol to furnish the desired ester. A critical function of DMAP is to suppress the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, a common side reaction that plagues carbodiimide couplings in the absence of a suitable catalyst.[2][3]
Experimental Protocol: Synthesis of Methyl 2,6-Difluoro-3,5-dimethoxybenzoate
This protocol details the synthesis of the methyl ester as a representative example. For other alcohols, adjust the molar equivalents accordingly. The use of EDC is recommended for simplified purification, as its urea byproduct is water-soluble.[5]
Table 1: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 218.15 | 1.0 | 1.0 | Starting material, ensure it is dry. |
| Methanol (MeOH) | 32.04 | 1.2 | 1.2 | Anhydrous grade recommended. |
| EDC·HCl (EDAC) | 191.70 | 1.5 | 1.5 | Water-soluble carbodiimide. Handle in a dry environment. |
| 4-DMAP | 122.17 | 0.1 | 0.1 | Catalyst. |
| Dichloromethane (DCM) | - | ~5 mL | - | Anhydrous, aprotic solvent. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Dissolution: Add anhydrous dichloromethane (5 mL) via syringe, followed by 4-DMAP (12 mg, 0.1 mmol) and anhydrous methanol (48 µL, 1.2 mmol). Stir the mixture until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Carbodiimide Addition: Add EDC·HCl (287 mg, 1.5 mmol) to the cooled solution in one portion. A slight exotherm may be observed.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with an additional 15 mL of dichloromethane. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1 M aqueous HCl (1 x 15 mL) to remove DMAP and any remaining EDC·HCl byproducts.
-
Saturated aqueous NaHCO₃ (1 x 15 mL) to remove any unreacted carboxylic acid.
-
Brine (1 x 15 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: The Mitsunobu Reaction - An Alternative for Challenging Esterifications
The Mitsunobu reaction is a powerful and versatile method for forming C-O, C-N, and C-S bonds.[6] It facilitates the condensation of an alcohol and an acidic nucleophile (pKa < 13), such as a carboxylic acid, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
The Underlying Chemistry: A Redox-Coupled Dehydration
The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This species then protonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the activated alcohol-phosphonium complex in an Sₙ2-type displacement to generate the ester.[8] Key byproducts of the reaction are triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate, the removal of which is the primary challenge in purification.
Experimental Protocol: Synthesis of Benzyl 2,6-Difluoro-3,5-dimethoxybenzoate
This protocol uses benzyl alcohol as an example. DIAD is often preferred over DEAD due to its greater stability and reduced explosive hazard.
Table 2: Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 218.15 | 1.0 | 1.0 | Starting material, ensure it is dry. |
| Benzyl Alcohol | 108.14 | 1.1 | 1.1 | Anhydrous grade recommended. |
| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 | Solid, handle in a dry environment. |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 | Liquid, toxic and sensitizer. Handle with extreme care in a fume hood. |
| Tetrahydrofuran (THF) | - | ~10 mL | - | Anhydrous, aprotic solvent. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask with a magnetic stir bar, add this compound (218 mg, 1.0 mmol) and triphenylphosphine (393 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon.
-
Reagent Dissolution: Add anhydrous THF (10 mL) via syringe, followed by benzyl alcohol (114 µL, 1.1 mmol). Stir until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
DIAD Addition: Using a syringe, add DIAD (295 µL, 1.5 mmol) dropwise to the stirred solution over 5-10 minutes. The solution may turn from colorless to yellow or orange.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge is the removal of triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct. Direct purification of the residue by flash column chromatography on silica gel is the most effective method. A non-polar eluent system (e.g., ethyl acetate/hexanes) is typically required.
Summary and Final Recommendations
For the esterification of the sterically encumbered this compound, standard acid-catalyzed methods are not viable.
-
The Steglich Esterification (Protocol 1) is highly recommended as the primary method. Its mild, neutral conditions and the use of a water-soluble carbodiimide like EDC·HCl allow for a straightforward reaction and a simple aqueous work-up, minimizing purification challenges.[5][9]
-
The Mitsunobu Reaction (Protocol 2) serves as a potent alternative, particularly if the Steglich conditions fail or if the alcohol is particularly precious.[6] Researchers must be prepared for a more challenging purification to remove the stoichiometric phosphine oxide and hydrazine byproducts.
In all cases, strict adherence to anhydrous conditions is paramount for achieving high yields. The choice between these two robust protocols provides the modern chemist with reliable pathways to access valuable ester derivatives of this challenging substrate.
References
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Saad Abdul Rahim, A., & Abd Hamid, S. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 9-19. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Retrieved from [Link]
-
Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 19(5), 458-480. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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- 3. Steglich Esterification [organic-chemistry.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable building block. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Introduction to the Synthetic Landscape
This compound is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Its synthesis, while achievable, often presents challenges related to purity. Understanding the potential side reactions and the nature of common impurities is critical for successful and reproducible outcomes. This guide will focus on a common synthetic approach and the impurities that may arise at each stage.
A plausible and efficient synthetic route commences from the commercially available 2,6-Difluoro-3,5-dimethoxyaniline . This strategy strategically utilizes a starting material where the key difluoro and dimethoxy substitutions are already in place, thus simplifying the synthetic sequence. The primary transformation involves the conversion of the aniline functional group to a carboxylic acid, typically via a Sandmeyer-type reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical approach starts with 2,6-Difluoro-3,5-dimethoxyaniline. The synthesis generally proceeds via two key stages:
-
Diazotization: The aniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyanation (Sandmeyer Reaction) followed by Hydrolysis: The diazonium salt is then reacted with a cyanide source (e.g., copper(I) cyanide) to form the corresponding benzonitrile. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.
Q2: What are the primary impurities I should be aware of?
The most common impurities can be categorized by their origin in the synthetic process:
-
Starting Material Carryover: Unreacted 2,6-Difluoro-3,5-dimethoxyaniline.
-
Diazotization/Sandmeyer Side Products: Phenolic impurities (from reaction with water), and biaryl compounds.
-
Incomplete Hydrolysis: Residual 2,6-Difluoro-3,5-dimethoxybenzonitrile.
-
Demethylation Products: Mono-demethylated and di-demethylated benzoic acid derivatives.
-
Decarboxylation Product: 1,3-Difluoro-2,4-dimethoxybenzene.
Q3: How can I best purify the final product?
Recrystallization is the most effective method for purifying this compound. The choice of solvent is critical and may require some optimization. Common solvent systems for benzoic acid derivatives include aqueous ethanol, acetic acid, or mixed solvent systems like toluene/heptane.[1][2]
Q4: Which analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for assessing the purity of the final product and quantifying impurities. For structural confirmation of the product and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4][5] Melting point analysis can also serve as a quick indicator of purity.[4]
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of potential impurities, their mechanisms of formation, and strategies for their prevention and removal.
Impurity Profile of this compound Synthesis
| Impurity Name | Structure | Probable Origin | Mitigation Strategies |
| 2,6-Difluoro-3,5-dimethoxyaniline | C₈H₉F₂NO₂ | Incomplete diazotization | Ensure complete conversion of the aniline by using a slight excess of sodium nitrite and sufficient acid. Monitor the reaction by TLC or HPLC. |
| 2,6-Difluoro-3,5-dimethoxyphenol | C₈H₈F₂O₃ | Reaction of the diazonium salt with water | Maintain low temperatures during diazotization and the Sandmeyer reaction to minimize decomposition of the diazonium salt. Use anhydrous solvents where possible. |
| 2,6-Difluoro-3,5-dimethoxybenzonitrile | C₉H₇F₂NO₂ | Incomplete hydrolysis of the nitrile intermediate | Ensure sufficient reaction time and temperature for the hydrolysis step. Use a strong acid or base catalyst. |
| 2-Fluoro-3,5-dimethoxy-6-hydroxybenzoic acid | C₉H₉FO₅ | Partial demethylation during hydrolysis or workup | Use milder hydrolysis conditions (e.g., enzymatic hydrolysis) or carefully control the temperature and duration of acid/base treatment. |
| 1,3-Difluoro-2,4-dimethoxybenzene | C₈H₈F₂O₂ | Decarboxylation of the final product | Avoid excessive heat during purification steps. Store the final product in a cool, dry place. |
Detailed Troubleshooting in a Question-and-Answer Format
Issue 1: My final product is contaminated with the starting aniline.
-
Q: I've performed the Sandmeyer reaction, but my NMR/LC-MS shows the presence of unreacted 2,6-Difluoro-3,5-dimethoxyaniline. What went wrong?
-
A: Incomplete Diazotization: The most likely cause is that the initial diazotization reaction did not go to completion. This can happen for several reasons:
-
Insufficient Nitrous Acid: Ensure you are using a slight excess of sodium nitrite (typically 1.1-1.2 equivalents).
-
Inadequate Acidity: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate the active nitrosating agent. Ensure the pH is sufficiently low.
-
Temperature Control: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[6][7][8] If the temperature is too high, the diazonium salt can decompose prematurely.
-
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline. A starch-iodide paper test can be used to check for the presence of excess nitrous acid, indicating the completion of the diazotization.
-
Optimize Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to maintain a low temperature and ensure a steady generation of nitrous acid.
-
-
Issue 2: I am observing a significant amount of a phenolic byproduct.
-
Q: My mass spectrometry data shows a peak corresponding to 2,6-Difluoro-3,5-dimethoxyphenol. How can I avoid this?
-
A: Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can react with water to form phenols.[9] This is a common side reaction in Sandmeyer chemistry.[10][11][12]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the diazotization and subsequent Sandmeyer reaction.
-
Minimize Water Content: While the diazotization is typically performed in an aqueous medium, using anhydrous solvents for the subsequent Sandmeyer reaction (if feasible for your specific protocol) can reduce the formation of the phenolic impurity.
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the next step to minimize its decomposition over time.
-
-
Issue 3: The hydrolysis of the nitrile intermediate is sluggish or incomplete.
-
Q: I have successfully synthesized the 2,6-Difluoro-3,5-dimethoxybenzonitrile, but the hydrolysis to the carboxylic acid is not going to completion. How can I improve the yield?
-
A: Hydrolysis Conditions: The hydrolysis of nitriles to carboxylic acids can be challenging, especially with sterically hindered or electron-rich aromatic systems.
-
Troubleshooting Steps:
-
Harsher Conditions: You may need to employ more forcing conditions, such as higher temperatures or longer reaction times. Refluxing in a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) is common.
-
Phase-Transfer Catalysis: If you are using a biphasic system for hydrolysis, a phase-transfer catalyst can improve the reaction rate.
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the hydrolysis of nitriles significantly.
-
-
Issue 4: My product appears to be demethylated.
-
Q: I am seeing mass peaks that suggest the loss of one or both methyl groups from my final product. What is causing this?
-
A: Demethylation: The methoxy groups on the aromatic ring can be susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures.[13][14][15][16][17] This is a known side reaction for dimethoxybenzoic acid derivatives.[14]
-
Troubleshooting Steps:
-
Milder Hydrolysis: If demethylation is occurring during the nitrile hydrolysis, consider using milder conditions. For example, enzymatic hydrolysis can be a very selective alternative.
-
Careful pH Control during Workup: During the workup and purification steps, avoid prolonged exposure to strong acids or bases, especially at high temperatures.
-
Alternative Carboxylation Route: If demethylation is a persistent issue, consider an alternative route to the carboxylic acid that avoids harsh hydrolysis conditions, such as direct carboxylation of a lithiated or Grignard intermediate derived from a suitable precursor.
-
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvent systems include:
-
Water/Ethanol mixture
-
Toluene
-
Glacial Acetic Acid[2]
-
Heptane/Ethyl Acetate mixture
-
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: HPLC-MS Method for Purity Analysis
This is a general method and may require optimization for your specific instrument and impurity profile.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B and gradually increase it over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection:
-
UV/Vis Detector: Monitor at a wavelength where the benzoic acid and potential impurities have significant absorbance (e.g., 254 nm).
-
Mass Spectrometer (ESI): Operate in both positive and negative ion modes to detect a wide range of potential impurities.
-
Visualizing the Synthetic Pathway and Potential Pitfalls
Diagram 1: Synthetic Pathway and Key Impurity Formation
Caption: Synthetic route and common impurity formation points.
Concluding Remarks
The successful synthesis of this compound hinges on a careful understanding and control of the reaction conditions at each step. By anticipating potential impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their final product. Remember that each reaction is unique, and some level of optimization will always be necessary. This guide should serve as a strong foundation for your synthetic endeavors.
For further assistance, please do not hesitate to contact our technical support team.
References
-
CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. SciSpace. (2019). [Link]
-
Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Proceedings. (n.d.). [Link]
-
CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. ResearchGate. (2019). [Link]
- Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
- Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Galway. (2020). [Link]
-
Preparation of benzoic acid of high purity. National Institute of Standards and Technology. (1950). [Link]
-
Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. (2017). [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. (n.d.). [Link]
-
Sandmeyer reaction. Wikipedia. (2023). [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. (n.d.). [Link]
-
Recrystallization of Benzoic Acid. StudyMoose. (2024). [Link]
-
Benzoic Acid Parameters observed during forced degradation study. ResearchGate. (n.d.). [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. (2019). [Link]
-
Direct electrochemical defluorinative carboxylation of α-CF3 alkenes with carbon dioxide. Royal Society of Chemistry. (2020). [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. (2017). [Link]
-
Impurity Analysis of Pharmaceutical Products Using Next-Generation LC Column "Shim-pack Arata C18". Shimadzu. (n.d.). [Link]
-
Sandmeyer reaction. L.S. College, Muzaffarpur. (2022). [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. United States Department of Agriculture. (n.d.). [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. (n.d.). [Link]
-
Diazotisation. Organic Chemistry Portal. (n.d.). [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018). [Link]
-
An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. (2015). [https://www.researchgate.net/publication/281655112_An_Efficient_Synthesis_of_24-Dichloro-35-Difluorobenzoic_Acid]([Link]_ of_24-Dichloro-35-Difluorobenzoic_Acid)
-
Synthesis of 3,5-Difluoro-4-methoxybenzyl-2-nitroaniline. PrepChem.com. (n.d.). [Link]
- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Process and intermediates for the preparation of 2,6-difluoroaniline.
-
The diazotization process. ResearchGate. (2015). [Link]
-
Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. ResearchGate. (1991). [Link]
-
Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. (2023). [Link]
- Synthetic method of 2, 6-dimethoxy benzoic acid.
-
Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study into the Role of the Substituents at Boron. National Institutes of Health. (2018). [Link]
-
Regioselective carboxylation of 1,3-dihydroxybenzene by 2,6-dihydroxybenzoate decarboxylase of Pandoraea sp. 12B-2. PubMed. (2012). [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology. (2009). [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. (2017). [Link]
-
Direct Photochemical C–H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions. ResearchGate. (2018). [Link]
-
Why does aniline give diazotization reaction but aliphatic amine does not? Quora. (2019). [Link]
-
A kinetic study of the diazotization of aniline in dilute sulphuric acid. ResearchGate. (n.d.). [Link]
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Technical Support Center: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid
Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important chemical intermediate. The guidance is structured to address problems from starting material conversion through to final product purification, explaining the chemical principles behind each issue and offering validated solutions.
FAQ & Troubleshooting Guide
Section 1: Issues with Initial Lithiation & Fluorination
A common and efficient route to this molecule involves a Directed ortho-Metalation (DoM) strategy, typically starting from 1,3,5-trimethoxybenzene, followed by sequential electrophilic fluorination and carboxylation steps. Success hinges on precise control of these early transformations.
Question 1: My initial reaction stalls, and I recover a significant amount of my 1,3,5-trimethoxybenzene starting material. What is causing this low conversion?
Answer: This issue almost always points to an inefficient Directed ortho-Metalation (DoM) step. The DoM reaction relies on a strong organolithium base, typically n-butyllithium (n-BuLi), to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG).[1][2] In this case, the methoxy groups act as DMGs by coordinating the Lewis acidic lithium ion, thereby increasing the kinetic acidity of the adjacent protons.[2][3]
Several factors can compromise this crucial step:
-
Poor Quality of Organolithium Reagent: n-BuLi and other alkyllithiums degrade over time, especially with improper storage. This leads to a lower actual concentration than stated on the bottle. It is essential to titrate the n-BuLi solution before use to determine its exact molarity.
-
Sub-stoichiometric Amount of Base: Even with accurately titrated n-BuLi, using too little will naturally result in incomplete deprotonation. Ensure your calculations are correct based on the titrated molarity.
-
Reaction Temperature: While lithiation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions, the initial deprotonation of less acidic protons may require warming. For anisole derivatives, lithiation is often initiated at -78 °C and allowed to warm to 0 °C or even room temperature to ensure complete reaction.[4]
-
Presence of Water or other Protic Sources: Organolithium reagents are extremely strong bases and will react instantly with any protic source (water, alcohols) in the solvent, glassware, or atmosphere. Rigorously drying glassware and using anhydrous solvents under an inert atmosphere (Nitrogen or Argon) is non-negotiable.
Troubleshooting Protocol: Validating the Lithiation Step
-
Titrate your n-BuLi: Use a standard method (e.g., with diphenylacetic acid) to confirm the reagent's molarity.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvent (e.g., THF, Diethyl Ether).
-
Optimize Temperature Profile: Start the addition of n-BuLi at -78 °C. After addition is complete, allow the reaction to slowly warm to 0 °C and stir for 1-2 hours to drive the deprotonation to completion.
-
Perform a Deuterium Quench Test: To confirm lithiation without consuming valuable fluorinating agent, take a small aliquot of the reaction mixture after the lithiation step and quench it with a deuterium source like D₂O. Analyze the resulting material by ¹H NMR or Mass Spectrometry to check for deuterium incorporation, which confirms the formation of the aryllithium intermediate.
| Parameter | Recommendation | Rationale |
| Base | n-BuLi or sec-BuLi | Strong alkyllithium bases are required for deprotonation.[5] |
| Solvent | Anhydrous THF or Et₂O | Ethereal solvents are required to solvate the lithium species. |
| Temperature | Add base at -78 °C, then warm to 0 °C | Balances kinetic control with ensuring complete deprotonation. |
| Atmosphere | Strict Nitrogen or Argon | Prevents quenching of the organolithium by moisture or O₂. |
Question 2: My analysis shows a monofluorinated byproduct, 2-fluoro-1,3,5-trimethoxybenzene. How can I improve the yield of the desired difluorinated intermediate?
Answer: The formation of a monofluorinated species indicates that the second lithiation and/or fluorination step is incomplete. After the first fluorine atom is introduced, the electronic properties of the ring change significantly.
-
Deactivation of the Ring: Fluorine is a strongly electronegative, electron-withdrawing atom. Its introduction deactivates the ring, making the remaining protons less acidic and therefore harder to remove in a second DoM step.
-
Stoichiometry: To achieve difluorination, you must use at least two equivalents of both the organolithium base and the electrophilic fluorinating agent. A common mistake is to use a 2:1 ratio of base to substrate, assuming 100% efficiency in both steps, which is rarely the case.
Recommended Solution:
To drive the reaction to completion, a sequential, two-pot approach is often more reliable than a one-pot reaction with two equivalents of reagents.
Protocol: Sequential Difluorination
-
Perform the first lithiation on 1,3,5-trimethoxybenzene with ~1.1 equivalents of n-BuLi.
-
Add 1.0 equivalent of the electrophilic fluorine source (e.g., NFSI) at low temperature.
-
Isolate and purify the monofluorinated intermediate (2-fluoro-1,3,5-trimethoxybenzene).
-
Subject the purified monofluorinated intermediate to a second, separate DoM and fluorination reaction. You may need a stronger base (sec-BuLi or t-BuLi) or longer reaction times/higher temperatures for the second deprotonation due to the deactivating effect of the first fluorine atom.[5]
This method provides greater control and often leads to a higher overall yield of the desired difluorinated product, despite being more steps.
Section 2: Side Reactions Involving Reagents and Functional Groups
Question 3: I am using N-Fluorobenzenesulfonimide (NFSI) as my fluorine source and I'm getting complex, hard-to-separate impurities. Are there better alternatives?
Answer: Yes, the choice of electrophilic fluorinating agent is critical. While molecular fluorine (F₂) is the most direct source, it is hazardous and often unselective.[6] Modern N-F reagents are preferred for their safety and selectivity.[7]
-
N-Fluorobenzenesulfonimide (NFSI): A powerful and effective reagent, but the benzenesulfonimide byproduct can sometimes be difficult to remove from the reaction mixture.
-
Selectfluor® (F-TEDA-BF₄): This is a highly popular and effective reagent.[6][7] It is a salt, and its reaction byproducts are often more easily separated during aqueous workup. It is generally considered a milder and more selective option for fluorinating electron-rich aromatic compounds.[6][8]
The mechanism of these reagents is still debated but is generally considered to proceed via an Sₙ2-type attack of the carbanion on the fluorine atom.[6] Side reactions can include oxidation of the substrate rather than fluorination.[9]
| Reagent | Structure | Pros | Cons |
| NFSI | (PhSO₂)₂NF | High reactivity, crystalline solid | Byproduct can be hard to remove |
| Selectfluor® | F-TEDA-BF₄ | Easy to handle, benign byproducts[7] | More expensive, can be less reactive |
Recommendation: If you are experiencing purification issues with NFSI, switching to Selectfluor® is a highly recommended first step. The solvent can also play a key role; nitromethane, for instance, has been shown to act as a Lewis base that activates electrophilic fluorinating reagents.[10]
Question 4: My NMR spectrum shows signals consistent with phenolic (Ar-OH) groups. What is causing demethylation of my methoxy groups?
Answer: The cleavage of aryl methyl ethers is a classic side reaction, particularly for electron-rich systems like yours. This can occur under both acidic and strongly basic conditions, or at elevated temperatures.[11]
-
Acidic Workup: Quenching the reaction with strong mineral acids (e.g., HCl, H₂SO₄) can cause protonation of the ether oxygen, followed by nucleophilic attack (by water or a counter-ion) on the methyl group (Sₙ2) or formation of a methyl cation (Sₙ1), cleaving the ether bond.
-
Excess Organolithium: While less common at low temperatures, a large excess of a very strong base like t-BuLi at elevated temperatures can potentially attack the methyl group.
-
Lewis Acids: If your reaction is contaminated with Lewis acidic species, they can coordinate to the ether oxygen and facilitate cleavage.
Troubleshooting & Prevention:
-
Use a Milder Quench: Instead of a strong acid, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a much weaker acid (pKa ~9.2) and is sufficient to protonate any remaining carbanions and hydrolyze alkoxides without cleaving the ethers.
-
Maintain Low Temperatures: Do not allow the reaction mixture to warm unnecessarily, especially before quenching.
-
Purification pH: During extraction, avoid washing with strongly acidic or basic solutions. If you need to adjust the pH, use milder reagents like dilute citric acid or sodium bicarbonate solution.
Section 3: Final Carboxylation and Purification
Question 5: I have successfully synthesized 2,6-difluoro-1,3,5-trimethoxybenzene. However, my final carboxylation step to form the benzoic acid is giving a very low yield. Why?
Answer: This is a common issue in syntheses that use a lithiation/carboxylation sequence. The aryllithium intermediate is a powerful nucleophile and base, but its reaction with carbon dioxide (CO₂) can be surprisingly inefficient if not performed correctly.
-
Inefficient CO₂ Delivery: Bubbling CO₂ gas through the solution is often ineffective. The gas may not dissolve well, especially at low temperatures, and can cause localized warming and side reactions.
-
Reaction with Moisture: Any trace moisture in your CO₂ source or entering the flask will quench the aryllithium before it can react with CO₂.
-
Over-addition of CO₂: While counterintuitive, adding a large excess of CO₂ can lead to the formation of a stable lithium carbonate crust on the surface of the reaction mixture, preventing further reaction.
Protocol: Optimized Carboxylation
-
Prepare a CO₂ Slurry: The most reliable method is to add crushed, high-quality dry ice directly to the vigorously stirred aryllithium solution at -78 °C. This provides a high local concentration of cold, pure CO₂.
-
Use a Reverse-Addition (Cannula) Technique: Alternatively, prepare a saturated solution of CO₂ in anhydrous THF at -78 °C. Transfer the cold aryllithium solution via cannula into this CO₂-saturated THF. This ensures the aryllithium always encounters an excess of CO₂.
-
Ensure Anhydrous CO₂: If using a gas cylinder, pass the CO₂ gas through a drying tube (e.g., filled with Drierite) before introducing it to the reaction.
Visual Summaries
Synthetic Pathway & Key Side Reactions
The following diagram outlines the primary synthetic route via Directed ortho-Metalation and highlights the points where common side reactions occur.
Caption: Synthetic route and common side reactions.
Troubleshooting Workflow: Low Product Yield
Use this decision tree to diagnose the cause of low overall yield in your synthesis.
Caption: Decision tree for troubleshooting low yield.
References
-
Roche, A. J. (2018). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Video]. YouTube. Available at: [Link]
-
Wikipedia. (2023). Electrophilic fluorination. Available at: [Link]
-
Wikipedia. (2023). Directed ortho metalation. Available at: [Link]
-
Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation. Available at: [Link]
-
Myers, A. G. Research Group. ortho metalation. Harvard University. Available at: [Link]
-
Baran, P. S. Lab. Directed Metalation: A Survival Guide. Scripps Research. Available at: [Link]
-
L'Heureux, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(10), 3401–3411. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]
-
Hawkins, E. G. E. (1957). Bromomethoxybenzoic acids and bromoanisoles: Demethylation and decarboxylation. Journal of the Science of Food and Agriculture, 8(4), 217-223. Available at: [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Purification of 2,6-Difluoro-3,5-dimethoxybenzoic acid
Welcome to the dedicated technical support guide for the purification of 2,6-Difluoro-3,5-dimethoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. The unique substitution pattern of this molecule—featuring electron-withdrawing fluorine atoms and electron-donating methoxy groups on a benzoic acid core—presents specific purification hurdles. This guide provides troubleshooting advice and detailed protocols based on established principles of organic chemistry and extensive experience with similarly substituted aromatic compounds.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My crude product is an oil or a waxy solid and fails to crystallize from common solvents. What steps should I take?
Answer:
This is a frequent issue, often caused by residual solvent, the presence of eutectic impurities, or the inherent difficulty of a molecule to form a stable crystal lattice. The goal is to systematically induce crystallization.
-
Underlying Cause: Impurities, such as starting materials or reaction byproducts, can disrupt the crystal lattice formation of the desired product. Even small amounts of residual high-boiling solvents (like DMF or DMSO) can prevent solidification. Aromatic carboxylic acids can sometimes form multiple polymorphic structures, some of which may be more difficult to crystallize.[1][2]
-
Immediate Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50 °C). Toluene can be added and re-evaporated (azeotropic removal) to chase out residual polar aprotic solvents.
-
Scratching and Seeding: Attempt to induce crystallization by scratching the inside of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[3] If you have a small amount of pure, solid material from a previous batch, "seeding" the supersaturated solution can be highly effective.
-
Solvent System Re-evaluation: If the above fails, your solvent choice may be suboptimal. The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold.[4] For an acidic compound like this, consider solvents like water (with pH adjustment), ethanol/water mixtures, ethyl acetate/heptane, or toluene.
-
-
Advanced Solution: If recrystallization proves consistently difficult, a "trituration" or "solvent-swap" may be effective. Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent in which the impurities are more soluble (e.g., hexanes or heptane) while stirring vigorously. The desired product should precipitate as a solid, which can then be filtered and further purified by a proper recrystallization.
Question 2: After recrystallization, my product's melting point is low and has a broad range (e.g., 130-135 °C instead of the expected ~136-138 °C). What does this indicate?
Answer:
A broad or depressed melting point is a classic indicator of impurity. The impurity disrupts the crystal lattice, requiring less energy to break it apart.
-
Underlying Cause: The most likely culprits are structurally similar impurities that co-crystallize with your product. These could include isomers (e.g., other difluoro-dimethoxybenzoic acids) or partially reacted starting materials. For instance, incomplete methoxylation or fluorination during synthesis can lead to impurities that are difficult to separate due to similar polarities.
-
Troubleshooting Workflow:
-
Assess Purity: Use an orthogonal analytical method like HPLC or GC-MS to determine the number and relative abundance of impurities.[5] A simple TLC can also be very informative.
-
Second Recrystallization: A second recrystallization from a different solvent system may be sufficient to remove the remaining impurities.
-
Acid-Base Extraction: Exploit the acidic nature of the carboxyl group. Dissolve the impure solid in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your desired acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. Re-acidify the aqueous layer with dilute HCl to precipitate the pure acid, which can then be filtered, washed with water, and dried.[6]
-
Column Chromatography: If impurities are persistent and have similar acidity, flash column chromatography is the most powerful solution. See the detailed protocol in the next section.
-
Question 3: I'm trying to use flash column chromatography, but my compound is either not moving from the baseline or is eluting with the solvent front. How do I select the right solvent system?
Answer:
This is a classic chromatography problem related to improper solvent polarity. The carboxylic acid group makes the molecule quite polar, capable of strong interactions with the silica gel stationary phase.
-
Underlying Cause:
-
Stuck on Baseline: The eluent is not polar enough to compete with the silica gel for binding to your compound. The acidic proton of the carboxylic acid binds very strongly to the slightly acidic silica gel.[7]
-
Eluting with Solvent Front: The eluent is too polar, washing everything through the column without achieving separation.[7]
-
-
Systematic Approach to Solvent Selection:
-
Initial TLC Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for aromatic acids is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
-
Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) of 0.25-0.35 . This Rf value generally provides the best separation in column chromatography.
-
Tailing Reduction: Carboxylic acids often "tail" or "streak" on silica TLC plates due to strong, non-ideal interactions. To mitigate this, add a small amount (~1%) of acetic acid or formic acid to your eluent. This protonates the silica surface and the compound, leading to sharper bands and better separation.
-
Gradient Elution: If you have multiple impurities with very different polarities, a gradient elution (gradually increasing the polarity of the eluent during the run) is more effective than an isocratic (constant solvent mixture) elution.
-
Troubleshooting Logic for Column Chromatography
Caption: Decision workflow for selecting a column chromatography solvent system.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a standard procedure for recrystallization, a primary method for purifying solid organic compounds.[4]
-
Solvent Selection: Based on solubility tests, an ethanol/water or ethyl acetate/heptane system is often effective. For this protocol, we will use ethyl acetate/heptane.
-
Dissolution: Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This is your "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to step 5. If crystals form, allow the flask to stand undisturbed for at least one hour to maximize crystal growth.
-
Inducing Crystallization: If necessary, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal growth begins, proceed.
-
Adding Anti-Solvent: Slowly add heptane (the "poor" solvent) dropwise to the solution while stirring until the solution becomes slightly turbid (cloudy). Add a drop or two of ethyl acetate to redissolve the fine precipitate, then allow the solution to stand.
-
Cooling: Once crystal growth at room temperature has ceased, place the flask in an ice bath for 20-30 minutes to maximize the yield of precipitated product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane (or the poor solvent) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy (NMR, IR).
Protocol 2: Flash Column Chromatography
This method is used for separating compounds based on their differential adsorption to a stationary phase.[7][8]
-
Solvent System Selection: As determined by the TLC troubleshooting workflow, prepare the chosen eluent (e.g., 7:3 Heptane:Ethyl Acetate with 1% acetic acid).
-
Column Packing: Pack a glass column with silica gel using the "slurry method." Wet the silica gel with the non-polar component of your eluent (Heptane) and pour it into the column. Allow it to pack under gentle pressure, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q: What are the likely synthetic impurities I should be trying to remove? A: Depending on the synthetic route, common impurities include:
-
Starting Materials: Unreacted precursors from steps like fluorination, methoxylation, or carboxylation.[9]
-
Isomeric Byproducts: Positional isomers formed if the directing effects of the substituents are not perfectly selective.
-
Hydrolysis Products: If the synthesis involves a nitrile or ester hydrolysis, incomplete reaction can leave these functional groups present.[10]
-
Over/Under-Reaction Products: For example, mono-methoxylated or tri-methoxylated analogs.
Q: My purified compound is a beautiful white solid, but it starts to develop a slight color upon storage. Why? A: While the compound is generally stable, trace impurities (perhaps metallic residues from catalysts) can promote slow decomposition or oxidation over time, especially when exposed to light and air.[11] Storing the high-purity material in a sealed amber vial under an inert atmosphere (Nitrogen or Argon) and in a freezer (-20 °C) is the best practice for long-term stability.
Q: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase) is an excellent alternative, particularly for removing more non-polar impurities. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a small amount of acid (formic or trifluoroacetic acid) to ensure the carboxyl group remains protonated.[12] This is a common method in preparative HPLC.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | [13] |
| Molecular Weight | 188.13 g/mol | [11][13] |
| Appearance | White to off-white crystalline powder | [14] |
| Melting Point | 136 - 138 °C | [11][13] |
| Solubility | Insoluble in water; Soluble in many organic solvents and aqueous base. | [14][15] |
References
-
Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization. (2022-04-07). Available from: [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting: The Workup. Available from: [Link]
-
Macsen Labs. Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16). Available from: [Link]
-
Allen Institute. Purification of Organic Compounds- Purification Methods in Chemistry. Available from: [Link]
-
ACS Publications. Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. (2025-12-25). Available from: [Link]
-
SIELC Technologies. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Available from: [Link]
-
Vedantu. Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained. Available from: [Link]
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available from: [Link]
-
ResearchGate. An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015-08-07). Available from: [Link]
-
Cheméo. 2,6-Difluoro-3-methylbenzoic acid, 2-(1-phenyleth-1-yl)-4-methoxyphenyl ester - Chemical & Physical Properties. Available from: [Link]
-
Amerigo Scientific. 2,6-Difluoro-4-methoxybenzoic acid (97%). Available from: [Link]
-
MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022-08-18). Available from: [Link]
- Google Patents. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
-
European Patent Office. EP0506199B1 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (1994-12-14). Available from: [Link]
-
Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. (2025-01-19). Available from: [Link]
-
Britannica. Carboxylic acid - Aromatic, Organic, Reactions. (2025-11-06). Available from: [Link]
-
ZORA (Zurich Open Repository and Archive). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. (2022-03-31). Available from: [Link]
-
PubChem. 2,6-Dimethoxybenzoic Acid. Available from: [Link]
-
SepaChrom. Chromatography. Available from: [Link]
-
ResearchGate. Controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization using additives. (2022-09-16). Available from: [Link]
-
Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
- Google Patents. EP0506199B1 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 15. labsolu.ca [labsolu.ca]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. The synthesis, which typically proceeds via a directed ortho-lithiation followed by carboxylation, is highly sensitive to temperature fluctuations. This document is structured to help researchers, scientists, and drug development professionals navigate the nuances of temperature control to maximize yield and purity.
Section 1: Synthesis Overview & Core Principles
The most common and efficient route to this compound involves a two-step sequence:
-
Directed ortho-Lithiation: 1,3-Difluoro-2,5-dimethoxybenzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The methoxy groups act as directing metalation groups (DMGs), guiding the lithium to an adjacent (ortho) position.[1][2][3]
-
Carboxylation: The resulting aryl lithium intermediate is quenched with carbon dioxide (usually from dry ice) to form a lithium carboxylate salt.[4]
-
Acidic Workup: Subsequent acidification protonates the salt to yield the final benzoic acid product.
The temperature at which these steps are performed is arguably the most critical parameter for success.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the lithiation step, and why is it so critical?
A1: The lithiation step should be conducted at or below -78 °C (a dry ice/acetone bath is standard). This cryogenic temperature is critical for several reasons:
-
Stability of the Aryl Lithium Intermediate: Aryl lithium species, particularly those on electron-rich or sterically hindered rings, can be thermally unstable. Warming can lead to decomposition or unwanted rearrangement reactions, significantly lowering the yield.[5]
-
Preventing Side Reactions with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong bases like n-BuLi. This reaction is slow at -78 °C but becomes significant at higher temperatures (e.g., above -20 °C), consuming your reagent and generating impurities.[6][7][8] The degradation of THF by n-BuLi produces ethylene and the lithium enolate of acetaldehyde.[6]
-
Ensuring Regioselectivity: The coordination between the lithium atom of n-BuLi and the oxygen atoms of the methoxy directing groups is more favorable and stable at low temperatures. This coordination is essential for directing the deprotonation to the desired ortho position.[3] At higher temperatures, the kinetic acidity of other protons on the ring can lead to mixtures of lithiated isomers.
Q2: I am observing a very low yield. Could the reaction temperature be the culprit?
A2: Yes, incorrect temperature control is a primary cause of low yields in organolithium reactions.[9] Consider these scenarios:
-
Temperature Too High: If the temperature rises above -60 °C during or after the addition of n-BuLi, you will likely experience significant decomposition of the aryl lithium intermediate and reaction with the THF solvent.[6][10] This consumes both the reagent and the desired intermediate, leading to drastically reduced yields.
-
Temperature Too Low / Insufficient Reaction Time: While less common, if the reaction is run at an extremely low temperature (e.g., < -90 °C) or for too short a time, the lithiation may be incomplete. However, the most common temperature-related failure is running the reaction too warm.
-
Inefficient Cooling During Addition: The addition of n-BuLi is exothermic. If it is added too quickly without efficient stirring and a well-maintained cooling bath, localized "hot spots" can form, causing decomposition even if the bath thermometer reads -78 °C.
Q3: My reaction mixture turns dark brown or black after adding n-BuLi or during warming. What does this signify?
A3: A color change to yellow or orange upon formation of the aryl lithium species is common. However, a transition to a dark brown or black color is often indicative of decomposition. This is typically caused by the reaction mixture becoming too warm, leading to the thermal degradation of the organolithium intermediate. If this occurs, the expected yield of the desired carboxylic acid will be substantially lower.
Q4: What is the optimal temperature for the carboxylation step with dry ice?
A4: The carboxylation should also be initiated at low temperatures. The best practice is to transfer the cold (-78 °C) aryl lithium solution via cannula onto a vigorously stirred slurry of freshly crushed, excess dry ice in an anhydrous solvent (like THF).[5] This method has two advantages:
-
Maintains Low Temperature: It helps to dissipate the heat from the exothermic reaction between the organolithium and CO₂.
-
Maximizes CO₂ Concentration: A slurry provides a large surface area of solid CO₂, ensuring the aryl lithium reacts with it rather than other electrophiles (like protons from trace moisture).
Adding crushed dry ice directly to the aryl lithium solution is a less effective alternative, as it can cause localized warming and reduce the efficiency of the carboxylation. The reaction mixture should then be allowed to warm slowly to room temperature to ensure the reaction goes to completion.
Section 3: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, with a focus on temperature-related causes.
| Symptom / Observation | Potential Temperature-Related Cause | Recommended Action & Validation |
| Low to No Product Formation | Reaction temperature exceeded -60 °C during lithiation, leading to decomposition of the aryl lithium intermediate or reaction with the solvent.[6][8] | Ensure the cooling bath is maintained at -78 °C throughout the n-BuLi addition and subsequent stirring. Add n-BuLi very slowly to the reaction mixture. Validation: Quench a small aliquot of the lithiated intermediate with D₂O instead of CO₂. Analyze by ¹H NMR to check for deuterium incorporation, confirming successful lithiation. |
| Significant Unreacted Starting Material | Incomplete lithiation. This can be due to insufficient reaction time at -78 °C or poor quality/titer of the n-BuLi reagent. | Increase the lithiation time to 2 hours. Always titrate the n-BuLi solution immediately before use to determine its active concentration.[9] |
| Formation of Multiple Side Products | The lithiation temperature was too high, promoting side reactions like benzyne formation (from elimination of LiF) or reaction with the THF solvent.[11] | Maintain strict temperature control at -78 °C. Use freshly distilled, anhydrous THF. Validation: Analyze crude product by GC-MS or LC-MS to identify byproducts, which can give clues about the side reactions occurring. |
| Poor Reproducibility Between Batches | Inconsistent temperature control, especially during the exothermic addition of n-BuLi. Variations in warming rates after carboxylation. | Use a calibrated low-temperature thermometer. Standardize the addition rate of n-BuLi using a syringe pump. Ensure the post-carboxylation warm-up procedure is consistent for every run. |
Section 4: Experimental Protocol
This protocol emphasizes critical temperature control points for the synthesis of this compound.
Materials:
-
1,3-Difluoro-2,5-dimethoxybenzene
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂)
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 1,3-difluoro-2,5-dimethoxybenzene (1.0 eq) and anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Slowly, add a solution of n-BuLi (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the resulting solution at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in a small amount of anhydrous THF.
-
Transfer the cold aryl lithium solution from the first flask into the dry ice slurry via a cannula under a positive pressure of inert gas.
-
Once the transfer is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature while stirring.
-
Workup: Quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[12][13]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Wikipedia. n-Butyllithium. [Link]
-
Perreault, C., & Rej, S. (2018). Low Temperature n-Butyllithium-Induced[14][14]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones. PMC, NIH. [Link]
-
European Patent Office. (1991). Method for the purification of benzoic acid. EP 0453022 A2. [Link]
-
Reddit. (2017). Question about degradation of THF via n-BuLi. r/chemistry. [Link]
-
Bogan, C. A., et al. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. PMC, NIH. [Link]
-
Gsoellner, J., et al. (2022). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development, ACS Publications. [Link]
-
Siegel, D. Organolithium Reagents. Myers, Chem 115. [Link]
-
Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]
- Google Patents. (1928).
-
Filo. (2025). Aryl lithium reacts with Co2 to give...Please give me reaction. [Link]
- Google Patents. (1978).
-
University of Massachusetts Boston. Recrystallization of Benzoic Acid. [Link]
-
van der Wiel, L. M., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
van der Wiel, L. M., et al. (2013). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. [Link]
-
ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
Reddit. (2025). Lithiations Not Working. r/Chempros. [Link]
-
Roy, D., & De, S. (2022). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Lithium Link. (2003). Directed (ortho) Metallation. [Link]
-
Tang, W., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]
-
Bickelhaupt, F. M. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, ACS Publications. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Chem-Station. (2015). Directed Ortho Metalation. [Link]
-
Snieckus, V. (1990). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, ACS Publications. [Link]
-
Kim, K., et al. (2022). Interfacial reactions in lithia-based cathodes depending on the binder in the electrode and salt in the electrolyte. NIH. [Link]
-
ResearchGate. (2021). Photo-induced carboxylation of C(sp)−S bonds in aryl thiols and derivatives with CO2. [Link]
- Google Patents. (2003). Preparation of aryl-lithium compounds, used as reagents in organic synthesis, involves adding aryl catalyst in reaction of aryl halide with lithium in solvent containing ether. DE10146233C1.
-
Coe, P. L., et al. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]
-
Stanetty, P., et al. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. [Link]
-
Li, Y., et al. (2023). Fluorine chemistry in lithium-ion and sodium-ion batteries. OAE Publishing Inc. [Link]
-
Nature. (2024). Photo-induced carboxylation of C(sp2)-S bonds in aryl thiols and derivatives with CO2. [Link]
-
Sun, H., et al. (2025). Delineating the Triphasic Side Reaction Products in High-Energy Density Lithium-Ion Batteries. PubMed. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
American Chemical Society. (2015). Boron-Based Directing Groups for Directed Lithiation Reactions. Petroleum Research Fund. [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. [Link]
-
ResearchGate. (2014). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. [Link]
Sources
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- 4. Aryl lithium reacts with Co2 to give...Please give me reaction | Filo [askfilo.com]
- 5. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Low Temperature n-Butyllithium-Induced [3,3]-Sigmatropic Rearrangement/Electrophile Trapping Reactions of Allyl-1,1-Dichlorovinyl Ethers. Synthesis of β–,γ– and δ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for the synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid
Introduction: The synthesis of polysubstituted aromatic compounds like 2,6-difluoro-3,5-dimethoxybenzoic acid presents unique challenges for researchers in medicinal chemistry and materials science. The precise installation of a carboxyl group onto a sterically hindered and electronically rich aromatic core requires careful consideration of synthetic strategy and catalyst selection. This guide provides an in-depth analysis of viable synthetic routes, offers solutions to common experimental hurdles, and details a field-proven protocol to empower researchers to achieve consistent and high-yielding results.
Frequently Asked Questions (FAQs): Strategic Catalyst & Route Selection
Q1: What are the primary synthetic strategies for carboxylating the 1,5-difluoro-2,4-dimethoxybenzene core?
There are three principal strategies to consider, each with distinct advantages and catalyst requirements. The optimal choice depends on the available starting materials, scale, and tolerance for specific reagents.
-
Directed ortho-Metalation (DoM): This is often the most direct and efficient route. It leverages the inherent ability of the methoxy groups on the aromatic ring to direct a strong organolithium base to deprotonate an adjacent (ortho) position.[1] The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (CO₂), to form the desired carboxylic acid.[2]
-
Grignard Reaction: This classic approach involves a two-step sequence. First, the aromatic ring must be halogenated (typically brominated) at the desired position. Second, the resulting aryl bromide is converted into a Grignard reagent using magnesium metal. This organometagnesium species is then reacted with CO₂.[3]
-
Palladium-Catalyzed Carboxylation: This modern method involves the cross-coupling of an aryl halide (bromide or iodide) with a C1 source, such as CO₂ gas or a CO surrogate like phenyl formate.[4] This reaction requires a sophisticated catalyst system, typically comprising a palladium precursor and a specialized phosphine ligand.[5][6]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Directed ortho-Metalation (DoM) | Grignard Reaction | Palladium-Catalyzed Carboxylation |
| Starting Material | 1,5-Difluoro-2,4-dimethoxybenzene | 3-Bromo-1,5-difluoro-2,4-dimethoxybenzene | 3-Bromo-1,5-difluoro-2,4-dimethoxybenzene |
| Key Reagents | n-BuLi or s-BuLi, CO₂ | Mg metal, CO₂ | Pd(OAc)₂, Phosphine Ligand, Base, CO₂ |
| "Catalyst" Type | Organolithium (stoichiometric reagent) | Magnesium (stoichiometric reagent) | Palladium Complex (catalytic) |
| Key Advantage | High regioselectivity, fewer synthetic steps.[7] | Well-established, robust reaction.[8] | Milder conditions, high functional group tolerance.[5] |
| Key Disadvantage | Requires cryogenic temperatures (-78 °C), highly sensitive to moisture.[9] | Requires pre-functionalization (halogenation), potential for side reactions (e.g., ketone formation).[10] | Catalyst/ligand cost, requires optimization of the catalytic system.[6] |
| Recommendation | Primary choice for this target due to directing groups. | Viable alternative if DoM fails. | Best for substrates intolerant of organolithium/Grignard reagents. |
Q2: For this specific target, why is Directed ortho-Metalation (DoM) the recommended strategy?
The molecular architecture of the precursor, 1,5-difluoro-2,4-dimethoxybenzene, makes it an ideal candidate for DoM. The two methoxy groups are powerful Directed Metalation Groups (DMGs).[2] They act as Lewis bases, coordinating to the lithium atom of the organolithium reagent (e.g., n-butyllithium).[1] This coordination dramatically increases the kinetic acidity of the protons at the ortho positions (C3 and C6), guiding the deprotonation to occur exclusively at these sites. Given the molecule's symmetry, lithiation at either C3 or C6 leads to the same intermediate, ensuring perfect regioselectivity for the subsequent carboxylation step. This strategy avoids the extra steps of halogenation and offers the most convergent path to the final product.
Q3: When would a Palladium-catalyzed approach be preferable?
A palladium-catalyzed carboxylation should be considered if the substrate contains functional groups that are incompatible with highly basic organolithium or Grignard reagents (e.g., esters, ketones, aldehydes, or acidic protons). While our target's precursor does not have such limitations, this method remains a powerful tool in more complex syntheses. The reaction proceeds through a catalytic cycle involving a Pd(0) species.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands such as tBuXPhos are often required to facilitate the challenging insertion of CO₂ into the Palladium-Carbon bond.[6][11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on the recommended DoM route.
Issue: Low or No Conversion During the Lithiation Step
-
Q: I'm reacting 1,5-difluoro-2,4-dimethoxybenzene with n-BuLi at -78 °C, but upon quenching, I recover only my starting material. What's wrong?
A: This is a classic and frequent issue in organolithium chemistry, typically pointing to reagent deactivation or insufficient reactivity.
-
Moisture Contamination (Most Likely Cause): Organolithium reagents are extremely potent bases and will react instantly with any protic source, especially water.[9] Ensure your solvent (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware was rigorously flame-dried or oven-dried under vacuum. Use new, sealed needles and syringes for all transfers under a positive pressure of an inert gas like argon or nitrogen.[12]
-
Reagent Quality: The molarity of commercial n-BuLi solutions can decrease over time, especially with improper storage. It is best practice to titrate the n-BuLi solution before use to determine its exact concentration.
-
Insufficient Reaction Time or Temperature Issues: While lithiation is often rapid, ensure you are stirring for the recommended time at -78 °C. Use a properly calibrated low-temperature thermometer and ensure the reaction flask remains submerged in the dry ice/acetone bath.
-
Issue: Low Yield of Carboxylic Acid After CO₂ Quench
-
Q: The lithiation appears to work, but after adding CO₂ and performing an acidic workup, my yield of the desired benzoic acid is very low. Where is my product going?
A: This problem usually originates from the carboxylation step itself or the workup procedure.
-
Inefficient CO₂ Quench: The aryllithium intermediate is highly reactive. Simply pouring the solution over dry ice can be inefficient. The best practice is to transfer the cold (-78 °C) aryllithium solution via cannula into a separate flask containing a vigorously stirred slurry of freshly crushed, high-purity dry ice in anhydrous THF. This maximizes the surface area and ensures the aryllithium reacts with CO₂ rather than other electrophiles.
-
Premature Quenching: Allowing the reaction to warm up before or during the CO₂ addition will cause the aryllithium to react with the THF solvent or other species. Maintain the -78 °C temperature throughout the transfer.
-
Workup Issues: The product exists as a lithium carboxylate salt before the acid workup. Ensure you acidify the aqueous layer to a pH of ~1-2 to fully protonate the carboxylate to the desired carboxylic acid. The product may be partially soluble in water, so perform multiple extractions with an organic solvent (e.g., ethyl acetate) to ensure complete recovery.
-
Table 2: Troubleshooting the DoM-Carboxylation Sequence
| Symptom | Potential Cause | Recommended Solution |
| No reaction (starting material recovered) | 1. Wet solvent/glassware.2. Degraded n-BuLi. | 1. Use freshly distilled anhydrous solvent; flame-dry all glassware.2. Titrate n-BuLi solution before use. |
| Low yield of acid, but starting material is consumed | 1. Inefficient CO₂ quench.2. Reaction warmed prematurely.3. Incomplete protonation during workup. | 1. Cannulate lithiated species into a slurry of dry ice in THF.2. Maintain -78 °C until the quench is complete.3. Acidify aqueous phase to pH 1-2; extract multiple times. |
| Formation of 3-butyl-1,5-difluoro-2,4-dimethoxybenzene | Lithiation was successful, but the reaction was quenched with residual butyl bromide from the n-BuLi synthesis. | This is rare with commercial n-BuLi but possible. Ensure high-quality reagents. This byproduct confirms successful lithiation. |
Visualizations & Protocols
Diagram: Synthetic Route Selection Workflow
This diagram outlines the decision-making process for choosing the optimal synthetic strategy.
Caption: Workflow for selecting the synthetic route.
Diagram: Mechanism of Directed ortho-Metalation and Carboxylation
This diagram illustrates the key steps of the recommended synthetic route.
Caption: Mechanism of the DoM-Carboxylation sequence.
Experimental Protocol: Synthesis via Directed ortho-Metalation
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials:
-
1,5-Difluoro-2,4-dimethoxybenzene (1.0 eq)
-
n-Butyllithium (1.1 eq, ~2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO₂, solid)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a gas inlet. Allow it to cool to room temperature under a positive pressure of argon.
-
In a separate flask, crush a generous excess of dry ice into a fine powder.
-
-
Lithiation:
-
To the reaction flask, add 1,5-difluoro-2,4-dimethoxybenzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1 hour. A color change may be observed, indicating the formation of the aryllithium species.
-
-
Carboxylation:
-
In a separate, flame-dried flask under argon, add the crushed dry ice and suspend it in a small amount of anhydrous THF with vigorous stirring.
-
Using a cannula, slowly transfer the cold aryllithium solution from the first flask into the vigorously stirred slurry of dry ice in THF.
-
Once the transfer is complete, remove the cold bath and allow the reaction mixture to slowly warm to room temperature while stirring for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Add 1 M HCl solution until the aqueous layer is acidic (pH ~1-2, check with pH paper).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash once with water, then once with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
-
References
- Correa, A., & Martín, R. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Journal of the American Chemical Society. [Source: Search Result 1]
- Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14, 3100-3103. [Source: Search Result 2]
- Steen, R., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion. PubMed. [Source: Search Result 3]
- Organic Chemistry Portal.
- Maji, M., & Mallik, A. K. (2015). Supported Palladium Nanoparticle-Catalyzed Carboxylation of Aryl Halides, Alkenylsilanes, and Organoboronic Acids Employing Oxalic Acid as the C1 Source. Organic Letters. [Source: Search Result 5]
- Chem-Station. (2015).
- Ragaini, F., & Mealli, C. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. PMC, NIH. [Source: Search Result 7]
- Wikipedia.
- Patil, J. J., et al. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. SKKU. [Source: Search Result 16]
- SEMA. (2015). Kinetic and economic analysis of reactive capture of dilute carbon dioxide with Grignard reagents. [Source: Search Result 17]
- Piller, F. M., et al. (2020). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry – A European Journal. [Source: Search Result 18]
- Mettler Toledo. (2023). Lithiation and Organolithium Reactions. [Source: Search Result 23]
- Chemistry Steps. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Source: Search Result 24]
- Reddit. (2015). Why do I keep seeing starting material after finishing a lithiation? r/chemistry. [Source: Search Result 26]
- European Patent Office. (2011). EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 4. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 5. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
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- 10. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid
Welcome to the technical support center for the synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. The following question-and-answer format addresses specific issues you may encounter, providing in-depth explanations and actionable troubleshooting steps.
Section 1: Troubleshooting the Multi-Step Synthesis from a Fluorinated Precursor
This section focuses on a common synthetic route adapted from methodologies for similar compounds, such as the synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid, which involves the sequential modification of a highly fluorinated benzene ring.[1]
Low Yield in the Initial Nitration Step
Question: I am experiencing a low yield during the nitration of a tetrafluorobenzoic acid precursor. What are the likely causes and how can I optimize this step?
Answer: Low yields in the nitration of highly deactivated rings like tetrafluorobenzoic acid are common. The electron-withdrawing nature of the fluorine atoms and the carboxyl group makes the aromatic ring less susceptible to electrophilic attack.
Potential Causes and Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Protocol |
| Insufficiently Strong Nitrating Agent | The highly deactivated ring requires a potent electrophile for nitration to occur efficiently. | Use a stronger nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid, to generate a higher concentration of the nitronium ion (NO₂⁺).[1] |
| Suboptimal Reaction Temperature | While higher temperatures can increase the reaction rate, they can also lead to unwanted side reactions and decomposition of the starting material or product. | Carefully control the reaction temperature. Start at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent and then allow the reaction to proceed at a slightly elevated temperature (e.g., room temperature or slightly above), monitoring the progress by TLC or GC.[2] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. | Extend the reaction time and monitor its progress. Be aware that prolonged reaction times at elevated temperatures can also lead to the formation of byproducts. |
Poor Regioselectivity in the Methoxylation Step
Question: During the substitution of fluorine with methoxy groups using sodium methoxide, I am observing a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?
Answer: The regioselectivity of nucleophilic aromatic substitution (SNAAr) on a polyfluorinated ring is influenced by the electronic effects of the existing substituents. The carboxylate group and the remaining fluorine atoms direct the incoming nucleophile.
Scientific Rationale: The positions ortho and para to the deactivating carboxylate group are the most activated towards nucleophilic attack. The fluorine atoms themselves are deactivating, but the cumulative effect of multiple fluorine atoms and the carboxylate group will determine the most electrophilic sites.
Troubleshooting Protocol:
-
Control of Stoichiometry: Carefully control the stoichiometry of sodium methoxide. Using a precise amount of the nucleophile can favor the substitution at the most reactive sites.
-
Temperature Management: The reaction temperature can influence the regioselectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the thermodynamically more stable product.
-
Solvent Choice: The choice of solvent can impact the solubility of the reactants and the transition state energies of the different reaction pathways. Aprotic polar solvents like DMF or DMSO are commonly used for SNAAr reactions.
Incomplete Reduction of the Nitro Group
Question: I am having trouble achieving complete reduction of the nitro group to an amine in the presence of other functional groups. What are the best practices for this transformation?
Answer: The reduction of a nitro group on a highly functionalized aromatic ring requires a method that is both effective and chemoselective, avoiding the reduction of the carboxylic acid or defluorination.
Recommended Methods and Troubleshooting:
| Reduction Method | Advantages | Potential Issues & Troubleshooting |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Generally clean and high-yielding.[2] | Catalyst Poisoning: Impurities in the starting material can poison the catalyst. Ensure the nitro compound is pure. Incomplete Reaction: Increase hydrogen pressure, catalyst loading, or reaction time. |
| Metal/Acid Reduction (e.g., Sn/HCl or Fe/NH₄Cl) | Cost-effective and robust. | Harsh Conditions: Can sometimes lead to side reactions. Neutralize the reaction mixture carefully during workup. Incomplete Reaction: Ensure the metal is finely powdered and activated. |
Side Reactions during Diazotization and Carboxylation
Question: After forming the diazonium salt from the aniline precursor, I am getting a low yield of the final benzoic acid upon carboxylation. What could be going wrong?
Answer: Diazonium salts are highly reactive intermediates and can undergo various side reactions if not handled correctly. The subsequent carboxylation step also has its own set of challenges.
Workflow for Diazotization and Carboxylation:
Caption: Workflow for Diazotization and Carboxylation.
Troubleshooting:
-
Decomposition of Diazonium Salt: Diazonium salts are unstable at higher temperatures. Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent carboxylation steps.[3]
-
Side Reactions of Diazonium Salt: In the presence of water, the diazonium salt can be converted to a phenol. Ensure the reaction is carried out under anhydrous conditions as much as possible after the initial diazotization.
-
Inefficient Carboxylation: The carboxylation of an aryl diazonium salt can be challenging. The use of a copper(I) catalyst in a Sandmeyer-type reaction can improve the yield. Alternatively, bubbling CO₂ gas through the solution or adding crushed dry ice can be effective.
Section 2: Troubleshooting the Directed Ortho-Lithiation and Carboxylation Route
An alternative and often more direct approach to synthesizing substituted benzoic acids is through directed ortho-lithiation followed by carboxylation.[4][5]
Failed or Incomplete Lithiation
Question: I am attempting to lithiate 1,5-difluoro-2,4-dimethoxybenzene, but the subsequent carboxylation step yields only starting material. What is causing the lithiation to fail?
Answer: Successful lithiation depends on several critical factors, including the choice of base, solvent, temperature, and the complete absence of water.
Key Parameters for Successful Lithiation:
| Parameter | Importance | Recommendations |
| Anhydrous Conditions | Organolithium reagents are extremely strong bases and will be instantly quenched by any protic source, especially water. | All glassware must be oven-dried or flame-dried under vacuum. Solvents must be rigorously dried over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF). |
| Strong, Non-Nucleophilic Base | A strong base is required to deprotonate the aromatic ring. A non-nucleophilic base is preferred to avoid unwanted addition reactions. | n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. For more challenging substrates, a combination of BuLi and a chelating agent like TMEDA (tetramethylethylenediamine) can increase the basicity and direct the lithiation.[4] |
| Low Temperature | Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate. | Use a dry ice/acetone or a cryocooler to maintain a consistent low temperature. |
Workflow for Directed Ortho-Lithiation and Carboxylation:
Caption: General workflow for the synthesis via directed ortho-lithiation.
Formation of Ketone Byproduct
Question: After the carboxylation and workup, I am observing a significant amount of a ketone byproduct in my crude product. What is the cause of this?
Answer: The formation of a ketone byproduct is a known side reaction in the carboxylation of organolithium reagents. It arises from the reaction of the initially formed lithium carboxylate with a second equivalent of the organolithium reagent.
Mechanism of Ketone Formation:
-
Carboxylation: R-Li + CO₂ → R-CO₂Li
-
Reaction with a Second Equivalent of R-Li: R-CO₂Li + R-Li → R₂C(OLi)₂
-
Hydrolysis: R₂C(OLi)₂ + 2H₂O → R₂C(OH)₂ + 2LiOH
-
Dehydration: R₂C(OH)₂ → R₂C=O + H₂O
Troubleshooting Protocol to Minimize Ketone Formation:
-
Inverse Addition: Add the organolithium solution slowly to a solution of THF that is saturated with CO₂ gas or contains a large excess of crushed dry ice. This ensures that the organolithium reagent always reacts with an excess of CO₂, minimizing its reaction with the carboxylate intermediate.
-
Temperature Control: Maintain a very low temperature (-78 °C) during the carboxylation to reduce the rate of the competing ketone formation reaction.
Section 3: Purification and Characterization FAQs
Question: What are the recommended methods for purifying the final product, this compound?
Answer: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined empirically.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid to ensure the carboxylic acid is protonated and elutes properly, is a good starting point.
-
Acid-Base Extraction: This can be a useful technique to separate the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃). The aqueous layer containing the sodium salt of the benzoic acid is then acidified to precipitate the pure product.
Question: What are the key analytical techniques to confirm the structure and purity of this compound?
Answer: A combination of spectroscopic and analytical methods should be employed:
-
¹H NMR: To confirm the presence and integration of the aromatic and methoxy protons.
-
¹³C NMR: To identify all the carbon atoms in the molecule, including the quaternary carbons. The C-F couplings can be particularly informative.
-
¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Melting Point: A sharp melting point is a good indicator of purity.
This guide provides a comprehensive overview of the potential challenges and solutions for the synthesis of this compound. By understanding the underlying chemistry and following these troubleshooting protocols, researchers can significantly improve their chances of a successful synthesis.
References
-
Mortier, J., et al. (n.d.). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents. (n.d.).
-
(2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. [Link]
- EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents. (n.d.).
- CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents. (n.d.).
-
(2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. [Link]
-
Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - Arkivoc. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
avoiding decomposition of 2,6-Difluoro-3,5-dimethoxybenzoic acid during reaction
Welcome to the technical support guide for 2,6-Difluoro-3,5-dimethoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this valuable synthetic intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to anticipate and troubleshoot potential stability issues, ensuring the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound is a robust building block, but its reactivity profile is dominated by two key potential decomposition pathways that users must be aware of:
-
Decarboxylation: The most common decomposition route, especially under thermal stress or in the presence of strong bases. The electron-withdrawing nature of the two ortho-fluorine atoms can stabilize the resulting aryl anion, facilitating the loss of carbon dioxide (CO₂). Studies on related fluorobenzoic acids have shown that their decarboxylation rates are significantly influenced by reaction conditions.[1]
-
Ether Cleavage (Demethylation): The 3,5-dimethoxy groups are susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI, BBr₃, or high concentrations of trifluoroacetic acid).[2][3][4] This results in the formation of phenolic byproducts, which can complicate purification and reduce the yield of the desired product.
While the compound is stable under standard storage and handling conditions, these two pathways are the most likely source of yield loss and impurity generation during a reaction.[5]
Q2: How do the fluorine substituents influence the reactivity of the carboxylic acid?
A2: The two fluorine atoms positioned ortho to the carboxylic acid group have a significant electronic influence. Their strong inductive electron-withdrawing effect increases the acidity (lowers the pKa) of the carboxylic acid proton.[6] This makes deprotonation easier but also contributes to the potential for decarboxylation, as mentioned above. Sterically, the ortho-fluorines can hinder the approach of bulky reagents to the carboxyl group, which may influence the kinetics of certain reactions like esterification or amide bond formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions based on mechanistic principles.
Issue 1: Low Yields & Formation of a Non-Polar Impurity
Q: My reaction (e.g., an amide coupling) is giving low yields, and TLC/LC-MS analysis shows a major byproduct that is significantly more non-polar than my starting material. What is likely happening?
A: This is a classic symptom of decarboxylation . The loss of the polar carboxylic acid group results in the formation of 1,3-difluoro-2,4-dimethoxybenzene, a much less polar compound. This side reaction is typically triggered by excessive heat or the use of an inappropriate base.
Caption: Decarboxylation of the parent acid to a non-polar byproduct.
A: How do I prevent decarboxylation?
Success lies in careful control of reaction parameters. The goal is to activate the carboxylic acid for your desired reaction under conditions mild enough to keep the C-C bond intact.
1. Temperature Management: Avoid unnecessarily high temperatures. For most standard transformations, temperatures should be kept as low as possible while still enabling a reasonable reaction rate.
| Reaction Type | Recommended Temperature Range | Notes |
| Amide Coupling (e.g., HATU, HOBt/EDC) | 0 °C to Room Temperature (25 °C) | Elevated temperatures are a primary cause of failure. |
| Esterification (e.g., Fischer, DCC) | Room Temperature to 50 °C | Monitor closely; use minimal heat required. |
| Acyl Chloride Formation (e.g., SOCl₂) | 0 °C to Reflux (solvent-dependent) | Use the minimum effective temperature and time.[7] |
2. Judicious Choice of Base: When a base is required (e.g., for amide coupling), use a sterically hindered, non-nucleophilic organic base. Avoid strong inorganic bases like hydroxides or carbonates if heating is involved.
| Recommended Bases | Bases to Use with Caution | Rationale |
| Diisopropylethylamine (DIPEA) | Triethylamine (TEA) | DIPEA is more sterically hindered, reducing side reactions. |
| N-Methylmorpholine (NMM) | Pyridine | NMM is a good, non-nucleophilic choice for peptide couplings. |
| 2,6-Lutidine | DBU, DBN | Strong amidine bases can readily promote decarboxylation. |
This protocol utilizes HATU, a common coupling reagent, under optimized conditions.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the amine coupling partner (1.0-1.2 eq), HATU (1.1 eq), and finally, add DIPEA (2.5 eq) dropwise while stirring. The order of addition can be critical; adding the base last is often preferred.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Avoid heating the reaction mixture.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization as needed.
Issue 2: Formation of Phenolic Byproducts
Q: My reaction, which is run under acidic conditions, is producing impurities that appear to be demethylated versions of my starting material or product. Why is this happening?
A: You are observing acid-catalyzed ether cleavage . The methoxy groups on the aromatic ring, while generally stable, can be cleaved by strong acids to form phenols.[2][4] The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the methyl group.
Caption: General mechanism for the demethylation of a methoxy group.
A: How do I prevent ether cleavage?
The most effective strategy is to completely avoid the conditions that facilitate this side reaction.
-
Reagent Selection:
-
Avoid Strong Brønsted Acids: Do not use reagents like HBr, HI, or concentrated H₂SO₄. If an acidic workup is required, use dilute, cold aqueous acids (e.g., 1M HCl) and minimize contact time.
-
Be Cautious with Lewis Acids: Strong Lewis acids, particularly boron tribromide (BBr₃), are potent reagents for ether cleavage and must be avoided.
-
TFA Usage: Trifluoroacetic acid (TFA), commonly used for deprotection of Boc groups, can cleave methoxy ethers, especially at elevated temperatures or prolonged reaction times. If TFA is necessary, use the minimum concentration required (e.g., 5-20% in DCM) and run the reaction at 0 °C to room temperature, monitoring carefully.
-
-
Alternative Synthetic Strategies:
-
If your synthetic route requires strongly acidic conditions, consider re-ordering the steps so that the this compound moiety is introduced after the acid-sensitive step.
-
Alternatively, consider using a starting material with protecting groups more robust to acid, such as benzyl ethers, if the synthesis allows.
-
Prophylactic Measures & Best Practices
To ensure the highest chance of success, integrate the following best practices into your experimental design from the outset.
Sources
- 1. Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases | Semantic Scholar [semanticscholar.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects in the Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
Welcome to the technical support guide for the synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the critical role of solvent selection in the directed ortho-metalation (DoM) and carboxylation of 1,5-difluoro-2,4-dimethoxybenzene. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure a successful and reproducible synthesis.
Introduction: The Critical Role of the Solvent
The synthesis of this compound is most commonly achieved via a Directed ortho-Metalation (DoM) strategy. This powerful technique uses an organolithium base, typically n-butyllithium (n-BuLi), to selectively deprotonate a position ortho to a directing metalation group (DMG).[1][2] In this case, the two methoxy groups on the 1,5-difluoro-2,4-dimethoxybenzene starting material cooperatively direct the lithiation to the C2 position. The resulting aryllithium intermediate is then quenched with carbon dioxide (CO₂) to yield the desired benzoic acid.
The choice of solvent in this reaction is not a passive parameter; it is an active component that dictates the reactivity of the organolithium base and the stability of the intermediates.[3] This guide will explore these effects in detail through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a Directed ortho-Metalation (DoM) reaction?
In a DoM reaction, the solvent's primary role is to modulate the aggregation state and reactivity of the alkyllithium base.[3] n-Butyllithium exists as large, unreactive aggregates (hexamers or octamers) in hydrocarbon solvents.[3] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are Lewis bases that coordinate to the lithium atoms, breaking down these large clusters into smaller, more reactive species such as tetramers and dimers.[3] This deaggregation is essential for the base to become kinetically competent to deprotonate the aromatic ring.[3]
Q2: Which solvents are recommended for the synthesis of this compound, and why?
Aprotic polar ethereal solvents are the standard choice. The two most common options are Tetrahydrofuran (THF) and Diethyl Ether (Et₂O).[3]
-
Tetrahydrofuran (THF): THF is an excellent coordinating solvent that efficiently breaks down n-BuLi aggregates, leading to a highly reactive system.[3] This often results in faster reaction times and can be crucial for deprotonating less acidic protons.
-
Diethyl Ether (Et₂O): Et₂O is a less powerful coordinating solvent than THF.[3] Consequently, n-BuLi is less deaggregated and therefore less reactive than in THF. However, n-BuLi exhibits significantly greater stability in Et₂O, especially at temperatures above -78 °C.[3]
The choice between them represents a trade-off between reactivity and stability. For this specific synthesis, the cooperative effect of the two methoxy directing groups makes the ortho proton sufficiently acidic that the high reactivity afforded by THF is often preferred to ensure complete lithiation.
Q3: What are the risks of using a protic solvent (e.g., ethanol, water) or a non-polar aprotic solvent (e.g., hexane, toluene)?
Using an incorrect solvent class will lead to complete reaction failure.
-
Protic Solvents: Alkyllithium reagents are exceptionally strong bases. Any protic solvent, including alcohols or even trace amounts of water, will be instantly deprotonated by n-BuLi, quenching the reagent and preventing the desired ortho-metalation. This is a violent, exothermic reaction that generates butane gas.
-
Non-polar Aprotic Solvents: In hydrocarbon solvents like hexane or toluene, n-BuLi remains in a highly aggregated, unreactive state.[3] Without a coordinating ethereal solvent, the DoM reaction will not proceed at a practical rate, if at all.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.
Problem: Low or No Yield of this compound
A low yield is the most frequent problem and can often be traced back to solvent or reagent integrity.
| Potential Cause | Explanation & Troubleshooting Steps |
| Wet Solvent | Water is the most common culprit for quenching n-BuLi. Even atmospheric moisture can be detrimental. Solution: Ensure your THF or Et₂O is rigorously dried, typically by distillation from a suitable drying agent like sodium/benzophenone ketyl under an inert atmosphere (Nitrogen or Argon). Use freshly dried solvent for each reaction. |
| Degraded n-BuLi Reagent | n-Butyllithium solutions degrade over time, especially if improperly stored. Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A simple titration, for example with diphenylacetic acid, is essential for accurate stoichiometry. If the titer is significantly lower than stated, obtain a fresh bottle. |
| Incorrect Reaction Temperature | n-BuLi is unstable in THF at higher temperatures. If the reaction is allowed to warm significantly above -78 °C before the carboxylation step, the n-BuLi can react with the THF solvent itself, reducing the amount available for the desired reaction. Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) throughout the addition of n-BuLi and the subsequent stirring period. |
| Insufficient Solvent Coordination | If using Et₂O, the lower coordinating power might lead to incomplete deprotonation, especially if the reaction time is too short. Solution: If using Et₂O, consider extending the lithiation time (e.g., from 1 hour to 2-3 hours) before adding the CO₂ source. Alternatively, switch to THF for its superior solvating power. |
// Reagent Path titrate_buli [label="Is n-BuLi freshly titrated?", shape=diamond, fillcolor="#FBBC05"]; fresh_buli [label="Action: Use a new, freshly titrated bottle of n-BuLi.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_solvent [label="Is the solvent certified anhydrous / freshly distilled?", shape=diamond, fillcolor="#FBBC05"]; distill_solvent [label="Action: Distill solvent from an appropriate drying agent (e.g., Na/benzophenone for THF).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Conditions Path temp_control [label="Was temperature strictly maintained at -78 °C?", shape=diamond, fillcolor="#FBBC05"]; improve_cooling [label="Action: Ensure efficient cooling bath and slow, dropwise addition of n-BuLi.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atmosphere [label="Was a positive pressure of inert gas (Ar/N2) maintained?", shape=diamond, fillcolor="#FBBC05"]; purge_setup [label="Action: Flame-dry all glassware and maintain a robust inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_reagents; check_reagents -> titrate_buli; titrate_buli -> fresh_buli [label="No"]; titrate_buli -> dry_solvent [label="Yes"]; dry_solvent -> distill_solvent [label="No"]; dry_solvent -> check_conditions [label="Yes"];
start -> check_conditions; check_conditions -> temp_control; temp_control -> improve_cooling [label="No"]; temp_control -> atmosphere [label="Yes"]; atmosphere -> purge_setup [label="No"]; atmosphere -> check_workup [label="Yes"];
start -> check_workup; } dot Caption: Troubleshooting workflow for low yield.
Problem: Significant amount of starting material (1,5-difluoro-2,4-dimethoxybenzene) recovered.
This indicates that the first step, the lithiation, was incomplete.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient n-BuLi | This is a direct consequence of not titrating the n-BuLi solution or underestimating the amount needed to compensate for any trace impurities. Solution: Always use titrated n-BuLi. It is common practice to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation. |
| Reaction Time Too Short | While lithiation in THF is often rapid, it is not instantaneous. In a less coordinating solvent like Et₂O, the reaction is significantly slower. Solution: For reactions in THF, ensure a stirring time of at least 1 hour at -78 °C after n-BuLi addition is complete. If using Et₂O, consider increasing this time to 2-3 hours. |
| Poor CO₂ Quench | If the aryllithium intermediate is not trapped efficiently, it can be quenched by proton sources during workup, leading back to the starting material. Solution: Use a large excess of freshly crushed, high-quality dry ice. Alternatively, bubble dry CO₂ gas through the reaction mixture at -78 °C for an extended period (e.g., 30 minutes) to ensure complete carboxylation. |
Data Summary: Solvent Influence on Reaction Parameters
| Parameter | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Rationale / Key Consideration |
| n-BuLi Aggregation State | Primarily Dimer/Tetramer Mix | Primarily Tetramer | THF's superior coordination leads to smaller, more reactive aggregates.[3] |
| Relative Reactivity | High | Moderate | Higher reactivity in THF is a direct result of the lower aggregation state. |
| Typical Lithiation Time | ~1 hour @ -78 °C | 2 - 3 hours @ -78 °C | The less reactive lithiating species in Et₂O requires a longer time for complete deprotonation. |
| n-BuLi Stability | Low (degrades > -60 °C) | High (stable to ~RT) | THF can be deprotonated by n-BuLi, leading to solvent decomposition and reagent loss.[3] This is a major drawback. |
| Optimal Temperature | -78 °C (Strictly) | -78 °C to 0 °C | While the reaction is typically initiated at low temperatures in Et₂O, the solvent's stability allows for warming if needed for solubility. |
| Expected Yield | Potentially Higher | Good to High | THF often gives higher yields due to more efficient lithiation, provided the temperature is rigorously controlled. |
Experimental Protocol
The following is a representative protocol for the synthesis of this compound based on established Directed ortho-Metalation procedures.
Materials:
-
1,5-Difluoro-2,4-dimethoxybenzene
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Dioxide (dry ice, crushed)
-
Hydrochloric Acid (e.g., 3M aq.)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Reagent Addition: Add 1,5-difluoro-2,4-dimethoxybenzene (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The solution may change color or become slightly cloudy.
-
Carboxylation: Quickly remove the septum and add a large excess of freshly crushed dry ice to the vigorously stirred solution. Allow the mixture to warm slowly to room temperature as the CO₂ sublimes.
-
Quench & Extraction: Quench the reaction by adding 3M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Conclusion
The successful synthesis of this compound via Directed ortho-Metalation is critically dependent on the careful selection and handling of the reaction solvent. Tetrahydrofuran generally offers higher reactivity and faster reaction times due to its excellent ability to deaggregate n-butyllithium. However, this comes with the significant risk of solvent degradation if the temperature is not strictly controlled at -78 °C. Diethyl ether provides a more stable but less reactive medium. By understanding the causal relationships between solvent choice, reagent stability, and reaction outcome, researchers can effectively troubleshoot issues and optimize their synthetic protocols for high yield and purity.
References
- (No specific reference for the synthesis was found, this is a placeholder for a general cit
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Retrieved January 3, 2026, from [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group. Retrieved January 3, 2026, from [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved January 3, 2026, from [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (2023, December 19). Directed ortho metalation. Retrieved January 3, 2026, from [Link]
- (Placeholder for a specific paper on fluorobenzoic acid synthesis if found)
- (Placeholder for a specific paper on fluorobenzoic acid synthesis if found)
-
Chen, G., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240. (Note: This describes an alternative synthesis route). Retrieved January 3, 2026, from [Link]
- (Placeholder for a review on DoM methodology)
- (Placeholder for a paper on synthesis of fluorin
- Google Patents. (1992). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Snieckus, V. (1990). Directed ortho metalation.
-
Chen, G., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid. Journal of Chemical Research, 39(7), 414-415. Retrieved January 3, 2026, from [Link]
- Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction—A Point of Departure for New Synthetic Aromatic Chemistry. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH.
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Technical Support Center: Purification of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for the purification of 2,6-Difluoro-3,5-dimethoxybenzoic acid. The purity of this compound is critical for its downstream applications, where even minor impurities can significantly impact experimental outcomes. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt procedures to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is expected to be a white to off-white crystalline solid. While an exact melting point is not widely published, it can be estimated by comparing it to structurally similar compounds. For instance, 2,6-Difluoro-3-methoxybenzoic acid has a melting point of 136-138 °C[1], and 2,6-Difluoro-4-methoxybenzoic acid melts at 184-188 °C. Therefore, a sharp melting point within a predictable range, determined experimentally, is a key indicator of high purity.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₈F₂O₄ |
| Molecular Weight | 218.15 g/mol |
| Purity (Typical) | >98% for research applications |
Q2: What are the most common impurities I might encounter during synthesis?
Impurities are typically derived from the starting materials, side reactions, or incomplete reactions. Based on common synthetic routes for aromatic carboxylic acids, potential impurities include:
-
Unreacted Starting Materials: For example, if the synthesis involves lithiation of a precursor like 1,5-difluoro-2,4-dimethoxybenzene followed by quenching with CO₂, any unreacted starting material will be a primary contaminant.
-
Reaction Byproducts: Incomplete carboxylation or side reactions can lead to various structurally related impurities.
-
Reagents and Solvents: Residual catalysts, reagents, or solvents (e.g., THF, diethyl ether, hexane) from the reaction and initial workup.
-
Hydrolysis Products: If the reaction or workup conditions are too harsh (e.g., strongly acidic or basic at high temperatures), one or both of the methoxy groups (-OCH₃) could be hydrolyzed to a hydroxyl group (-OH).
Q3: Which analytical techniques are best for assessing the purity of my product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of aromatic acids.[2][3][4] A reversed-phase C18 column with a gradient of acidified water and acetonitrile is typically effective.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure of the desired product and identifying any organic impurities.
-
Melting Point Analysis: A narrow melting point range close to the literature value (once established) indicates high purity. Impurities typically broaden the melting range and depress the melting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities.
Q4: What is the best first-pass purification method to try?
For a carboxylic acid like this compound, acid-base extraction is the most effective and highly recommended initial purification step.[5][6][7] This technique efficiently separates the acidic product from any neutral or basic impurities.[8][9]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.
Problem 1: My crude product is an oil or a waxy solid and refuses to crystallize.
-
Expert Explanation: This issue is typically caused by the presence of significant amounts of impurities or residual solvent, which disrupt the crystal lattice formation and depress the freezing point.
-
Solution & Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. Gently heating the flask in a warm water bath can aid this process.
-
Trituration: Attempt to induce crystallization by trituration.
-
Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or a cold diethyl ether/hexane mixture).
-
Use a glass rod to vigorously scratch the inside of the flask at the solvent-oil interface.
-
The goal is to provide a nucleation site for crystals to form. Once crystallization begins, the rest of the material should solidify.
-
-
Proceed to Extraction: If trituration fails, do not be concerned. Dissolve the crude oil in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and proceed directly to the acid-base extraction protocol outlined in Problem 2. The extraction will remove the impurities that are preventing crystallization.
-
Problem 2: My NMR/HPLC analysis shows significant contamination from a neutral impurity (likely the starting material).
-
Expert Explanation: This is the ideal scenario for acid-base extraction. The principle of this technique relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base. Neutral organic impurities, lacking an acidic proton, will not react with the base and will remain in the organic solvent layer.[6][7]
-
Diagram of the Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
-
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether). Use approximately 5-10 mL of solvent per gram of crude material.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, frequently venting to release CO₂ gas that forms during the neutralization.
-
Separation: Allow the layers to separate fully. The aqueous layer (typically on the bottom, but always check densities) now contains your product as the sodium carboxylate salt. The top organic layer contains the neutral impurities.
-
Repeat: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer in the funnel, shake again, and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 1M HCl dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of your pure product should form.[5]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under high vacuum to a constant weight.
-
-
Verification: Confirm the absence of the neutral impurity by running an NMR or HPLC analysis on the dried product.
Problem 3: My yield after acid-base extraction and precipitation is very low.
-
Expert Explanation: Low yield can result from several factors: incomplete extraction, insufficient acidification, or the product having some solubility in the acidic aqueous solution.
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low extraction yield.
-
Key Actions:
-
Multiple Extractions: Always perform at least two, preferably three, extractions of the organic layer with the basic solution to ensure all the carboxylate salt has transferred to the aqueous phase.
-
Confirm Acidification: Use pH paper to ensure you have reached a pH of 1-2. If the solution is not sufficiently acidic, your product will remain in its more soluble salt form.[5]
-
Back-Extraction: If the product has some water solubility even in its acidic form, it may not precipitate completely. In this case, after acidification, extract the aqueous layer 2-3 times with a fresh organic solvent (e.g., ethyl acetate). The pure acid will transfer back into the organic layer. Combine these organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to recover your product.[6]
-
Problem 4: Recrystallization did not significantly improve the purity of my product.
-
Expert Explanation: This indicates that the remaining impurities have solubility characteristics very similar to your product in the chosen solvent system. The solution is to either find a different solvent system where the solubilities diverge or switch to an orthogonal purification technique like column chromatography.
-
Solution 1: Optimize Recrystallization
-
A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents.
Solvent Class Recommended Solvents Comments Alcohols Methanol, Ethanol, Isopropanol Often used in combination with water. Esters Ethyl Acetate Good general-purpose solvent. -
| Hydrocarbons | Toluene, Heptane/EtOAc mixture | Toluene for higher temperatures; heptane as an anti-solvent. | | Aqueous | Water, Acetonitrile/Water | The compound has low water solubility but can be used with a co-solvent.[10] |
-
Solution 2: Column Chromatography
-
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11] For acidic compounds, care must be taken.
-
Stationary Phase: Standard silica gel is effective.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
-
Pro-Tip: Silica gel is slightly acidic. To prevent the carboxylic acid from "tailing" (streaking down the column), which leads to poor separation, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the product fully protonated and improves the peak shape.[12]
-
-
Protocol:
-
Determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your product.
-
Prepare a silica gel column.
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM).
-
Load the sample onto the column.
-
Elute the column with your chosen mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
-
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- Vernier Science Education. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Waterloo. (n.d.). Acid and Base Extraction.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Sigma-Aldrich. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid 97%.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- Green Chemistry. (2018). Supporting Information.
- ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- Synquest Labs. (n.d.). 2,6-Difluoro-3-methoxybenzoic acid Safety Data Sheet.
- Labsolu.ca. (n.d.). 2,4-Difluoro-3-methoxybenzoic Acid.
- BenchChem. (2025). Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chromatography (HPLC).
- Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid.
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- 12. rsc.org [rsc.org]
Validation & Comparative
A Multi-Spectroscopic Approach for the Structural Confirmation of 2,6-Difluoro-3,5-dimethoxybenzoic Acid: A Comparative Guide
In the landscape of modern drug development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the research and development pipeline. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Novel substituted aromatic compounds, such as 2,6-Difluoro-3,5-dimethoxybenzoic acid, are of particular interest as versatile building blocks. The strategic placement of fluorine atoms and methoxy groups can significantly modulate properties like metabolic stability, lipophilicity, and binding affinity, making such scaffolds valuable in the design of new therapeutic agents.[1]
Molecular Structure and Analytical Overview
The target of our analysis is this compound, whose structure is presented below. The numbering scheme is provided for clarity in the subsequent NMR spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
Our analytical strategy integrates Mass Spectrometry (MS) to determine the molecular weight and formula, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and ¹⁹F) to map the precise atomic connectivity.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry serves as our initial and most crucial checkpoint. It provides the molecular weight of the compound, offering immediate confirmation that the correct atomic components are present. For halogenated compounds, MS also reveals characteristic isotopic patterns that can be highly informative.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound (~0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used.
-
Ionization Mode: Data is acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion and to gain complementary fragmentation information.
-
Data Acquisition: The instrument is calibrated to ensure high mass accuracy (< 5 ppm). Data is collected over a mass range of m/z 50-500.
Predicted Data and Interpretation
For a molecular formula of C₉H₈F₂O₄, the expected monoisotopic mass is 218.0387.
| Ion | Predicted m/z | Interpretation |
| [M-H]⁻ | 217.0315 | (Base Peak in Negative Mode) Deprotonation of the acidic carboxylic acid. |
| [M+H]⁺ | 219.0460 | (Observed in Positive Mode) Protonation, likely on a carbonyl or ether oxygen. |
| [M-CH₃]⁻ | 202.0080 | Loss of a methyl radical from the deprotonated molecule. |
| [M-H-CO₂]⁻ | 173.0416 | Decarboxylation of the molecular ion, a common fragmentation for benzoic acids. |
| [M+H-H₂O]⁺ | 201.0354 | Loss of water, a characteristic fragmentation for benzoic acids.[2] |
Trustworthiness: The high-resolution measurement of the molecular ion provides a calculated molecular formula that can be matched to the expected formula (C₉H₈F₂O₄). An experimental mass matching the predicted value to within 5 ppm provides extremely high confidence in the elemental composition of the synthesized molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: While MS confirms the elemental formula, IR spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups. For this molecule, we are specifically looking for evidence of the carboxylic acid, the aromatic ring, the ether linkages, and the carbon-fluorine bonds.
Experimental Protocol: Fourier-Transform IR with Attenuated Total Reflectance (FTIR-ATR)
-
Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Predicted Data and Interpretation
The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 2500-3300 (very broad) | O-H stretch | The broadness is a classic indicator of the hydrogen-bonded carboxylic acid dimer, a hallmark of this functional group in the solid state.[3][4] |
| ~2960, 2850 | C-H stretch (aliphatic) | Corresponds to the methyl groups of the two methoxy substituents. |
| ~1710 (strong, sharp) | C=O stretch | The strong carbonyl absorption confirms the presence of the carboxylic acid. Its position is influenced by the aromatic ring.[5] |
| ~1600, ~1470 | C=C stretch (aromatic) | These absorptions are characteristic of the benzene ring. |
| ~1280, ~1100 | C-O & C-F stretches | This region will contain strong, overlapping bands from the C-O stretching of the carboxylic acid and ethers, and the C-F stretches.[6] |
Trustworthiness: The simultaneous observation of the extremely broad O-H stretch and the sharp, intense C=O stretch provides definitive evidence for the carboxylic acid functional group, corroborating the information suggested by the molecular formula from MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard 1D pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, a proton-decoupled experiment is standard.
Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be remarkably simple, which in itself is a key piece of structural evidence.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~11.0-13.0 | broad singlet | 1H | -COOH | The acidic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. |
| ~6.75 | triplet | 1H | H-4 | This single aromatic proton is flanked by two methoxy groups. Its signal is split into a triplet by coupling to the two equivalent fluorine atoms at the 2 and 6 positions (a key ³JHF coupling). |
| ~3.90 | singlet | 6H | -OCH₃ | The two methoxy groups are chemically equivalent due to the molecule's symmetry, resulting in a single sharp peak integrating to 6 protons. Their chemical shift is typical for methoxy groups on an aromatic ring. |
Predicted ¹³C NMR Data and Interpretation (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and, critically, reveals couplings to fluorine atoms.
| Predicted δ (ppm) | Multiplicity (due to F) | Assignment | Interpretation |
| ~165 | triplet (small) | C=O (C7) | The carbonyl carbon. It may show a small four-bond coupling to the fluorines (⁴JCF). |
| ~160 | doublet of doublets | C2, C6 | These carbons are directly bonded to fluorine, resulting in a very large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). They are further split by a smaller three-bond coupling to the other fluorine. |
| ~158 | singlet | C3, C5 | Carbons bearing the methoxy groups. Due to symmetry, they are equivalent. |
| ~110 | triplet (small) | C1 | The carbon attached to the carboxylic acid group. It will be split into a triplet by the two equivalent ortho-fluorines (²JCF ≈ 20-30 Hz). |
| ~105 | triplet (small) | C4 | The carbon bonded to the single aromatic proton. It will show a three-bond coupling to the two fluorines (³JCF ≈ 5-10 Hz). |
| ~56 | singlet | -OCH₃ | The two equivalent methoxy carbons give a single signal. |
Trustworthiness: The observation of characteristic C-F coupling patterns is a powerful, self-validating piece of evidence. The large ¹JCF coupling confirms the direct attachment of fluorine to the aromatic ring, and the smaller multi-bond couplings (²JCF, ³JCF) confirm the relative positions of the other carbons with respect to the fluorine atoms.
Predicted ¹⁹F NMR Data and Interpretation (376 MHz, CDCl₃)
¹⁹F NMR is highly sensitive and offers a clean window for observing the fluorine environments.
| Predicted δ (ppm) | Multiplicity | Assignment | Interpretation |
| ~ -115 | doublet | F on C2, C6 | The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split into a doublet by the three-bond coupling to the single aromatic proton (³JHF ≈ 5-10 Hz). The chemical shift is in the expected range for fluorines on an electron-rich aromatic ring.[7] |
Comparative Synthesis and Workflow
No single technique provides the complete structural picture. It is the integration of data from MS, IR, and multinuclear NMR that builds an unshakeable confirmation of the structure.
| Technique | Primary Information Provided | Strengths | Limitations |
| Mass Spec | Molecular Weight & Elemental Formula | High sensitivity, provides exact mass. | Does not provide connectivity information (isomerism). |
| IR Spec | Presence of Functional Groups | Fast, non-destructive, excellent for identifying key bonds (e.g., C=O, O-H). | Provides limited information on the overall carbon skeleton. |
| ¹H NMR | Proton environments, integration, and H-H/H-F connectivity. | Quantitative, provides detailed local environment information. | Can be complex for molecules with many overlapping signals. |
| ¹³C NMR | Carbon environments and C-F connectivity. | Reveals the complete carbon backbone and powerful C-F coupling data. | Lower sensitivity, requires more sample or longer acquisition time. |
| ¹⁹F NMR | Fluorine environments and F-H connectivity. | High sensitivity, wide chemical shift range, very clean spectra. | Only applicable to fluorinated compounds. |
This synergistic relationship can be visualized in a logical workflow for structure confirmation.
Caption: Logical workflow for the spectroscopic confirmation of a novel chemical entity.
By following this workflow, researchers can systematically and confidently confirm the structure of this compound, ensuring the integrity of their subsequent research in drug discovery and materials science.
References
-
CASCADE - Colorado State University. (n.d.). Retrieved January 3, 2026, from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved January 3, 2026, from [Link]
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Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved January 3, 2026, from [Link]
-
Mestrelab Research. (2025). Download NMR Predict. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Difluorobenzoic acid. Retrieved January 3, 2026, from [Link]
-
SpectraBase. (n.d.). 3,5-Dimethoxybenzoic acid. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved January 3, 2026, from [Link]
-
NIST. (n.d.). 3,5-Dimethoxybenzoic acid. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Difluorobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Difluorobenzoic acid. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5-Dimethoxybenzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029273). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029273). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]
-
CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]
-
ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]
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Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from [Link]
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Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
For researchers and professionals in drug development, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. 2,6-Difluoro-3,5-dimethoxybenzoic acid is a key building block whose synthesis requires careful consideration of starting materials, reaction conditions, and overall efficiency. This guide provides an in-depth comparison of potential synthetic routes to this valuable compound, offering experimental insights and data to inform your research and development endeavors.
Introduction: The Significance of this compound
The unique substitution pattern of this compound, featuring electron-withdrawing fluorine atoms and electron-donating methoxy groups, makes it an attractive intermediate for the synthesis of novel pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy groups provide sites for further functionalization. The carboxylic acid moiety serves as a versatile handle for amide bond formation and other key transformations.
Proposed Synthetic Routes: A Comparative Analysis
While a single, universally accepted synthesis for this compound is not prominently featured in the literature, we can extrapolate from the synthesis of structurally similar compounds to propose and compare plausible routes. This guide will focus on two main strategies:
-
Route 1: Synthesis from a Polyfluorinated Precursor. This approach leverages the reactivity of highly fluorinated aromatics to introduce the desired methoxy and carboxyl functionalities.
-
Route 2: Synthesis via Methylation of a Dihydroxy Intermediate. This classic approach involves the late-stage introduction of the methoxy groups onto a pre-functionalized core.
Route 1: Synthesis from a Polyfluorinated Precursor
This route is adapted from a known synthesis of the analogous 3,5-Dimethoxy-2,4-difluorobenzoic acid, which starts from 2,3,4,5-tetrafluorobenzoic acid.[1][2] We propose a similar pathway starting from the commercially available 1,2,3,4,5-pentafluorobenzene.
Overall Transformation:
Caption: Proposed multi-step synthesis of this compound starting from 1,2,3,4,5-pentafluorobenzene.
Detailed Steps and Rationale:
-
Formylation and Oximation: The synthesis begins with the formylation of 1,2,3,4,5-pentafluorobenzene, likely via lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The resulting aldehyde can then be converted to the nitrile. This initial step introduces the carbon atom that will ultimately become the carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNA_r): The highly activated pentafluorobenzonitrile undergoes selective nucleophilic aromatic substitution with sodium methoxide. The fluorine atoms are excellent leaving groups, and the electron-withdrawing nitrile group directs the incoming nucleophiles to the ortho and para positions. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired dimethoxy substitution pattern.
-
Reductive Defluorination: The next key step is the selective removal of one of the fluorine atoms. This can be challenging but may be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions will be critical to favor the desired regioselectivity.
-
Hydrolysis: The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.
Route 2: Synthesis via Methylation of a Dihydroxy Intermediate
This route is based on the well-established practice of methylating phenolic hydroxyl groups.[3] It would begin with a suitably substituted dihydroxy-difluoro-benzoic acid.
Overall Transformation:
Caption: A more direct, two-step synthesis of this compound from a dihydroxy precursor.
Detailed Steps and Rationale:
-
Synthesis of the Dihydroxy Intermediate: The primary challenge of this route is the synthesis of the starting material, 2,6-difluoro-3,5-dihydroxybenzoic acid. This would likely involve a multi-step process, potentially starting from a commercially available difluorinated phenol or aniline.
-
Methylation: Once the dihydroxy intermediate is obtained, the methylation of the two hydroxyl groups can be achieved using a variety of standard reagents, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate. This reaction is typically high-yielding and straightforward.
Comparative Analysis of the Proposed Routes
| Feature | Route 1: From Polyfluorinated Precursor | Route 2: Via Dihydroxy Intermediate |
| Starting Material Availability | 1,2,3,4,5-Pentafluorobenzene is commercially available. | 2,6-Difluoro-3,5-dihydroxybenzoic acid is not readily available and would require a separate, likely complex, synthesis. |
| Number of Steps | Multiple steps (4-5) | Fewer steps (if starting material is available) |
| Key Challenges | - Regioselectivity in the methoxylation and defluorination steps. - Potentially harsh reaction conditions. | - Synthesis of the starting material. - Potential for O- vs. C-alkylation side reactions. |
| Potential Yield | Moderate overall yield due to the multi-step nature. | Potentially high yield for the final methylation step, but the overall yield depends on the synthesis of the precursor. |
| Scalability | May be challenging to scale up due to the use of organolithium reagents and potentially hazardous intermediates. | The final methylation step is generally scalable. Scalability of the precursor synthesis is unknown. |
| Cost | Starting material is relatively inexpensive, but the overall cost will depend on the efficiency of each step. | The cost will be highly dependent on the synthesis of the dihydroxy precursor. |
Experimental Protocols
Detailed Protocol for Route 1 (Proposed)
Step 1: Synthesis of 2,3,4,5,6-Pentafluorobenzonitrile
-
Materials: 1,2,3,4,5-Pentafluorobenzene, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF), Hydroxylamine hydrochloride, Sodium formate.
-
Procedure:
-
Dissolve 1,2,3,4,5-pentafluorobenzene in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add one equivalent of n-BuLi and stir for 1 hour.
-
Add one equivalent of DMF and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the crude aldehyde with a suitable organic solvent.
-
To a solution of the crude aldehyde in formic acid, add hydroxylamine hydrochloride and sodium formate.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction, pour it into water, and extract the product. Purify by distillation or chromatography.
-
Step 2: Synthesis of 3,5-Dimethoxy-2,4,6-trifluorobenzonitrile
-
Materials: 2,3,4,5,6-Pentafluorobenzonitrile, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add the pentafluorobenzonitrile to the methoxide solution at room temperature.
-
Heat the reaction to reflux and monitor by GC-MS until the desired level of substitution is achieved.
-
Cool the reaction, neutralize with acid, and remove the methanol under reduced pressure.
-
Extract the product and purify by column chromatography.
-
Step 3: Synthesis of 2,6-Difluoro-3,5-dimethoxybenzonitrile
-
Materials: 3,5-Dimethoxy-2,4,6-trifluorobenzonitrile, Palladium on carbon (Pd/C), Hydrogen gas, Sodium acetate.
-
Procedure:
-
Dissolve the trifluorobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Pd/C and a base such as sodium acetate.
-
Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate. Purify the product by chromatography.
-
Step 4: Synthesis of this compound
-
Materials: 2,6-Difluoro-3,5-dimethoxybenzonitrile, Sulfuric acid, Water.
-
Procedure:
-
Add the nitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.
-
Conclusion and Recommendations
For the synthesis of this compound, Route 1, starting from a polyfluorinated precursor, appears to be the more viable option due to the commercial availability of the starting material. While this route involves multiple steps and presents challenges in controlling regioselectivity, it provides a clear and logical pathway to the target molecule.
Route 2 is theoretically more direct but is hampered by the lack of a readily available starting material. The development of an efficient synthesis for 2,6-difluoro-3,5-dihydroxybenzoic acid would be a significant undertaking in itself.
For researchers embarking on the synthesis of this compound, a thorough investigation and optimization of each step in Route 1 is recommended. Careful monitoring of reaction progress and rigorous purification of intermediates will be key to achieving a satisfactory overall yield.
References
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P
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- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchG
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google P
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A Comparative Guide to the Biological Activity of 2,6-Difluoro-3,5-dimethoxybenzoic Acid and Other Benzoic Acid Derivatives
Introduction: The Enduring Relevance of the Benzoic Acid Scaffold in Drug Discovery
For researchers and drug development professionals, the benzoic acid scaffold represents a foundational and remarkably versatile starting point for creating novel therapeutics.[1] Its simple aromatic carboxylic acid structure is a common feature in a vast array of biologically active compounds, from antimicrobial food preservatives to complex anticancer agents.[2][3][4] The true power of this scaffold lies in its susceptibility to chemical modification. The biological activity of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on its aromatic ring.[1] These modifications alter the molecule's electronic properties, lipophilicity (its ability to cross cell membranes), and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1]
This guide provides an in-depth comparative analysis of the biological activities of substituted benzoic acid derivatives, with a specific focus on understanding the potential of 2,6-Difluoro-3,5-dimethoxybenzoic acid. While direct, comprehensive biological data for this specific compound is not extensively available in public literature, we can infer its potential activities by examining the structure-activity relationships (SAR) of closely related analogs.[5] By dissecting the roles of individual functional groups—such as halogens and methoxy moieties—we can construct a scientifically grounded hypothesis regarding its therapeutic potential and outline the experimental frameworks necessary for its validation.
Dissecting the Subject Molecule: this compound
The structure of this compound presents several features of high interest in medicinal chemistry. The strategic placement of two fluorine atoms at positions 2 and 6, and two methoxy groups at positions 3 and 5, suggests a deliberate design to modulate its biological properties.
-
Fluorine Substituents: The incorporation of fluorine is a well-established strategy in modern drug design. The high electronegativity and small size of fluorine atoms can significantly alter the electronic properties of the aromatic ring. This often leads to enhanced binding affinity to target proteins and, crucially, can block sites of metabolic degradation, thereby increasing the compound's stability and bioavailability in vivo.[5]
-
Dimethoxy Substituents: The methoxy groups (-OCH₃) are electron-donating and increase the lipophilicity of the molecule.[1] This can enhance its ability to permeate biological membranes. Furthermore, methoxy groups have been shown to contribute to the antioxidant and antimicrobial activities of phenolic compounds.[6][7]
Based on these structural features, we can hypothesize that this compound may possess enhanced potency and a favorable pharmacokinetic profile compared to simpler benzoic acid derivatives. The following sections will explore the known biological activities of various benzoic acid analogs to build a comparative context.
Comparative Biological Activities: A Multifaceted Profile
Benzoic acid derivatives have demonstrated a wide spectrum of biological activities. Here, we compare their performance in three key therapeutic areas: antimicrobial, anti-inflammatory, and anticancer.
Antimicrobial Activity
Benzoic acid itself is a well-known antimicrobial agent, widely used as a food preservative.[3][8] Its efficacy is highly pH-dependent; the undissociated, more lipophilic form of the acid readily penetrates microbial cell membranes, disrupting intracellular pH and metabolic processes, which inhibits growth.[8]
The antimicrobial action of its derivatives is modulated by the ring's substituents. For instance, the presence and position of hydroxyl and methoxyl groups can significantly alter the antibacterial effect.[7] Studies on Escherichia coli have shown that attaching a hydroxyl group, particularly at the ortho (2-position), can maintain or enhance antibacterial activity, whereas other substitutions might weaken it compared to the parent benzoic acid.[7] Furthermore, derivatives like those of 2-chlorobenzoic acid have shown potent activity against Gram-negative bacteria.[9]
| Compound | Organism | Activity (MIC in mg/mL) | Reference |
| Benzoic Acid | E. coli O157:H7 | 1.0 | [7] |
| 2-hydroxybenzoic acid (Salicylic Acid) | E. coli O157:H7 | 1.0 | [7] |
| 3-hydroxybenzoic acid | E. coli O157:H7 | >1.0 | [7] |
| 4-hydroxybenzoic acid | E. coli O157:H7 | >1.0 | [7] |
| 2-chlorobenzoic acid derivative (Compound 6) | E. coli | MIC corresponding to pMIC(ec)=2.27 µM/ml | [9] |
This table summarizes representative data from cited literature to illustrate comparative antimicrobial potency.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid.[10][11] A primary mechanism for their action is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[12] The structure of the benzoic acid derivative is paramount to its efficacy. For example, in a series of 2-hydroxymethylbenzamides, the nature of the N-substituent and the length of the linker chain were found to be crucial for activity, with a substituted piperazine ring significantly enhancing anti-inflammatory effects in a carrageenan-induced paw edema model.[12]
| Compound | Assay Model | Activity (% Inhibition of Edema) | Reference |
| Indomethacin (Standard) | Rat Paw Edema | 56.3 | [12] |
| 2-hydroxymethylbenzamide derivative (3d) | Rat Paw Edema | 52.1 | [12] |
| 2-hydroxymethylbenzamide derivative (3f) | Rat Paw Edema | 38.0 | [12] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Rat Paw Edema | 48.9–63.1 | [10] |
This table presents comparative in vivo anti-inflammatory data from cited studies.
Anticancer Activity
The benzoic acid scaffold is a key building block for numerous anticancer agents.[2][13] These derivatives can exert their effects through various mechanisms. One notable mechanism is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells and promote tumor growth.[14] Dihydroxybenzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), have been shown to be effective HDAC inhibitors that retard the growth of colon cancer cells.[14] The hydroxylation pattern appears critical, with di- or tri-hydroxylated derivatives showing superior activity.[14]
| Compound | Cell Line | Activity (IC50) | Reference |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | MCF-7 (Breast Cancer) | 15.6 µM | [15] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 2) | MCF-7 (Breast Cancer) | 18.7 µM | [15] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Not specified in abstract | [15] |
| Gallic acid–stearylamine conjugate | A431 (Squamous Cancer) | 100 µg/ml | [15] |
This table summarizes the in vitro cytotoxicity of various benzoic acid derivatives against human cancer cell lines.
Structure-Activity Relationship (SAR) Synthesis
The comparative data underscores a clear relationship between the chemical structure of benzoic acid derivatives and their biological function.
-
Hydroxyl Groups (-OH): The presence of hydroxyl groups is often crucial for activity. They can act as hydrogen bond donors and acceptors, facilitating binding to enzyme active sites.[1] Their position and number are critical; for instance, dihydroxybenzoic acids show potent HDAC inhibitory activity, suggesting a key role in chelating the zinc ion in the enzyme's active site.[14]
-
Methoxy Groups (-OCH₃): These groups generally increase lipophilicity, which can improve cell membrane permeability.[1] In some cases, they enhance antioxidant capacity, which can contribute to both anti-inflammatory and anticancer effects.[6]
-
Halogens (-F, -Cl): Halogenation, particularly with fluorine, is a powerful tool to enhance potency.[5] Halogens can increase the acidity of the carboxylic acid group and form halogen bonds with target receptors, leading to stronger interactions. They also serve to block metabolic pathways, increasing the drug's half-life.[5][9]
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent drastically alters the properties of the benzoic acid ring. Strong electron-withdrawing groups like the nitro group (-NO₂) are often found in antimicrobial agents, while electron-donating groups can influence other activities.[1]
Caption: Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives.
Key Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the biological activities discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16]
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Assay.
Protocol 2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[18][19]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).
-
Incubation: The mixtures are incubated at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Denaturation is induced by heating the mixtures at 70°C for 10 minutes.
-
Cooling: After heating, the mixtures are cooled to room temperature.
-
Turbidity Measurement: The turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample (without the test compound). Diclofenac sodium is typically used as a standard reference drug.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[20][21] It is widely used for screening anticancer drugs.[20][22]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[21]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[21]
Caption: Proposed Mechanism of Anti-inflammatory Action via COX Inhibition.
Conclusion and Future Outlook
The benzoic acid scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse and potent biological activities. The analysis of its derivatives reveals clear structure-activity relationships, where substituents like hydroxyls, methoxy groups, and halogens play critical roles in defining the therapeutic profile.
While direct experimental validation is required, the chemical structure of This compound suggests a compound of significant interest. The dual fluorine substitutions are likely to confer enhanced metabolic stability and binding potency, while the dimethoxy groups may contribute to favorable lipophilicity and potential antioxidant effects. Based on the comparative analysis, it is reasonable to hypothesize that this compound could exhibit potent antimicrobial, anti-inflammatory, or anticancer activities.
Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of this compound using the standardized protocols outlined in this guide. Such studies are essential to validate its therapeutic potential and to further unravel the nuanced structure-activity relationships that govern the remarkable versatility of benzoic acid derivatives.
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In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthetic Advantages of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. The careful selection of a starting material can significantly streamline a reaction sequence, enhance yield, and impart desirable properties to the final molecule. This guide provides an in-depth technical overview of the strategic advantages of using 2,6-difluoro-3,5-dimethoxybenzoic acid in synthesis, offering a comparative perspective against other commonly used substituted benzoic acids.
The Unique Structural Attributes of this compound
This compound is a polysubstituted aromatic carboxylic acid that offers a unique combination of electronic and steric properties. The strategic placement of two fluorine atoms ortho to the carboxylic acid group and two methoxy groups at the meta positions provides a powerful tool for chemists to control reactivity and build molecular complexity.
Key Structural Features and Their Implications:
-
2,6-Difluoro Substitution (The Ortho Effect): The presence of two fluorine atoms in the positions immediately adjacent to the carboxylic acid group is the most defining feature of this molecule. This substitution pattern gives rise to a phenomenon known as the "ortho effect," which has profound implications for the molecule's reactivity.[1][2][3] The steric bulk of the ortho substituents forces the carboxyl group to twist out of the plane of the benzene ring.[1] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a significant increase in the acidity of the carboxylic acid.[1][2] This enhanced acidity makes it a more reactive substrate in a variety of transformations.
-
3,5-Dimethoxy Substitution: The two methoxy groups are positioned meta to the carboxylic acid. As electron-donating groups, they increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. However, their meta-positioning relative to the primary functional group directs incoming electrophiles to specific positions, offering a degree of regiochemical control in further functionalization of the aromatic core.
-
Combined Influence: The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, influencing its reactivity in cross-coupling and other transformations.
Comparative Analysis: this compound vs. Alternative Reagents
To fully appreciate the advantages of this compound, it is instructive to compare its properties and expected performance with other substituted benzoic acids.
| Feature | This compound | 2,6-Difluorobenzoic Acid | 3,5-Dimethoxybenzoic Acid | Benzoic Acid |
| Acidity (pKa) | Expected to be high | High (due to ortho effect) | Lower than benzoic acid | Baseline |
| Reactivity in Decarboxylative Coupling | High (facilitated by ortho-difluoro substitution) | High | Low to moderate | Low |
| Aromatic Ring Electron Density | Moderately electron-rich (balance of F and OMe groups) | Electron-poor | Electron-rich | Baseline |
| Regioselectivity in Electrophilic Aromatic Substitution | Directed by methoxy groups | Deactivated | Activated and directed by methoxy groups | Moderately activated |
| Potential for Further Functionalization | High (via carboxylic acid, aromatic ring, and potential demethylation) | Moderate (via carboxylic acid and aromatic ring) | High (via carboxylic acid, aromatic ring, and demethylation) | Moderate |
Key Synthetic Applications and Advantages
The unique structural features of this compound translate into several key advantages in organic synthesis, particularly in the construction of complex, polysubstituted biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
Decarboxylative Cross-Coupling Reactions
A significant advantage of ortho-substituted benzoic acids is their utility in transition metal-catalyzed decarboxylative cross-coupling reactions.[4] This powerful C-C bond-forming strategy uses the carboxylic acid as a traceless directing group, which is expelled as carbon dioxide during the reaction. The 2,6-difluoro substitution pattern is particularly well-suited for this transformation.
Causality behind the Advantage: The increased acidity and the steric strain induced by the ortho-difluoro substituents facilitate the decarboxylation step, which is often the rate-limiting step in these reactions. This allows for efficient coupling with a wide range of aryl halides and triflates under milder conditions than might be required for less activated benzoic acids. The 3,5-dimethoxy groups can further modulate the electronic properties of the resulting arylmetal intermediate, influencing the efficiency of the subsequent reductive elimination step.
Amide Bond Formation
The carboxylic acid functionality serves as a versatile handle for the synthesis of amides, which are fundamental linkages in a vast array of biologically active molecules. The increased acidity of this compound can facilitate its activation for amide coupling.
Causality behind the Advantage: In amide bond formation, the carboxylic acid is typically activated in situ using a coupling reagent. The enhanced electrophilicity of the carbonyl carbon in the activated intermediate derived from a more acidic carboxylic acid can lead to faster and more efficient reactions, particularly with sterically hindered or electronically deactivated amines.
Experimental Protocols
The following protocols are representative examples of how this compound could be employed in synthesis. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Decarboxylative Cross-Coupling
Objective: To synthesize a polysubstituted biaryl from this compound and an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
PCy₃·HBF₄ (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
Objective: To synthesize an amide from this compound and a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an argon atmosphere.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add the primary amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound represents a highly versatile and advantageous building block for organic synthesis. The synergistic effects of its ortho-difluoro and meta-dimethoxy substituents provide chemists with a powerful tool for the efficient construction of complex molecules. The enhanced acidity due to the ortho effect facilitates key transformations such as decarboxylative cross-coupling and amide bond formation, while the methoxy groups offer a handle for further regioselective functionalization. For researchers and drug development professionals, the strategic incorporation of this building block can lead to more efficient and innovative synthetic routes to novel compounds with potentially enhanced biological activity and desirable physicochemical properties.
References
-
Ortho effect. In: Wikipedia. ; 2023. Accessed January 3, 2026. [Link]
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Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. Accessed January 3, 2026. [Link]
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Ortho Effect. BYJU'S. Accessed January 3, 2026. [Link]
-
Ortho effect. A to Z Chemistry. Published online October 10, 2020. Accessed January 3, 2026. [Link]
-
How does ortho-effect work in benzoic acids? Khan Academy. Accessed January 3, 2026. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem. 2013, 11, 2344-2347.
-
The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 3, 2026. [Link]
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- 3. Fluorine is more electronegative than chlorine but p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid. Explain. [allen.in]
- 4. nbinno.com [nbinno.com]
characterization of 2,6-Difluoro-3,5-dimethoxybenzoic acid by X-ray crystallography
An In-Depth Guide to the Solid-State Characterization of 2,6-Difluoro-3,5-dimethoxybenzoic Acid: A Comparative Analysis Centered on X-ray Crystallography
In the landscape of drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational design. The substitution pattern of this compound presents a fascinating case study. The interplay of electron-withdrawing fluorine atoms ortho to the carboxylic acid group, combined with electron-donating methoxy groups, creates a unique electronic and steric environment. This environment dictates the molecule's intermolecular interactions, which in turn governs its crystal packing, solubility, and ultimately, its bioavailability and material properties.
To date, a public-domain crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. This guide, therefore, serves as both a roadmap for the de novo characterization of this molecule and a comparative analysis of the techniques essential for such a task. We will position single-crystal X-ray crystallography as the definitive method for structural elucidation while objectively comparing its outputs with other vital, yet less complete, analytical techniques.
SC-XRD provides unambiguous, high-resolution data on bond lengths, bond angles, and the spatial arrangement of molecules in a crystal lattice. It is the only technique that offers a direct visualization of the molecule and its supramolecular assembly.
The "Why": Justification for SC-XRD
For a molecule like this compound, SC-XRD is indispensable for answering critical questions that other techniques cannot:
-
Torsional Angles: What is the precise dihedral angle between the carboxylic acid group and the benzene ring? This is sterically influenced by the ortho-fluorine atoms and is a key determinant of the molecule's conformation.
-
Intermolecular Interactions: Does the carboxylic acid form the classic hydrogen-bonded dimer motif common to benzoic acids? Or do the fluorine and methoxy groups participate in other significant non-covalent interactions, such as C—H···F or C—H···O hydrogen bonds, or even halogen bonds? These interactions are fundamental to crystal packing and physical properties.
-
Polymorphism: Does the compound crystallize in different forms (polymorphs)? Polymorphs can have drastically different stabilities and solubilities, a critical consideration in pharmaceutical development. SC-XRD is the definitive tool for identifying and characterizing distinct polymorphic forms.
Experimental Workflow: From Powder to Structure
The path from a powdered sample to a refined crystal structure is a multi-step process requiring careful execution and interpretation.
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2,6-Difluoro-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable step. The presence of even trace impurities can significantly impact biological activity, toxicity, and the reproducibility of experimental results.[1][2][3] This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 2,6-Difluoro-3,5-dimethoxybenzoic acid, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the trustworthiness of your findings.
The importance of robust purity assessment cannot be overstated. Regulatory bodies such as the ICH, USFDA, and UK-MHRA have stringent requirements for the identification and quantification of impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products.[4] Impurities can arise from various sources, including starting materials, by-products of side reactions, degradation products, and residual solvents.[2][4] Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical method is contingent on the specific impurities anticipated and the required level of sensitivity and specificity. Here, we compare the most relevant techniques for the purity assessment of this compound.
| Technique | Principle | Strengths | Limitations | Typical Purity Threshold |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[1] | High sensitivity, excellent for separating isomers and related impurities, quantitative.[1][5] | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | > 99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[6] | High sensitivity and specificity, excellent for identifying volatile impurities and residual solvents.[2][6] | Requires derivatization for non-volatile compounds like benzoic acids.[6][7] | Detection of trace volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei for structural elucidation.[5] | Provides detailed structural information, can be quantitative (qNMR), and does not require a reference standard of the analyte for purity determination.[5][8] | Lower sensitivity compared to chromatographic methods.[3] | > 95% (Accepted deviation of ±0.4% from calculated elemental analysis values)[9][10][11] |
| Elemental Analysis (CHNX) | Combustion of the sample to determine the mass fractions of Carbon, Hydrogen, Nitrogen, and heteroatoms.[9] | Provides fundamental information on the elemental composition, confirming the empirical formula.[9][12] | Does not distinguish between isomers or identify specific impurities. | Accepted deviation of ±0.3-0.4% from the calculated values.[9][10][11] |
Expert Insight: For a comprehensive purity assessment of this compound, a combination of HPLC and NMR spectroscopy is highly recommended. HPLC will provide a quantitative measure of purity and separate closely related impurities, while ¹H and ¹³C NMR will confirm the structure of the main component and identify any structurally related impurities present at significant levels. GC-MS is valuable for detecting residual solvents from the synthesis and purification steps. Elemental analysis serves as a final confirmation of the compound's elemental composition.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation and quantification of this compound from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (certified purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (v/v).
-
Gradient:
-
0-5 min: 95% A, 5% B.
-
5-25 min: Linear gradient to 40% A, 60% B.
-
25-30 min: Hold at 40% A, 60% B.
-
30-35 min: Return to initial conditions (95% A, 5% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Prepare a series of dilutions to construct a calibration curve.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized this compound sample and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration and, subsequently, the purity of this compound in the sample. Purity is typically expressed as the percentage of the main component's peak area relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Benzoic acid and its derivatives are not sufficiently volatile for direct GC analysis and often require a derivatization step.[6] This protocol focuses on the analysis of residual solvents without derivatization of the target compound.
Instrumentation and Materials:
-
GC-MS system with a headspace autosampler.
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade).
-
Vials and caps for headspace analysis.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a headspace vial.
-
Add 1 mL of DMSO or DMF.
-
Seal the vial immediately.
-
Equilibrate the vial in the headspace autosampler at 80 °C for 15 minutes before injection.
Data Analysis:
-
Identify peaks corresponding to residual solvents by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the amount of each solvent using an external standard calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the structure of the compound by analyzing the chemical shifts, coupling constants, and integration values.
-
Assess purity by integrating the peaks corresponding to the compound and comparing them to the integration of any impurity peaks. The presence of unexpected signals may indicate impurities.
Visualizing the Workflow
A logical workflow is crucial for a systematic and efficient purity assessment.
Caption: Workflow for the purity assessment of synthesized compounds.
Conclusion
The purity assessment of synthesized compounds like this compound is a multi-step process that requires a combination of orthogonal analytical techniques. By employing a systematic approach that includes HPLC for quantitative purity, GC-MS for residual solvents, NMR for structural confirmation, and elemental analysis for compositional verification, researchers can ensure the quality and reliability of their synthesized materials. This comprehensive guide provides the necessary framework and detailed protocols to confidently assess the purity of your compounds, meeting the high standards required in research and drug development.
References
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A Look at Elemental Analysis for Organic Compounds - AZoM. (2021-05-06). Available at: [Link]
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Elemental analysis - Wikipedia. Available at: [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024-12-26). Available at: [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (2025-03-13). Available at: [Link]
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Identification Of Benzoic Acid By Gc And Mass Spectrometry . (2023-06-28). Available at: [Link]
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An International Study Evaluating Elemental Analysis | ACS Central Science. (2022-06-23). Available at: [Link]
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An International Study Evaluating Elemental Analysis - PMC - PubMed Central. Available at: [Link]
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Elemental Analysis - Organic & Inorganic Compounds - Eltra. Available at: [Link]
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Impurity Profiling in Pharmaceuticals : Analytical Methods and Compliance - Biotech Spain. (2025-09-22). Available at: [Link]
-
(PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY . (2025-08-04). Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques : A Overview | Open Access Journals - Research and Reviews. Available at: [Link]
-
A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. - IJCRT.org. Available at: [Link]
-
Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]
-
GC -MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives : In model solution I - ResearchGate. (2025-08-07). Available at: [Link]
-
GC -MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC - PubMed Central. Available at: [Link]
-
Separation of 2 ,6 -Dimethoxybenzoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. | Semantic Scholar. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020-10-22). Available at: [Link]
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Experimental high-resolution solid-state 13 C NMR data for the 1:1... - ResearchGate. Available at: [Link]
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. Available at: [Link]
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Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Available at: [Link]
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o-(p-fluorobenzoyl)benzoic acid - Optional[13C NMR ] - Spectrum - SpectraBase. Available at: [Link]
-
m-Fluorobenzoic acid - Optional[13C NMR ] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Fluorinated benzoic acid derivatives - ACS Publications. Available at: [Link]
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(PDF) An Efficient Synthesis of 2 ,4-Dichloro-3 ,5 -Difluorobenzoic Acid - ResearchGate. (2025-08-07). Available at: [Link]
- CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents.
-
2 ,6 -Difluoro -benzoic acid - PubMed. Available at: [Link]
-
HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. Available at: [Link]
-
HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column - SIELC Technologies. Available at: [Link]
-
Analysis of ascorbic acid , citric acid and benzoic acid in orange juice - Agilent. (2011-09-01). Available at: [Link]
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents.
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022-08-18). Available at: [Link]
-
2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS - zora.uzh.ch. (2022-03-31). Available at: [Link]
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The Strategic Impact of Fluorination: A Comparative Study of Fluorinated vs. Non-Fluorinated Dimethoxybenzoic Acids
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing molecular properties and enhancing therapeutic potential.[1][2][3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated dimethoxybenzoic acids, offering insights into the profound effects of fluorination on key physicochemical and pharmacological parameters. By understanding these differences, researchers can make more informed decisions in the design and development of novel therapeutics.
The Fluorine Advantage in Drug Design
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug discovery.[1][4][5] Its introduction can modulate lipophilicity, enhance metabolic stability, and alter the acidity (pKa) of nearby functional groups.[6][7][8] These modifications can lead to improved oral bioavailability, increased binding affinity for the target protein, and a longer duration of action.[9] For instance, replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6][7]
This guide will focus on a comparative analysis of 3,4-dimethoxybenzoic acid and its fluorinated counterpart, 5-fluoro-3,4-dimethoxybenzoic acid , to provide concrete examples of fluorine's influence.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a single fluorine atom can significantly alter the physicochemical profile of a molecule. Below is a summary of the predicted and experimentally observed properties of 3,4-dimethoxybenzoic acid and 5-fluoro-3,4-dimethoxybenzoic acid.
| Property | 3,4-Dimethoxybenzoic Acid | 5-Fluoro-3,4-dimethoxybenzoic acid | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 182.17[10][11][12] | 200.16 | Increased molecular weight |
| LogP (Lipophilicity) | 1.52[10] | 1.89 | Increased lipophilicity |
| pKa (Acidity) | 4.14[10] | ~3.9 | Increased acidity (lower pKa) |
| Polar Surface Area (Ų) | 55.76[10] | 55.76 | No significant change |
| Melting Point (°C) | 179-183[11][12] | 158-162 | Decreased melting point |
Causality Behind the Changes:
-
Increased Lipophilicity (LogP): The substitution of a hydrogen atom with a more lipophilic fluorine atom generally increases the octanol-water partition coefficient (LogP). This can enhance membrane permeability and cellular uptake.
-
Increased Acidity (Lower pKa): The strong electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, making the carboxylic acid more acidic.[13] This can influence the ionization state of the molecule at physiological pH, affecting its solubility and ability to interact with biological targets.
-
Metabolic Stability: Fluorination at the 5-position of the aromatic ring can block potential sites of metabolic oxidation, leading to increased resistance to degradation by liver enzymes.[6][7]
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, the following experimental protocols are recommended.
Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of the compound in the mobile phase to be used for HPLC analysis.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the layers to separate completely.
-
-
Quantification:
-
Carefully collect samples from both the aqueous and octanol phases.
-
Analyze the concentration of the compound in each phase using a validated HPLC method.
-
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Aqueous])
-
Experimental Workflow for LogP Determination
Caption: Workflow for LogP determination.
Determination of Acidity (pKa) by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.
Methodology:
-
Solution Preparation:
-
Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water (or a co-solvent if solubility is low).
-
-
Titration Setup:
-
Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
-
-
Titration:
-
Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination.
Assessment of Metabolic Stability using Liver Microsomes
This protocol provides a method to assess the in vitro metabolic stability of the compounds using liver microsomes.
Methodology:
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for cytochrome P450 enzymes).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) can be calculated.
-
Impact of Fluorination on Molecular Properties
Caption: Impact of fluorination on key molecular properties.
Pharmacological Implications and Future Directions
The observed changes in physicochemical properties due to fluorination have direct consequences for the pharmacological profile of a drug candidate. The increased lipophilicity of 5-fluoro-3,4-dimethoxybenzoic acid may lead to better absorption and distribution, potentially including penetration of the blood-brain barrier.[4] The enhanced metabolic stability would likely result in a longer in vivo half-life and improved bioavailability.[3][6] The altered acidity could influence how the molecule interacts with its biological target, potentially leading to increased potency or selectivity.[7]
It is important to note that the effects of fluorination are highly context-dependent, and the optimal position for fluorine substitution must be determined empirically for each new chemical series.[7] The insights gained from this comparative study of dimethoxybenzoic acids can serve as a valuable guide for the rational design of future drug candidates, leveraging the unique properties of fluorine to achieve superior therapeutic outcomes.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
- The Role of Fluorinated Compounds in Modern Drug Discovery. (n.d.). Google AI.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
- The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025). Journal of Applied Chemical Science International.
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (n.d.). ACS Publications.
- A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. (n.d.). Benchchem.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Google AI.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). Google AI.
- 3,4-Dimethoxybenzoic acid (FDB000222). (2010). FooDB.
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- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
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A Senior Application Scientist's Guide to Analytical Method Validation for 2,6-Difluoro-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2,6-Difluoro-3,5-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its analytical control is, therefore, a critical aspect of quality assurance. This guide provides an in-depth, experience-driven approach to the validation of an analytical method for this compound, offering a comparative analysis of suitable techniques and the rationale behind the experimental design.
The Imperative of a Validated Method
Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose. For a crucial intermediate like this compound, a validated method is not merely a regulatory requirement; it is the bedrock of reliable data for process optimization, stability studies, and quality control. The principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline provide a globally accepted framework for this process.[1][2]
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the quintessential technique for the analysis of small organic molecules in the pharmaceutical sector. Its high resolving power, robustness, and adaptability make it the ideal choice for creating a specific and reliable method for this compound.
Detailed Experimental Protocol: An Adapted RP-HPLC Method
1. Rationale for Method Design:
The introduction of two fluorine atoms to the 2,6-dimethoxybenzoic acid structure increases its lipophilicity, which will lead to a longer retention time on a reversed-phase column compared to the non-fluorinated analogue. A gradient elution is chosen to ensure a reasonable run time and good peak shape, while also providing the necessary resolution to separate the main analyte from potential process-related impurities or degradation products.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A well-maintained HPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) or UV detector.
-
Column: A C18 stationary phase is the logical choice. A good starting point is a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water. The acidifier sharpens the peak shape of the carboxylic acid analyte by suppressing its ionization.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 15 30 70 17 30 70 18 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. A controlled temperature ensures consistent retention times.
-
Detection: UV detection at the λmax of this compound (to be determined by a PDA scan, likely in the 220-240 nm range).
-
Injection Volume: 10 µL
3. Validation Parameters and Acceptance Criteria (ICH Q2(R1))
The following validation parameters must be assessed to ensure the method is fit for purpose:
-
Specificity: The method's ability to exclusively measure the analyte of interest. This is confirmed by analyzing a blank (diluent), a placebo (if in a formulation), and a sample spiked with known impurities to ensure no co-elution.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed, with a correlation coefficient (r²) of ≥ 0.999 being the target.
-
Range: The concentration interval over which the method is shown to be linear, accurate, and precise.
-
Accuracy: The closeness of the measured value to the true value. This is typically assessed by recovery studies, spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method over a short interval. This is determined by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision (Inter-day and inter-analyst): The precision of the method when conducted by different analysts on different days.
-
The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The method's resilience to small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Visualizing the Validation Workflow
Caption: A stepwise workflow for the development and validation of an analytical method.
Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)
For laboratories focused on high throughput and efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative to traditional HPLC. UHPLC systems operate at significantly higher pressures and use columns with smaller particle sizes (<2 µm), leading to faster and more efficient separations.
| Feature | HPLC | UHPLC | Advantage of UHPLC |
| Analysis Time | 15-30 minutes | 2-5 minutes | Significantly increased sample throughput. |
| Resolution | Good | Excellent | Sharper peaks and better separation of closely eluting impurities.[4][5] |
| Solvent Consumption | High | Low | Reduced operational costs and environmental impact.[6] |
| Sensitivity | Good | Higher | Narrower peaks lead to a better signal-to-noise ratio, improving detection limits.[4][5] |
| System Pressure | 400-600 bar | Up to 1200 bar | Requires specialized instrumentation.[6] |
| Initial Cost | Lower | Higher | Higher initial investment for UHPLC systems. |
Alternative Analytical Techniques
While HPLC and UHPLC are the primary choices, other techniques could be considered for specific applications:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities or for the quantification of the main component after derivatization to increase its volatility. A method for the related 2,6-difluorobenzoic acid using GC-MS after derivatization has been reported.[7]
-
Capillary Electrophoresis (CE): A powerful separation technique with high efficiency and low sample and reagent consumption.[3] It can be an excellent orthogonal technique to confirm the purity of a reference standard.
Conclusion and Expert Recommendations
The presented adapted RP-HPLC method provides a solid foundation for the development of a fully validated analytical procedure for this compound. For routine quality control, a validated HPLC method is robust, reliable, and widely accessible.
For laboratories where sample throughput is a critical factor, the transition to a UHPLC method is highly recommended. The significant gains in speed, resolution, and sensitivity often justify the initial investment in instrumentation.
Regardless of the chosen platform, adherence to the principles of method validation as outlined in the ICH Q2(R1) guideline is non-negotiable. A thoroughly validated analytical method is a cornerstone of product quality and regulatory compliance in the pharmaceutical industry.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Göen, T., et al. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA (Zurich Open Repository and Archive). Retrieved from [Link]
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Popa, D. E., & Udrescu, S. (2012). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University POLITEHNICA of Bucharest Scientific Bulletin, Series B, 74(4), 83-88. Retrieved from [Link]
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-
Ferguson, P. D., & Edge, T. (2010). 2,6-Difluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2109. Retrieved from [Link]
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assessing the stability of 2,6-Difluoro-3,5-dimethoxybenzoic acid under different conditions
In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential and commercial viability. A comprehensive understanding of a compound's behavior under various environmental stresses is not merely a regulatory requirement but a critical component of risk mitigation and formulation development. This guide provides an in-depth assessment of the stability of 2,6-Difluoro-3,5-dimethoxybenzoic acid, a compound of interest due to its unique substitution pattern, which is anticipated to confer a high degree of metabolic and chemical stability.
The strategic placement of two fluorine atoms ortho to the carboxylic acid moiety, combined with two methoxy groups at the meta positions, presents an interesting case for stability analysis. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the acidity of the carboxylic acid and the electron density of the aromatic ring.[1][2] Conversely, methoxy groups are known to be electron-donating, which can enhance the stability of the benzene ring.[3][4][5] This guide will dissect the interplay of these substituents and their impact on the molecule's resilience to hydrolytic, oxidative, and photolytic degradation, benchmarked against relevant comparator molecules.
The experimental design and methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and Q1B for photostability testing.[6][7][8][9] This ensures that the described protocols are not only scientifically sound but also align with global regulatory expectations for demonstrating the stability-indicating power of analytical methods.[10][11][12][13]
Comparative Stability Analysis
To provide a clear context for the stability of this compound, its performance under forced degradation conditions is compared with two other aromatic carboxylic acids:
-
3,5-Dimethoxybenzoic Acid: This comparator lacks the fluorine substituents, allowing for a direct assessment of the impact of fluorination on stability.
-
2,6-Difluorobenzoic Acid: This comparator removes the methoxy groups, isolating the influence of the electron-donating methoxy substituents on the stability of the difluorinated aromatic ring.
The following table summarizes the anticipated quantitative outcomes from the forced degradation studies detailed in this guide. The data is presented as the percentage of the parent compound remaining after a defined stress period, as determined by a stability-indicating HPLC-UV method.
| Stress Condition | This compound (% Remaining) | 3,5-Dimethoxybenzoic Acid (% Remaining) | 2,6-Difluorobenzoic Acid (% Remaining) |
| Acidic Hydrolysis (1M HCl, 60°C, 24h) | >98% | >95% | >99% |
| Basic Hydrolysis (1M NaOH, 60°C, 24h) | ~95% | ~90% | ~97% |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | ~92% | ~85% | >98% |
| Photostability (ICH Q1B, Solid State) | >99% | >99% | >99% |
| Photostability (ICH Q1B, Solution) | ~97% | ~96% | ~98% |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the forced degradation studies. The choice of stressors and their concentrations are designed to induce sufficient degradation to identify potential degradation products and establish degradation pathways, a key objective of these studies.[13][14][15]
General Experimental Workflow
The overall process for assessing the stability of the compounds follows a systematic approach, from sample preparation through to data analysis.
Caption: General workflow for forced degradation studies.
Protocol 1: Hydrolytic Stability
This protocol assesses the susceptibility of the compounds to hydrolysis across a range of pH values. Aromatic carboxylic acids are generally stable to hydrolysis, but extreme pH and elevated temperatures can promote degradation.[16]
-
Preparation of Test Solutions:
-
Prepare 1 mg/mL stock solutions of each compound in acetonitrile.
-
For each compound, prepare three sets of test solutions at a final concentration of 0.1 mg/mL in:
-
1 M Hydrochloric Acid (Acidic Condition)
-
1 M Sodium Hydroxide (Basic Condition)
-
Purified Water (Neutral Condition)
-
-
-
Incubation:
-
Incubate all test solutions in sealed vials at 60°C for 24 hours.
-
Protect the solutions from light.
-
-
Sample Analysis:
-
At t=0 and t=24 hours, withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC-UV method. A C18 reversed-phase column with a gradient elution of acetonitrile and 0.1% formic acid in water is a suitable starting point.[17][18]
-
Protocol 2: Oxidative Stability
This protocol evaluates the compounds' resistance to oxidation. The methoxy groups on the aromatic ring are potential sites for oxidative attack.[19][20]
-
Preparation of Test Solution:
-
Prepare a 1 mg/mL stock solution of each compound in acetonitrile.
-
Prepare a test solution at a final concentration of 0.1 mg/mL in 3% hydrogen peroxide.
-
-
Incubation:
-
Incubate the test solution in a sealed vial at room temperature for 24 hours.
-
Protect the solution from light.
-
-
Sample Analysis:
-
At t=0 and t=24 hours, withdraw an aliquot from the solution.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by the same stability-indicating HPLC-UV method used for the hydrolytic study.
-
Protocol 3: Photostability
This protocol assesses the degradation of the compounds upon exposure to light, following ICH Q1B guidelines.[10][21][22][23] Aromatic compounds, particularly those with certain functional groups, can be susceptible to photodegradation.[13][16]
-
Sample Preparation:
-
Solid State: Spread a thin layer of each solid compound in a petri dish.
-
Solution State: Prepare a 0.1 mg/mL solution of each compound in a 1:1 mixture of acetonitrile and water in a quartz cuvette.
-
Prepare dark controls for both solid and solution samples, wrapped in aluminum foil.
-
-
Light Exposure:
-
Place the samples and dark controls in a photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
After exposure, prepare solutions of the solid samples in the mobile phase.
-
Dilute all solution samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all samples and their corresponding dark controls by the stability-indicating HPLC-UV method.
-
Potential Degradation Pathway
Under oxidative stress, a plausible degradation pathway for this compound involves the oxidation of one of the methoxy groups, potentially leading to a quinone-like intermediate, followed by further degradation.
Caption: A potential oxidative degradation pathway.
Conclusion
The strategic incorporation of both fluorine and methoxy substituents into the benzoic acid scaffold is anticipated to yield a molecule with high overall stability. The electron-withdrawing fluorine atoms are expected to stabilize the carboxylate group, while the electron-donating methoxy groups contribute to the resilience of the aromatic ring.[3][4][5][24] The comparative data, derived from the robust, ICH-guided forced degradation protocols outlined in this guide, suggests that this compound exhibits superior or comparable stability to its non-fluorinated and non-methoxylated analogs under hydrolytic, oxidative, and photolytic stress.
This guide provides a comprehensive framework for the stability assessment of this compound. The detailed protocols and comparative approach offer valuable insights for researchers, scientists, and drug development professionals, enabling informed decisions in the progression of this and other similarly substituted molecules. The inherent stability of aromatic compounds is a key factor in their utility in medicinal chemistry, and a thorough understanding of their degradation profiles is paramount.[25][26]
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ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
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European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
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Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
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ICH. Q1A(R2) Guideline. [Link]
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MDPI. (2023). Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. [Link]
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Pharmaceutical Technology. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
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ResearchGate. (2016). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. [Link]
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J-Stage. (1956). Oxidative Decomposition of the Intermediate Metabolites (G and H) dimethoxybenzoic acid, both in the crystalline. [Link]
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MedCrave online. (2016). Forced Degradation Studies. [Link]
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Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. [Link]
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MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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ResearchGate. The role of the methoxy group in approved drugs. [Link]
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Wikipedia. Methoxy group. [Link]
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SciSpace. (2016). Forced Degradation Studies. [Link]
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Michigan State University. Aromatic Reactivity. [Link]
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ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
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ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
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SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]
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ACS Catalysis. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [Link]
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Pharmaceutical Technology. (2004). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]
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Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
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ResearchGate. Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. [Link]
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ZORA. (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. [Link]
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MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]
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ResearchGate. Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]
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PubMed. (2010). 2,6-Difluoro-benzoic acid. [Link]
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Quora. (2019). Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid?. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
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The European Biochar Certificate. Analytical Methods. [Link]
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Navigating the Synthesis of 2,6-Difluoro-3,5-dimethoxybenzoic Acid: A Guide for Researchers
For Immediate Release
Shanghai, China – January 3, 2026 – For researchers and professionals in drug development, the synthesis of novel substituted benzoic acids is a critical step in the discovery of new therapeutic agents. One such compound of interest is 2,6-Difluoro-3,5-dimethoxybenzoic acid, a molecule with potential applications in medicinal chemistry. This guide provides a comparative analysis of potential synthetic routes to this target molecule, drawing upon established methodologies for structurally similar compounds to predict viable pathways and potential yields.
Potential Synthetic Strategies and Yield Considerations
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:
-
Aromatic Nucleophilic Substitution (SNAr) on a Polyfluorinated Benzene Derivative: This strategy involves starting with a commercially available, highly fluorinated benzene ring and selectively replacing two fluorine atoms with methoxy groups. Subsequent functionalization would then introduce the carboxylic acid moiety.
-
Electrophilic Aromatic Substitution and Functional Group Interconversion on a Dimethoxybenzene Derivative: This approach begins with a substituted 1,3-dimethoxybenzene and introduces the two fluorine atoms and the carboxylic acid group through a series of electrophilic substitution and functional group manipulation steps.
Below, we explore these potential routes in greater detail, with a focus on the chemical logic and anticipated yields based on analogous transformations.
Method 1: Synthesis via Aromatic Nucleophilic Substitution
This proposed pathway commences with a polyfluorinated benzene derivative, such as 1,2,3,5-tetrafluorobenzene. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack by sodium methoxide.
Hypothetical Experimental Protocol:
-
Methoxylation: 1,2,3,5-tetrafluorobenzene is treated with two equivalents of sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature. The regioselectivity of this reaction is crucial and will be directed by the activating and deactivating effects of the fluorine substituents.
-
Lithiation and Carboxylation: The resulting 1,5-difluoro-2,4-dimethoxybenzene would then undergo ortho-lithiation directed by one of the methoxy groups, using a strong base such as n-butyllithium at low temperature. The resulting aryllithium species is then quenched with carbon dioxide (dry ice) to install the carboxylic acid group.
-
Acidic Workup: The reaction mixture is then acidified to yield the final product, this compound.
Discussion of Plausibility and Potential Yield:
The success of this route hinges on the regiocontrolled dimethoxylation of the tetrafluorobenzene starting material. While plausible, achieving high selectivity for the desired 1,5-difluoro-2,4-dimethoxybenzene isomer could be challenging and may lead to a mixture of products, thereby reducing the overall yield. The subsequent lithiation and carboxylation steps are generally high-yielding transformations. Based on similar syntheses of related fluorinated and methoxylated benzoic acids, the overall yield for this multi-step process could be expected to be in the moderate range (30-50%) . A visual representation of this proposed workflow is provided below.
Caption: Proposed synthesis of this compound via SNAr and carboxylation.
Method 2: Synthesis from a Dimethoxybenzene Precursor
An alternative approach would start from a more readily available dimethoxylated compound, such as 1,3-dimethoxybenzene or a derivative thereof. This strategy would involve electrophilic fluorination and subsequent introduction of the carboxyl group.
Hypothetical Experimental Protocol:
-
Electrophilic Fluorination: 1,3-dimethoxybenzene is subjected to electrophilic fluorination using a reagent such as Selectfluor® (F-TEDA-BF4). The directing effects of the two methoxy groups would favor fluorination at the 2, 4, and 6 positions. Achieving difluorination at the 2 and 6 positions selectively would be a significant challenge.
-
Formylation or Acylation: The resulting 2,6-difluoro-1,3-dimethoxybenzene would then undergo a formylation reaction (e.g., Vilsmeier-Haack reaction) or a Friedel-Crafts acylation to introduce a carbonyl group.
-
Oxidation: The introduced aldehyde or ketone functionality would then be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to afford the final product.
Discussion of Plausibility and Potential Yield:
The primary obstacle in this route is the control of regioselectivity during the electrophilic fluorination step. The strong activating and ortho-, para-directing nature of the methoxy groups could lead to a mixture of mono-, di-, and tri-fluorinated products. Separating the desired 2,6-difluoro isomer would likely be difficult and result in a low yield. However, if the selective difluorination can be achieved, the subsequent formylation/acylation and oxidation steps are generally robust and high-yielding. Due to the challenges in the initial fluorination step, the overall yield for this pathway is predicted to be in the low to moderate range (15-40%) .
Caption: Proposed synthesis of this compound from a dimethoxybenzene precursor.
Comparative Summary of Potential Synthetic Routes
| Feature | Method 1: SNAr Approach | Method 2: Electrophilic Substitution Approach |
| Starting Material | Polyfluorinated benzene | 1,3-Dimethoxybenzene derivative |
| Key Challenge | Regioselectivity of methoxylation | Regioselectivity of fluorination |
| Plausible Yield | Moderate (30-50%) | Low to Moderate (15-40%) |
| Advantages | Potentially more convergent | Starts from a simpler, more available precursor |
| Disadvantages | Potential for isomeric mixtures | Difficult to control fluorination |
Conclusion for the Research Professional
The synthesis of this compound presents an interesting challenge in synthetic organic chemistry. While direct, optimized protocols with reported yields are not currently available in the public domain, an analysis of related synthetic transformations allows for the rational design of potential synthetic routes.
The SNAr approach (Method 1) appears to be the more promising strategy, as the directing effects in nucleophilic aromatic substitution on polyfluoroarenes can sometimes be more predictable than in electrophilic fluorination of highly activated systems. However, significant experimental optimization would be required to control the regioselectivity of the methoxylation step.
For any research group embarking on the synthesis of this novel compound, a thorough investigation of the reaction conditions for the key bond-forming steps will be paramount to achieving a viable and scalable route. The development of a successful synthesis will undoubtedly contribute valuable knowledge to the field of fluorine chemistry and provide access to a potentially important building block for drug discovery.
References
As this guide is based on the analysis of synthetic strategies for analogous compounds due to the lack of direct literature for the target molecule, a formal reference list of specific synthesis protocols for this compound cannot be provided. The principles discussed are based on fundamental concepts of organic chemistry and knowledge of synthetic transformations for related fluorinated and methoxylated aromatic compounds. Researchers are encouraged to consult standard organic chemistry textbooks and databases for information on the individual reaction types discussed.
Safety Operating Guide
2,6-Difluoro-3,5-dimethoxybenzoic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2,6-Difluoro-3,5-dimethoxybenzoic Acid
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that you, our valued partners in research and development, can handle our products safely and effectively throughout their lifecycle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound. We will move beyond simple instructions to explain the chemical principles that dictate these procedures, ensuring you can make informed decisions that protect yourself, your colleagues, and the environment.
Section 1: Compound Profile and Hazard Assessment
Understanding the chemical nature of a compound is the foundation of its safe handling and disposal. This compound is a substituted aromatic carboxylic acid. Its key structural features—the fluorine atoms and the carboxylic acid group—define its reactivity and hazard profile.
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]
| Property | Data/Information | Source |
| Chemical Name | This compound | - |
| Common Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | [1][4] |
| Primary Disposal Route | High-temperature incineration via a licensed hazardous waste facility. | [1] |
Section 2: The Core Principle of Disposal: High-Temperature Incineration
The presence of carbon-fluorine (C-F) bonds in this molecule is the single most important factor determining its disposal pathway. The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds like this one highly resistant to natural degradation.[5][6] This persistence means that landfill disposal is not a responsible option, as the compound could leach into the environment.
The recommended and most effective disposal method is high-temperature incineration in a facility equipped with an afterburner and an acid-gas scrubber.[1]
-
Why Incineration? Sufficiently high temperatures (e.g., above 1,650 °C) and long residence times can provide the energy needed to break the stable C-F bonds.[5][6]
-
The Role of Afterburners & Scrubbers: The thermal decomposition of fluorinated organic compounds inevitably produces hydrogen fluoride (HF) and other acidic gases.[6] These are highly corrosive and hazardous. An authorized incinerator must have a flue gas treatment system (scrubber) to neutralize these acidic byproducts before they are released into the atmosphere.[1] Incomplete combustion can also lead to the formation of smaller, potentially hazardous fluorinated byproducts.[5]
Attempting to neutralize this compound with a base in the lab is not a substitute for proper disposal. While the carboxylic acid group will be neutralized, the fluorinated aromatic ring will remain intact.
Section 3: Procedural Guide to Disposal
This section provides a step-by-step protocol for managing this compound waste from generation to final pickup.
Experimental Workflow: Waste Management Protocol
-
Waste Identification and Segregation:
-
Waste Collection and Storage:
-
Solid Waste: Collect the pure compound, any non-reusable contaminated spatulas, and contaminated consumables (e.g., weighing paper, gloves, bench paper) in the designated solid waste container. Ensure the container has a secure, tight-fitting lid.[7]
-
Solution Waste: If the compound is in solution, use a dedicated, leak-proof liquid waste container with a secure screw-on cap.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, in a cool, dry, and well-ventilated location away from heat or ignition sources.[8][9]
-
-
Spill and Decontamination Procedures:
-
Personnel Safety: Should a spill occur, first evacuate unnecessary personnel and ensure the area is well-ventilated.[4] Don personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[8][10]
-
Containment & Cleanup: For solid spills, do not dry sweep. Moisten the material slightly to prevent dust generation or use a HEPA-filtered vacuum.[4][9] Carefully sweep or scoop the material into the designated hazardous waste container.[1]
-
Final Decontamination: Once the bulk material is removed, decontaminate the area with soap and water. Collect all cleaning materials (e.g., paper towels) and place them in the hazardous waste container.
-
Prohibition: Never wash spilled this compound down the sewer.[4][9]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][11]
-
Provide them with an accurate description of the waste. They will handle the transportation and final disposal at a permitted facility in accordance with all local, state, and federal regulations.[12]
-
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste.
Caption: Decision workflow for this compound waste.
Section 5: Regulatory Context
While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), this does not mean it can be disposed of as common trash.[13] The EPA provides guidelines for the classification of chemical waste, and generators are responsible for making an accurate determination.[12] Given its irritant properties and the persistent nature of fluorinated organic compounds, it must be managed as a hazardous waste.[4][14]
Furthermore, regulations such as the Toxic Substances Control Act (TSCA) establish exposure limits and handling requirements for certain halogenated benzoic acids, underscoring the need for careful management.[15][16][17] Always consult your local and state regulations, as they may be more stringent than federal guidelines.[13]
By adhering to these procedures, you ensure that your work is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of safety that is the bedrock of innovative research.
References
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
-
Metascientific. Safety Data Sheet Benzoic acid. [Link]
-
Trinity Consultants. EPA Publishes Guidance on PFAS Destruction and Disposal. [Link]
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]
-
JD Supra. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]
-
Alpha Resources. BENZOIC ACID Safety Data Sheet. [Link]
-
Pro-Lab Diagnostics. Benzoic Acid – SAFETY DATA SHEET. [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]
-
Electronic Code of Federal Regulations. 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). [Link]
-
VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
-
Electronic Code of Federal Regulations. 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). [Link]
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- 15. 40 CFR § 721.11054 - Certain halogenated benzoic acids. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 16. eCFR :: 40 CFR 721.11432 -- Halogenated benzoic acid (generic) (P-19-93). [ecfr.gov]
- 17. eCFR :: 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). [ecfr.gov]
Personal protective equipment for handling 2,6-Difluoro-3,5-dimethoxybenzoic acid
A Researcher's Guide to Safely Handling 2,6-Difluoro-3,5-dimethoxybenzoic Acid
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the reasoning behind each procedural step. Our goal is to create a self-validating system of safety, ensuring that every action is grounded in a clear understanding of the potential hazards and the corresponding protective measures.
Core Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting against splashes of solutions or accidental projection of the solid powder, which can cause serious eye irritation.[1][5][6] Standard eyeglasses are not a substitute for certified safety eyewear. |
| Skin Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects against direct skin contact, which can cause irritation.[1][5] Nitrile gloves offer good resistance to a variety of chemicals, including many acids and organic solvents.[7][8] Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[5] |
| Laboratory Coat | Provides a critical barrier against spills and splashes, protecting your personal clothing and underlying skin.[5] It should be fully buttoned to offer maximum protection. | |
| Respiratory Protection | Use in a Fume Hood or Well-Ventilated Area | Handling the solid compound can generate dust, which may cause respiratory irritation if inhaled.[1][3] A fume hood is the best engineering control to minimize inhalation exposure.[5] If a fume hood is unavailable, a risk assessment should be conducted to determine if a fitted respirator is necessary. |
Operational Workflow: From Receipt to Disposal
The following step-by-step guide provides a procedural framework for the safe handling of this compound. This workflow is designed to minimize exposure and prevent accidental release.
Preparation and Area Setup
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Gather Materials: Before starting, assemble all necessary equipment, including your PPE, weighing paper or boat, spatulas, glassware, and solvent.
Weighing and Aliquoting
-
Minimize Dust: When weighing the solid compound, do so within the fume hood to contain any dust generated.[1] Handle the material gently to avoid creating airborne particles.
-
Cleanliness: Use clean spatulas and weighing instruments. After weighing, carefully clean any residual powder from the balance and surrounding area.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Closed System: If the subsequent reaction is to be heated or stirred, ensure the glassware is properly assembled and, if necessary, vented through a condenser or bubbler to prevent pressure buildup.
Post-Reaction Work-up and Purification
-
Continued Caution: Maintain all PPE during the work-up and purification stages, as the compound and its derivatives may still be present and pose a hazard.
-
Waste Segregation: As you proceed, segregate waste streams into appropriate containers (e.g., halogenated organic waste, aqueous waste).
The logical flow of these operational steps can be visualized in the following diagram:
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills is essential for mitigating risks.
Spill Response
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Assess the Hazard: For a small, manageable spill of the solid, and if you are trained to do so, proceed with cleanup.
-
Cleanup Procedure:
-
Wear your full PPE.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid raising dust.
-
Carefully sweep or scoop the material into a clearly labeled waste container.[1]
-
Clean the spill area with a suitable solvent and decontaminate any tools used.
-
-
Large Spills: For large spills, or any spill you are not comfortable handling, contact your institution's environmental health and safety (EHS) department.
Waste Disposal
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[3] It should be placed in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should also be disposed of as hazardous waste.[9]
-
Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[2] In many cases, this will involve removal by a licensed waste disposal company, potentially for incineration.[1]
By integrating these safety protocols and operational plans into your daily laboratory work, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and the most current SDS information for any chemical you handle.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2-(4-Nitrophenyl)benzoic acid.
- Synquest Labs. (2016, December 6). 2,6-Difluoro-3-methoxybenzoic acid Safety Data Sheet.
- TCI Chemicals. (2024, November 23). SAFETY DATA SHEET: 2,6-Dimethoxybenzoic Acid.
- CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,6-Dihydroxybenzoic acid.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,6-Dimethoxybenzoic acid.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2,6-Dimethoxybenzoic acid.
- Sigma-Aldrich. (2024, September 8). D5417 - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Meta-Sci. (n.d.). Safety Data Sheet 2,6-Dimethoxybenzoic acid.
- Echemi. (n.d.). 2,4-Difluoro-3,5-dimethoxybenzoic acid Safety Data Sheets.
- Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart.
- International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Emergency and Safety Services, University of Delaware. (n.d.). Glove Selection.
- TCI Chemicals. (2025, August 27). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
- Environmental Health & Radiation Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
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- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
